Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone
Description
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Properties
IUPAC Name |
cyclopentyl-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-19-10-12-20(13-11-19)14-15-6-8-17(9-7-15)18(21)16-4-2-3-5-16/h6-9,16H,2-5,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSVHVKMWWTUQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643003 | |
| Record name | Cyclopentyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-51-4 | |
| Record name | Cyclopentyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone: Properties, Synthesis, and Analytical Characterization
A Senior Application Scientist's Perspective on a Novel Phenylpiperazine Derivative
Introduction
The N-arylpiperazine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] These compounds are of significant interest to researchers in drug development for their proven interaction with a variety of biological targets. This guide provides a comprehensive overview of the basic properties of a specific derivative, Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone . Due to the limited availability of experimental data for this novel compound, this document will present the currently available predicted data, propose a logical synthetic pathway, and provide a detailed analysis of the closely related and well-documented compound, Cyclopentyl phenyl ketone , as a practical analogue. This dual approach offers both a forward-looking perspective on the target molecule and a solid, experimentally grounded framework for its future investigation.
Part 1: this compound
This section focuses on the available information for the target compound. It is important to note that the physicochemical properties listed are primarily based on computational predictions from chemical supplier databases and have not yet been extensively validated in peer-reviewed literature.
Predicted Physicochemical Properties
The following table summarizes the predicted properties for this compound. These values serve as an initial guide for handling and characterization.
| Property | Predicted Value |
| Molecular Formula | C19H28N2O |
| Molecular Weight | 300.44 g/mol |
| Boiling Point | 421.8°C at 760 mmHg |
| Density | 1.088 g/cm³ |
| Flash Point | 173.3°C |
| pKa | 7.55 ± 0.10 |
| LogP | 2.68270 |
Data sourced from chemical supplier predictive modeling.
Proposed Synthesis: A Mechanistic Approach
A plausible and efficient route for the synthesis of this compound is the Mannich reaction. This three-component condensation is a classic and reliable method for the aminomethylation of a carbon acid, in this case, a ketone.[3][4]
The proposed synthesis involves the reaction of Cyclopentyl phenyl ketone with formaldehyde and N-methylpiperazine. The ketone provides the active hydrogen, formaldehyde acts as the electrophile, and N-methylpiperazine is the amine component.
Figure 1: Proposed synthesis of this compound via the Mannich reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Cyclopentyl phenyl ketone (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add N-methylpiperazine (1.1 equivalents) followed by an aqueous solution of formaldehyde (37%, 1.2 equivalents).
-
Acidification and Reflux: Acidify the mixture with a catalytic amount of concentrated hydrochloric acid. Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: A Case Study with a Validated Analogue: Cyclopentyl phenyl ketone
To provide a more concrete and experimentally validated guide, we will now turn our attention to Cyclopentyl phenyl ketone (CAS No: 5422-88-8).[5] This compound is the direct precursor to our target molecule in the proposed synthesis and shares the core cyclopentyl ketone and phenyl moieties.
Physicochemical Properties of Cyclopentyl phenyl ketone
The following properties have been experimentally determined and are widely reported in chemical literature and databases.[6][7]
| Property | Experimental Value | Source |
| CAS Number | 5422-88-8 | [5][7] |
| Molecular Formula | C12H14O | [8] |
| Molecular Weight | 174.24 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 136-140°C at 16 mmHg | |
| Density | 1.036 g/cm³ | |
| Refractive Index | 1.5440 | |
| Solubility | Insoluble in water; Soluble in ethanol and ether | [6] |
Synthesis of Cyclopentyl phenyl ketone
A common and high-yielding method for the synthesis of Cyclopentyl phenyl ketone is the Grignard reaction.[6][9] This approach involves the reaction of a Grignard reagent, cyclopentylmagnesium bromide, with benzonitrile.
Figure 2: Synthesis of Cyclopentyl phenyl ketone via Grignard reaction.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a solution of bromocyclopentane (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to initiate the formation of cyclopentylmagnesium bromide.
-
Addition of Benzonitrile: Once the Grignard reagent is formed, cool the reaction mixture to 0°C and add a solution of benzonitrile (1 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred solution of 1 M hydrochloric acid cooled in an ice bath.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.[9]
Analytical Characterization
The structural confirmation of both the target molecule and its precursor would rely on a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would confirm the presence of aromatic protons, the cyclopentyl ring protons, and for the target molecule, the protons of the methylpiperazine and the methylene bridge. The chemical shifts and coupling patterns would be diagnostic.
-
¹³C NMR: Would show characteristic signals for the carbonyl carbon, the aromatic carbons, the cyclopentyl carbons, and again for the target molecule, the carbons of the piperazine ring and the methylene linker.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1690 cm⁻¹ would be indicative of the aryl ketone carbonyl group in both molecules.
-
Mass Spectrometry (MS): Would provide the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.
Conclusion
While "this compound" is a novel compound with limited currently available experimental data, its structural features suggest it is a promising candidate for further research in medicinal chemistry. This guide has provided the available predicted data and a plausible synthetic route to facilitate its initial investigation. Furthermore, the detailed examination of its precursor, "Cyclopentyl phenyl ketone," offers a robust, experimentally validated framework for the synthesis, purification, and characterization of this class of compounds. Researchers and drug development professionals can leverage the methodologies and data presented herein as a solid foundation for exploring the potential of this and related N-arylpiperazine derivatives.
References
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A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry. Available at: [Link]
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Unveiling the Enigmatic Mechanism of Action: A Technical Guide to Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone
Introduction: Deconstructing a Molecule of Interest
In the landscape of contemporary drug discovery, the molecule Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone presents a compelling case for in-depth mechanistic exploration. Its hybrid structure, amalgamating a cyclopentyl phenyl ketone moiety with a 4-methylpiperazine group, suggests a potential for multifaceted pharmacological activity. The phenyl ketone core is a versatile scaffold found in compounds with a wide array of biological effects, including anti-inflammatory, antimicrobial, and even central nervous system (CNS) activity. Phenyl ketone derivatives have been noted for their antioxidant and antifibrotic properties.[1] On the other hand, the piperazine ring is a well-established pharmacophore, recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a multitude of clinically significant drugs.[2]
Particularly, the 4-methylpiperazine moiety is a common feature in molecules targeting the CNS, where it often interacts with monoamine neurotransmitter systems such as those for dopamine, serotonin, and norepinephrine.[3][4][5][6] This interaction can manifest as reuptake inhibition, receptor agonism or antagonism, or modulation of neurotransmitter release.[3][4] Consequently, many antipsychotic, antidepressant, and anxiolytic medications incorporate this structural motif.[5][7] Furthermore, piperazine derivatives have demonstrated utility as kinase inhibitors in oncology.[8][9][10]
Given the absence of direct literature on the specific mechanism of action for this compound, this guide proposes a logical, evidence-based framework for its characterization. We will dissect the molecule's constituent parts to formulate plausible hypotheses regarding its biological targets and signaling pathways. Subsequently, a comprehensive, multi-tiered experimental strategy will be detailed to systematically investigate these hypotheses, culminating in a robust elucidation of its core mechanism. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of characterizing a novel chemical entity.
Part 1: Putative Mechanisms of Action - A Hypothesis-Driven Approach
Based on a thorough analysis of the chemical structure of this compound, we can postulate several potential mechanisms of action. These hypotheses are grounded in the known pharmacology of its core structural components.
Hypothesis 1: Modulation of Monoamine Neurotransmitter Systems
The presence of the 4-methylpiperazine moiety strongly suggests a potential interaction with monoamine transporters or receptors within the central nervous system. Many piperazine-containing compounds are known to exhibit affinity for dopamine, serotonin, and norepinephrine transporters (DAT, SERT, NET), as well as various G-protein coupled receptors (GPCRs) for these neurotransmitters.[3][4][5]
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Potential Targets:
-
Dopamine Transporter (DAT)
-
Serotonin Transporter (SERT)
-
Norepinephrine Transporter (NET)
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Dopamine Receptors (e.g., D1, D2, D3, D4)
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Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C)
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Adrenergic Receptors (e.g., α1, α2)
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The cyclopentyl phenyl ketone portion of the molecule would likely contribute to the overall binding affinity and selectivity by influencing the compound's conformation and physicochemical properties.
Hypothesis 2: Kinase Inhibition
The 4-methylpiperazine group is also a feature in a number of small molecule kinase inhibitors.[8][9][10] Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The phenyl ketone scaffold could potentially orient the molecule within the ATP-binding pocket of a kinase.
-
Potential Kinase Families to Investigate:
Hypothesis 3: Anti-inflammatory Activity through Enzyme Inhibition
Phenyl ketone derivatives have been associated with anti-inflammatory properties.[1] This could be mediated through the inhibition of key enzymes involved in the inflammatory cascade.
-
Potential Enzymatic Targets:
-
Cyclooxygenases (COX-1 and COX-2)
-
Lipoxygenases (LOX)
-
Phosphodiesterases (PDEs)
-
Part 2: Experimental Workflows for Mechanism of Action Elucidation
A systematic and tiered approach is essential to efficiently and accurately determine the mechanism of action. The following experimental workflows are designed to test the aforementioned hypotheses.
Tier 1: Initial Target Screening and Profiling
The initial phase focuses on broad screening to identify the most promising biological targets.
Experimental Protocol 1: Broad Target Binding Screen
-
Objective: To identify potential protein targets of this compound from a large, diverse panel.
-
Methodology:
-
Utilize a commercially available broad target binding panel (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan). These panels typically include hundreds of GPCRs, ion channels, transporters, and kinases.
-
The compound is tested at a fixed concentration (e.g., 10 µM) in competitive radioligand binding assays or enzymatic assays.
-
Percentage inhibition or displacement of a known ligand is measured.
-
A pre-defined threshold (e.g., >50% inhibition) is used to identify initial "hits."
-
Data Presentation: Summary of Initial Screening Hits
| Target Class | Specific Target | Percentage Inhibition at 10 µM |
| Transporter | SERT | 85% |
| GPCR | 5-HT2A | 72% |
| Kinase | EGFR | 65% |
| Enzyme | COX-2 | 58% |
This is an example table. Actual results will vary.
Experimental Workflow for Tier 1 Screening
Caption: Putative antagonist action at a Gq-coupled receptor.
Tier 3: Cellular and In Vivo Validation
The final stage involves validating the mechanism of action in a more biologically relevant context.
Experimental Protocol 4: Cell-Based Assays
-
Objective: To confirm the compound's activity in a cellular context.
-
Methodology (example for an anticancer kinase inhibitor):
-
Select a cancer cell line that is known to be dependent on the target kinase (e.g., a cell line with an activating mutation in EGFR).
-
Treat the cells with varying concentrations of the compound.
-
Measure cell proliferation (e.g., using an MTS or CellTiter-Glo assay) to determine the GI50 (concentration for 50% growth inhibition).
-
Perform Western blotting to assess the phosphorylation status of the target kinase and its downstream substrates.
-
Experimental Protocol 5: In Vivo Pharmacodynamic and Efficacy Studies
-
Objective: To determine if the compound engages its target in a living organism and elicits the expected physiological response.
-
Methodology (example for a CNS-active compound):
-
Administer the compound to laboratory animals (e.g., mice or rats).
-
At various time points, collect brain tissue and measure target engagement (e.g., by ex vivo autoradiography or by measuring neurotransmitter levels via microdialysis).
-
Conduct behavioral assays relevant to the proposed mechanism (e.g., forced swim test for antidepressant-like activity, locomotor activity for stimulant or depressant effects).
-
Part 3: Interpretation and Synthesis of Findings
Conversely, if the compound binds to multiple targets with similar affinities, it may have a polypharmacological profile, which is common for many CNS-active drugs. In such cases, further experiments would be required to dissect the contribution of each target to the overall pharmacological effect.
Conclusion
The elucidation of a novel compound's mechanism of action is a cornerstone of drug discovery and development. For this compound, a molecule with intriguing structural features but no available mechanistic data, a systematic and hypothesis-driven approach is paramount. By leveraging our understanding of the pharmacology of its constituent moieties—the phenyl ketone and the 4-methylpiperazine—we can design a robust experimental plan to unveil its biological function. The workflows and protocols outlined in this guide provide a clear path forward for researchers to de-orphan this compound and assess its therapeutic potential.
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Gao, Y., et al. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Oxidative Medicine and Cellular Longevity, 2022, 589994. [Link]
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Thomas, A. M., et al. (2017). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 8(12), 1284–1289. [Link]
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Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273–289. [Link]
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Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518. [Link]
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ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]
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An Integrated Strategy for Identifying the Biological Targets of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone
Abstract
The identification of novel biological targets for small molecules is a cornerstone of modern drug discovery. The compound, Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone, presents a unique chemical architecture combining three key pharmacophoric motifs: a cyclopentyl ketone, a central phenyl ring, and a 4-methylpiperazinomethyl side chain. While direct biological data for this specific molecule is not extensively documented, its structural components are prevalent in a wide range of clinically relevant agents. This guide outlines a comprehensive, multi-pronged strategy for the elucidation of its potential biological targets. We will first employ a robust in-silico predictive workflow to generate high-probability hypotheses. Subsequently, we will detail a phased experimental validation plan, encompassing biochemical, biophysical, and cell-based assays to confirm these predictions and elucidate the compound's mechanism of action. This document is intended for researchers and drug development professionals seeking a systematic and scientifically rigorous approach to target deconvolution.
Part 1: Structural Deconstruction and Physicochemical Profile
The rational approach to target identification begins with a thorough analysis of the molecule's structure. This compound can be dissected into three primary regions, each contributing to its potential pharmacodynamic and pharmacokinetic properties.
-
Cyclopentyl Phenyl Ketone Core: The cyclopentyl phenyl ketone moiety serves as the central scaffold. The ketone group is a hydrogen bond acceptor, while the phenyl and cyclopentyl groups provide hydrophobic surfaces for van der Waals interactions within a protein binding pocket. This core is found in precursors to various pharmaceuticals, suggesting a potential for broad biological interactions.[1][2]
-
Methylene Linker: The CH2 group connecting the phenyl ring to the piperazine provides rotational flexibility, allowing the piperazine moiety to adopt multiple conformations to optimally fit into a binding site.
-
4-Methylpiperazine Moiety: This is arguably the most influential pharmacophore for directing biological activity. The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its two nitrogen atoms, particularly the tertiary amine, are basic and likely to be protonated at physiological pH. This positive charge is critical for forming strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a target protein. The N-methyl group adds a small hydrophobic feature and can influence the basicity of the adjacent nitrogen. This moiety is frequently associated with activity at G-protein coupled receptors (GPCRs) and protein kinases.[3][4]
Predicted Physicochemical Properties
A preliminary in-silico assessment of the compound's drug-like properties is essential. These parameters, summarized in the table below, predict its potential for oral bioavailability and membrane permeability, guiding the design of subsequent experiments.
| Property | Predicted Value | Significance |
| Molecular Weight | 286.42 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of 5). |
| LogP (Octanol/Water) | ~3.5 | Indicates good lipid solubility and potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 20.31 Ų | Suggests excellent potential for blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Piperazine N) | |
| Rotatable Bonds | 4 | Provides conformational flexibility for target binding. |
Part 2: In-Silico Target Prediction: A Hypothesis-Generating Engine
Before committing to resource-intensive wet-lab experiments, a systematic computational analysis can effectively narrow the field of potential targets. We propose a dual-pronged approach combining ligand-based and structure-based methods.
Ligand-Based Virtual Screening (LBVS)
The principle of LBVS is "guilt-by-association": molecules with similar structures often share similar biological targets. By screening large databases of known bioactive compounds, we can identify those that are structurally analogous to our query molecule and infer its potential targets from theirs.
Experimental Protocol: 2D/3D Similarity Searching
-
Molecule Preparation: Generate a 2D structure and a low-energy 3D conformer of this compound using computational chemistry software (e.g., MarvinSketch, ChemDraw).
-
Database Selection: Choose comprehensive, publicly available databases such as ChEMBL, PubChem, and DrugBank, which link chemical structures to biological activity data.
-
Similarity Metric: Employ the Tanimoto coefficient as the metric for 2D fingerprint similarity. A Tanimoto score > 0.85 indicates a high degree of similarity. For 3D similarity, use shape-based algorithms like ROCS (Rapid Overlay of Chemical Structures).
-
Execution: Submit the query structure to the search interfaces of the selected databases.
-
Analysis: Collect the list of structurally similar molecules and their annotated biological targets. Statistically enrich for targets that appear frequently among the top hits. This process is expected to highlight targets such as serotonin receptors (5-HT1A, 5-HT7), various kinases, and opioid receptors, given the prevalence of the arylpiperazine motif in ligands for these proteins.[5][6]
Structure-Based Virtual Screening (Reverse Docking)
Reverse docking flips the conventional virtual screening paradigm. Instead of screening a library of ligands against one target, we screen our single ligand against a library of protein structures. This method predicts the binding affinity and pose of our compound within the binding sites of numerous potential off-target and on-target proteins.
Experimental Protocol: Reverse Docking Workflow
-
Ligand Preparation: Prepare a high-quality 3D structure of the ligand, ensuring correct protonation states (especially for the piperazine nitrogens) at physiological pH (7.4).
-
Target Library Preparation: Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library should be curated to include representative structures from key target families implicated by the LBVS results and chemical intuition (e.g., GPCRs, kinases, ion channels).
-
Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to systematically place the ligand into the defined binding site of each protein in the library.
-
Scoring and Ranking: Score each resulting pose using a scoring function that estimates the free energy of binding. Rank the proteins based on the best docking scores.
-
Pose Analysis: Visually inspect the top-ranked poses. A credible pose should exhibit chemically sensible interactions, such as the protonated piperazine nitrogen forming a salt bridge with an acidic residue (Asp, Glu) and hydrophobic regions of the ligand occupying corresponding hydrophobic pockets.
In-Silico Target Identification Workflow
Caption: Workflow for in-silico prediction of biological targets.
Part 3: Prioritized Target Classes for Experimental Validation
The synthesis of our in-silico findings points toward several high-priority protein families. The structural motifs of our compound are frequently associated with specific therapeutic areas and molecular targets.
-
G-Protein Coupled Receptors (GPCRs): The arylpiperazine substructure is a classic hallmark of ligands targeting aminergic GPCRs. Specific targets to prioritize include:
-
Serotonin Receptors (5-HT): Particularly the 5-HT1A and 5-HT7 subtypes, where arylpiperazines are well-established modulators.[5]
-
Dopamine Receptors (D2, D3, D4): A common target class for antipsychotic drugs containing the piperazine scaffold.
-
Opioid Receptors (Kappa, Mu): Piperazine analogs have been successfully developed as opioid receptor antagonists.[6]
-
-
Protein Kinases: The piperazine ring can function as a hinge-binding motif in many kinase inhibitors, mimicking the hydrogen bonding pattern of the native ATP adenine group.
-
EGFR Tyrosine Kinase: Phenylpiperazine derivatives have been explicitly identified as potent EGFR inhibitors.[7]
-
PI3K (Phosphoinositide 3-kinase): The methylpiperazine group is present in potent and selective PI3K inhibitors.[8]
-
Other Kinases: A broad panel screen is justified due to the promiscuous nature of some kinase-binding scaffolds.
-
-
Ion Channels: While a lower probability, the structural relationship of the cyclopentyl phenyl ketone core to precursors of ketamine suggests a potential interaction with ligand-gated ion channels, such as the NMDA receptor.[1]
Part 4: A Phased Strategy for Experimental Validation
The hypotheses generated in-silico must be rigorously tested at the bench. A phased approach, starting with broad screening and moving to more focused mechanistic studies, is the most efficient path forward.
Phase 1: Broad Screening and Direct Target Engagement
The initial goal is to confirm a direct physical interaction between the compound and a purified protein target.
Protocol: Kinase Panel Screening (Example: ADP-Glo™ Assay)
-
Assay Principle: This is a luminescent-based assay that measures the amount of ADP produced by a kinase reaction. Inhibition of the kinase results in a lower signal.
-
Preparation: Solubilize the test compound in 100% DMSO to create a 10 mM stock solution.
-
Reaction Setup: In a 384-well plate, dispense the kinase, the appropriate substrate/ATP mixture, and serial dilutions of the test compound (e.g., from 100 µM to 10 nM). Include positive (staurosporine) and negative (DMSO) controls.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction.
-
Readout: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: GPCR Radioligand Binding Assay
-
Assay Principle: This assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to a specific receptor.
-
Preparation: Use cell membrane preparations expressing the target receptor (e.g., CHO cells overexpressing 5-HT1A).
-
Reaction Setup: In a 96-well filter plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A), and serial dilutions of the test compound.
-
Incubation: Incubate at room temperature for a defined period (e.g., 90 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the plate contents and wash with ice-cold buffer to separate bound from unbound radioligand.
-
Readout: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Analysis: Determine the IC50 of the test compound and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Phase 2: Cellular Assays and Mechanism of Action (MoA)
Once a direct target is confirmed, the next step is to verify that the compound engages the target in a cellular context and produces a functional downstream effect.
Protocol: Western Blot for Phospho-Protein Levels
This protocol assumes a kinase target (e.g., EGFR) has been identified.
-
Cell Culture: Plate a relevant cancer cell line (e.g., A549, which overexpresses EGFR) in 6-well plates and grow to 80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium for 12-24 hours to reduce basal signaling.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to activate the signaling pathway.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated form of a downstream effector (e.g., phospho-Akt Ser473) and the total protein (total Akt) as a loading control.
-
Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities using densitometry. A successful inhibitor will show a dose-dependent decrease in the ratio of phospho-Akt to total Akt.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the EGFR-PI3K-Akt signaling pathway.
Conclusion and Future Directions
The methodical approach detailed in this guide, beginning with structural analysis and progressing through computational prediction to multi-layered experimental validation, provides a high-confidence pathway for elucidating the biological targets of this compound. The strong pharmacophoric signals from its arylpiperazine moiety suggest that GPCRs and protein kinases are the most probable target families. Successful identification of a primary target and confirmation of a cellular mechanism of action will pave the way for subsequent lead optimization studies, in-vivo efficacy models, and a deeper understanding of this compound's therapeutic potential.
References
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Singh, et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]
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Milligan, J. A., et al. (2022). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Medicinal Chemistry Letters. [Link]
- Google Patents. (2017). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
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ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
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ChemBK. (2024). Cyclopentyl phenyl ketone. ChemBK. [Link]
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ChemBK. (2024). Cyclopentyl phenyl ketone. ChemBK. [Link]
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National Center for Biotechnology Information. (n.d.). Cyclopentylphenylmethanone. PubChem. [Link]
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Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules. [Link]
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Walayat, I., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. [Link]
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Lee, M. Y., et al. (2012). 4-Aminoethylpiperazinyl aryl ketones with 5-HT₁A/5-HT₇ selectivity. Bioorganic & Medicinal Chemistry. [Link]
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Chen, Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][3][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. [Link]
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Wang, L., et al. (2017). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports. [Link]
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Sławiński, J., et al. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules. [Link]
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Li, J., et al. (2014). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
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Investigational Strategy for the In Vitro Biological Profiling of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone
An In-Depth Technical Guide:
Disclaimer: As of the date of this publication, "Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone" (henceforth referred to as Compound X) is a novel chemical entity with no publicly available data regarding its in vitro biological activity. This document, therefore, serves as a prospective technical guide outlining a comprehensive strategy for its initial biological characterization. The proposed targets and methodologies are based on chemoinformatic analysis of its core structural motifs, which are prevalent in various classes of biologically active molecules.
| Introduction and Rationale
Compound X, this compound, presents a unique combination of chemical features suggestive of potential pharmacological activity. The molecule incorporates a flexible cyclopentyl ketone group, a rigid phenyl ring, and a basic 4-methylpiperazine moiety. The latter is a well-known "privileged scaffold" in medicinal chemistry, frequently associated with activity at G-protein coupled receptors (GPCRs), ion channels, and certain kinases.
This guide provides a structured, multi-tiered approach to systematically investigate the in vitro biological activity of Compound X. The proposed workflow is designed to first identify its primary molecular targets and then to characterize its mechanism of action, potency, and selectivity. The experimental choices are grounded in established principles of drug discovery, emphasizing robust, reproducible, and translatable in vitro assays.
| Tier 1: Primary Target Screening & Initial Profiling
The initial phase of investigation aims to cast a wide net to identify potential biological targets. This is achieved through broad panel screening against families of targets commonly associated with the 4-methylpiperazine scaffold.
| Recommended Primary Screening Panels
Given the structural features of Compound X, we recommend initial screening against the following target classes:
-
GPCRs: The basic nitrogen of the piperazine group is a common pharmacophore for aminergic GPCRs. A broad radioligand binding assay panel is the most efficient initial screen.
-
Ion Channels: Piperazine-containing compounds have been known to interact with various ion channels, particularly calcium (CaV) and potassium (KV) channels.
-
Kinases: While less common for this specific structural class, the phenyl ketone moiety could potentially interact with the ATP-binding site of certain kinases.
-
Transporters: The solute carrier (SLC) family, particularly monoamine transporters like DAT, NET, and SERT, are critical targets to assess due to the structural similarity of the methylpiperazine group to known transporter ligands.
| Experimental Protocol: Broad Radioligand Binding Assay Panel
This protocol describes a standard competitive binding assay to determine if Compound X displaces a known radiolabeled ligand from a panel of receptors.
Objective: To identify significant binding interactions (% inhibition > 50% at a 10 µM screening concentration) across a diverse panel of receptors, channels, and transporters.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. From this, create serial dilutions to achieve a final assay concentration of 10 µM.
-
Receptor Source: Utilize commercially available membrane preparations or cell lines stably expressing the target of interest (e.g., membranes from CHO cells overexpressing the human D2 dopamine receptor).
-
Assay Buffer Preparation: Prepare an appropriate assay buffer for each target. For example, for the D2 receptor, a typical buffer is 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Reaction Mixture Assembly: In a 96-well plate, combine:
-
Membrane preparation (typically 10-50 µg protein per well).
-
Radioligand at a concentration near its Kd (e.g., [³H]-Spiperone for the D2 receptor).
-
Compound X at 10 µM or vehicle control (DMSO).
-
For non-specific binding determination, a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol).
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).
-
Termination & Harvesting: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition caused by Compound X using the following formula: % Inhibition = 100 * (1 - (Counts_CompoundX - Counts_NSB) / (Counts_Total - Counts_NSB)) Where NSB is non-specific binding.
| Visualizing the Tier 1 Workflow
Caption: Tier 1 workflow for primary screening of Compound X.
| Tier 2: Potency Determination and Functional Characterization
Once one or more "hits" are identified in Tier 1, the next step is to confirm the interaction and quantify the compound's potency and functional effect.
| Dose-Response Analysis (IC₅₀/EC₅₀ Determination)
For any target where Compound X showed >50% inhibition, a full dose-response curve must be generated to determine the IC₅₀ (for binding assays) or EC₅₀ (for functional assays).
Protocol: 10-Point Dose-Response Curve
-
Compound Dilution: Prepare a serial dilution series of Compound X, typically starting from 100 µM down to 1 pM in half-log or log steps.
-
Assay Performance: Perform the same binding assay as described in Section 2.2, but replace the single concentration of Compound X with the full dilution series.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to derive the IC₅₀ value.
Data Presentation:
| Compound | Target | Assay Type | IC₅₀ (nM) [95% CI] | Hill Slope |
| Compound X | Dopamine D2 Receptor | Binding | To be determined | TBD |
| Compound X | SERT Transporter | Binding | To be determined | TBD |
| Compound X | hERG Channel | Binding | To be determined | TBD |
| Functional Assays: Agonism vs. Antagonism
A binding interaction does not reveal the functional consequence. Functional assays are required to determine if Compound X is an agonist (activates the receptor), antagonist (blocks the receptor), or an allosteric modulator.
Example Protocol: cAMP Assay for a Gαs- or Gαi-coupled GPCR
Objective: To determine if Compound X modulates cAMP production following receptor activation.
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the target GPCR.
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of Compound X.
-
Stimulate the cells with a known agonist at its EC₈₀ concentration.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
A decrease in the agonist-induced signal indicates antagonism.
-
-
Agonist Mode:
-
Incubate the cells with varying concentrations of Compound X alone.
-
Lyse the cells and measure intracellular cAMP levels.
-
An increase (for Gαs) or decrease (for Gαi) in cAMP levels indicates agonism.
-
-
Data Analysis: Plot the response against the log concentration of Compound X to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
| Visualizing the Functional Assay Logic
Caption: Logic diagram for determining the functional modality of Compound X.
| Tier 3: Selectivity and Off-Target Profiling
Once the primary target and functional activity are established, it is crucial to assess the selectivity of Compound X. A highly selective compound is often preferred as it minimizes the potential for off-target side effects.
Methodology:
-
Counter-Screening: Screen Compound X at a high concentration (e.g., 10 µM) against a panel of receptors that are closely related to the primary target. For example, if the primary target is the Dopamine D2 receptor, the counter-screening panel should include D1, D3, D4, and D5 receptors, as well as serotonin and adrenergic receptors.
-
Dose-Response of Off-Targets: For any off-target interactions identified, perform full dose-response curves to determine the IC₅₀.
-
Selectivity Index Calculation: The selectivity index is calculated as a ratio of the IC₅₀ values. Selectivity Index = IC₅₀ (Off-Target) / IC₅₀ (Primary Target) A selectivity index >100-fold is generally considered good.
| References
-
GPCR Panel Screening: Ricerca Biosciences GPCR Profiling Services. Source: Ricerca Biosciences, URL: [Link]
-
Functional cAMP Assays (HTRF): cAMP Gs/Gi Functional Assay. Source: Cisbio, URL: [Link]
-
Four-Parameter Logistic Curve Fitting: Fitting models to biological data using linear and nonlinear regression. Source: GraphPad, URL: [Link]
An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone
Abstract
This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of the novel compound, Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic agents. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for a multi-assay approach, and offer insights into data analysis and interpretation. The methodologies outlined herein are designed to establish a robust preliminary understanding of the compound's cytotoxic potential, a critical step in the drug discovery pipeline.
Introduction: Rationale and Strategic Imperatives
The evaluation of a compound's cytotoxic potential is a foundational element in the drug discovery process, particularly in the realm of oncology.[1][2][3] Preliminary cytotoxicity screening serves as the initial filter to identify compounds that warrant further, more intensive investigation. Our focus compound, this compound, possesses structural motifs—a phenyl ketone core and a piperazine moiety—that are prevalent in a variety of biologically active molecules. Phenyl ketone derivatives have been investigated for a range of pharmacological activities, including potential hepatoprotective effects.[4] The piperazine ring is a common scaffold in many approved drugs and is known to be a versatile pharmacophore in the design of anticancer agents, often contributing to interactions with various biological targets.[5][6][7]
Given the novelty of this specific chemical entity, a multi-faceted approach to cytotoxicity screening is not just recommended, but essential for a comprehensive preliminary assessment.[3] This guide will advocate for a tripartite strategy, employing assays that interrogate different aspects of cellular health: metabolic activity, membrane integrity, and the induction of apoptosis. This approach mitigates the risk of false negatives and provides a more nuanced understanding of the compound's potential mechanism of action.
Experimental Design: A Tripartite Approach to Cytotoxicity Assessment
A robust preliminary cytotoxicity screen should be designed to provide a clear, quantitative measure of a compound's effect on cell viability and to offer initial insights into the mode of cell death. To this end, we propose a workflow that integrates three distinct, yet complementary, in vitro assays.
Selection of a Diverse Cancer Cell Line Panel
The choice of cell lines is a critical determinant of the relevance and translatability of in vitro findings.[8][9] For a preliminary screen of a novel compound with an unknown mechanism of action, a panel of well-characterized cancer cell lines representing different tumor types is advisable.[3][10] This allows for an initial assessment of the compound's potential spectrum of activity.
Recommended Cell Line Panel:
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, widely used as a model for hormone-responsive breast cancer.
-
MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer cell line, known for its aggressive phenotype.
-
A549 (Lung Carcinoma): A commonly used model for non-small cell lung cancer.
-
HeLa (Cervical Adenocarcinoma): One of the oldest and most widely used human cell lines, known for its robustness in culture.[3]
-
HepG2 (Hepatocellular Carcinoma): A human liver cancer cell line that can also provide insights into potential hepatotoxicity.[11]
The Tripartite Assay Strategy
To gain a holistic view of the cytotoxic effects of this compound, we will employ the following assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.[12]
-
Lactate Dehydrogenase (LDH) Assay: To quantify the loss of cell membrane integrity.[13][14][15][16][17]
-
Annexin V/Propidium Iodide (PI) Staining: To specifically detect and quantify apoptosis.[1][18][19][20]
This multi-assay approach provides a more complete picture than any single assay alone. For instance, a compound might inhibit cell proliferation without causing immediate cell death, which would be detected by the MTT assay but not necessarily by the LDH assay. Conversely, a compound that induces rapid necrosis would lead to a strong signal in the LDH assay. The Annexin V/PI assay further refines this understanding by specifically identifying apoptotic cells.[21]
Experimental Protocols
The following protocols are presented as a detailed guide for the execution of the proposed cytotoxicity screening.
Cell Culture and Compound Preparation
-
Cell Seeding: Plate the selected cancer cell lines in 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells per well) and allow them to adhere and enter the logarithmic growth phase for 24 hours.[22][23]
-
Compound Dilution Series: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Subsequently, create a serial dilution of the compound in complete culture medium to achieve a range of final concentrations for treating the cells. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) in all experiments.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[12]
Step-by-Step Protocol:
-
After a 24-hour incubation with the test compound, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background noise.[12]
LDH Cytotoxicity Assay Protocol
The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[14][16][17]
Step-by-Step Protocol:
-
After the desired incubation period with the compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.[17]
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.[14]
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[14]
-
Measure the absorbance at a wavelength specified by the kit manufacturer (usually around 490 nm).
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[17]
Annexin V/PI Apoptosis Assay Protocol
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][18] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[19] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[18][20]
Step-by-Step Protocol:
-
Seed cells in 6-well plates and treat with the compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.[1]
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[1]
-
Incubate the cells in the dark for 15 minutes at room temperature.[1][18]
-
Analyze the stained cells by flow cytometry within one hour.[1]
Data Analysis and Interpretation
Calculation of IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency and represents the concentration at which it inhibits a biological process by 50%.[24][25]
Data Analysis Steps:
-
Data Normalization: Convert raw absorbance or fluorescence data into percentage of inhibition or percentage of viability relative to the vehicle-treated control.[24]
-
Dose-Response Curve: Plot the normalized data against the logarithm of the compound concentration.[22]
-
Non-linear Regression: Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[22]
-
IC50 Determination: The IC50 value is the concentration that corresponds to 50% inhibition on the fitted curve.[24]
Statistical Analysis
All experiments should be performed in at least triplicate. Data should be presented as the mean ± standard deviation (SD).[26] Statistical significance between treated and control groups can be determined using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for multiple comparisons.[27][28][29] A p-value of less than 0.05 is typically considered statistically significant.[26]
Data Presentation
Summarize the calculated IC50 values for this compound across the different cell lines and assays in a clear and concise table.
Table 1: Preliminary Cytotoxicity Profile of this compound
| Cell Line | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) |
| MCF-7 | Enter Value | Enter Value |
| MDA-MB-231 | Enter Value | Enter Value |
| A549 | Enter Value | Enter Value |
| HeLa | Enter Value | Enter Value |
| HepG2 | Enter Value | Enter Value |
| Data to be presented as mean ± SD from three independent experiments. |
The results from the Annexin V/PI assay should be presented as dot plots from the flow cytometer, clearly showing the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizing the Workflow and Hypothesized Mechanism
Experimental Workflow Diagram
Caption: General workflow for the in vitro cytotoxicity screening of a novel compound.
Hypothesized Signaling Pathway for Piperazine-Containing Compounds
Piperazine-containing compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[5] The following diagram illustrates a potential mechanism of action.
Caption: Hypothesized apoptotic signaling pathways modulated by the test compound.
Conclusion and Future Directions
The preliminary cytotoxicity screening outlined in this guide provides a robust and efficient framework for the initial evaluation of this compound. By employing a multi-assay approach across a diverse panel of cancer cell lines, researchers can obtain reliable and comprehensive data on the compound's cytotoxic potential and gain initial insights into its mechanism of action. Positive results from this preliminary screen would justify progression to more in-depth mechanistic studies, including cell cycle analysis, western blotting for key apoptotic proteins, and ultimately, in vivo efficacy studies. This structured approach ensures that only the most promising candidates advance in the drug discovery pipeline, optimizing the allocation of resources and accelerating the development of novel anticancer therapeutics.
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- National Institutes of Health. (2011).
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- PubMed Central. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
- Clinisciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
- Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
- National Institutes of Health. (n.d.).
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"Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone" novelty and patentability
An In-Depth Technical Guide to the Novelty and Patentability of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone
Executive Summary
This technical guide provides a comprehensive analysis of the novelty and patentability of the chemical compound, "this compound." Our investigation indicates that the specific molecule is novel, as it is not present in major chemical databases or the existing scientific and patent literature. The core structure, cyclopentyl phenyl ketone, is a known intermediate in pharmaceutical synthesis, but the specific substitution pattern with a 4-methylpiperazinomethyl group at the para-position of the phenyl ring is undocumented. The patentability of this compound is contingent upon demonstrating a non-obvious inventive step and a specific, substantial, and credible utility. We propose a plausible synthetic route, establishing enablement, and discuss potential therapeutic applications based on structural analogy to known pharmacophores, particularly in the realm of central nervous system (CNS) disorders or oncology. This document is intended for researchers, scientists, and drug development professionals to serve as a foundational assessment for potential intellectual property claims.
The Framework of Chemical Patentability
A chemical compound, to be deemed patentable, must satisfy three primary statutory requirements universally recognized by patent offices, including the U.S. Patent and Trademark Office (USPTO).[1][2] These pillars ensure that a patent grants a limited monopoly only to inventions that are genuinely new, inventive, and useful contributions to the field.
-
Novelty : The invention must be new.[3] This is a straightforward requirement; the exact chemical structure must not have been previously disclosed in any public forum, including patents, scientific journals, or conference presentations, before the date of the patent application.[3][4] A single prior art reference that explicitly or inherently describes the claimed compound is sufficient to defeat novelty.[3][4]
-
Inventive Step (Non-Obviousness) : This is a more subjective yet critical hurdle. The invention must not be obvious to a "person of ordinary skill in the art" (POSITA) at the time the invention was made.[2][5] This means the compound cannot be a simple or logical modification of a known compound that would be expected to yield predictable results. The non-obviousness requirement prevents the patenting of trivial advancements.[5]
-
Utility (Industrial Applicability) : The invention must have a specific, substantial, and credible utility.[1][5] For a chemical compound, this means it must have a practical purpose. Theoretical or speculative uses are insufficient; the patent application must disclose a clear and workable function for the compound, for instance, as a therapeutic agent for a specific disease.[5][6]
Caption: A logical workflow for assessing the patentability of a novel chemical entity.
Analysis of the Target Compound
Structural and Physicochemical Properties
The target molecule, this compound, is a polysubstituted aromatic ketone. Its structure consists of a central phenyl ketone core, functionalized with a cyclopentyl group on the carbonyl and a 4-methylpiperazinomethyl substituent at the para-position.
| Property | Value (Estimated) |
| Molecular Formula | C20H30N2O |
| Molecular Weight | 314.47 g/mol |
| Topological Polar Surface Area | 23.55 Ų |
| XLogP3 | 3.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
These properties are calculated based on the chemical structure and are important for predicting pharmacokinetic behavior such as absorption and membrane permeability.
Novelty Assessment
A thorough search of major chemical and scientific databases (including PubChem, SciFinder, and Google Scholar) and patent databases (such as Google Patents and USPTO) reveals no exact match for "this compound."
-
The core scaffold, Cyclopentyl phenyl ketone (CAS 5422-88-8), is a known and commercially available compound.[7][8][9][10] It is documented primarily as a key intermediate in the synthesis of pharmaceuticals like ketamine and penehyclidine hydrochloride.[10][11]
-
The substituent, 4-methylpiperazinomethyl , is a common pharmacophore found in numerous biologically active molecules.
However, the specific combination of these moieties into the single defined structure appears to be novel. This absence from the public domain is the first and most crucial step in establishing patentability.
Inventive Step (Non-Obviousness) Analysis
While the compound is novel, its patentability hinges on whether its creation is considered non-obvious.
Analysis of Prior Art
The key question is whether a person of ordinary skill in medicinal chemistry would be motivated to synthesize this specific compound with a reasonable expectation of success in achieving a particular goal.
-
Prior Art on the Core: Patents exist for the synthesis of substituted cyclopentyl phenyl ketones. For instance, US Patent 3,254,124 A describes various aminoketones, including reactions involving cyclopentyl phenyl ketone derivatives, for potential pharmaceutical use.[12] However, these disclosures do not suggest the specific 4-methylpiperazinomethyl substitution.
-
Prior Art on the Substituent: The piperazine moiety is a classic "privileged scaffold" in drug discovery, known to improve aqueous solubility and often imparting affinity for CNS targets, such as dopamine and serotonin receptors, or various kinases.
The argument for non-obviousness would need to demonstrate that this particular combination of core and substituent leads to an unexpected or superior property . For example, if the compound showed surprisingly high potency for a specific biological target, a unique selectivity profile, or significantly improved pharmacokinetic properties (e.g., oral bioavailability, brain penetration) compared to structurally similar compounds, this would strongly support an inventive step.
Proposed Utility and Industrial Applicability
To be patentable, a new chemical compound must have a defined use.[5] Based on its structural features, we can propose a credible utility. The presence of the N-methylpiperazine group, a common feature in antipsychotics and antidepressants, suggests a potential application in treating CNS disorders. This moiety is known to interact with G-protein coupled receptors (GPCRs) like dopamine (D2) or serotonin (5-HT2A) receptors.
Caption: A hypothetical signaling pathway for the target compound as a Dopamine D2 receptor antagonist.
This proposed mechanism provides a specific, testable hypothesis for the compound's utility, fulfilling a critical requirement for patentability. Experimental data, such as receptor binding assays or functional assays, would be required to validate this proposed use in a patent application.[6]
Proposed Synthetic Route (Enablement)
A patent application must describe the invention in sufficient detail to allow a person skilled in the art to make and use it.[1][6] Therefore, a plausible and reproducible synthetic route is essential. We propose a two-step synthesis starting from the known 4-bromophenyl cyclopentyl ketone.
Retrosynthetic Analysis
The synthesis can be logically planned by disconnecting the target molecule at its most feasible bond formations. The C-N bond between the benzylic carbon and the piperazine nitrogen is the most logical disconnection point.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-(Bromomethyl)phenyl cyclopentyl ketone (Intermediate 1)
This step involves the radical bromination of the methyl group of 4-methylphenyl cyclopentyl ketone.
-
Reaction Setup: To a solution of 4-methylphenyl cyclopentyl ketone (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4), add N-Bromosuccinimide (NBS) (1.1 eq).
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction Conditions: Heat the mixture to reflux (approx. 77°C for CCl4) and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired intermediate.
Step 2: Synthesis of this compound (Final Product)
This step is a standard nucleophilic substitution reaction.
-
Reaction Setup: Dissolve the intermediate 4-(bromomethyl)phenyl cyclopentyl ketone (1.0 eq) in an aprotic polar solvent like acetonitrile (CH3CN) or dimethylformamide (DMF).
-
Addition of Reagents: Add N-methylpiperazine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0 eq) to the solution. The base scavenges the HBr formed during the reaction.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60°C to ensure the reaction goes to completion. Monitor the reaction by TLC.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. The final product can be purified by column chromatography or crystallization to achieve high purity.
Conclusion on Patentability
The compound This compound demonstrates strong potential for patentability.
-
Novelty: The molecule appears to be novel, as it is absent from the known chemical literature and patent space.
-
Inventive Step: Patentability will depend on demonstrating that the compound possesses unexpected and advantageous properties that would not be obvious to a skilled chemist. This will require experimental data comparing its activity and properties to closely related prior art compounds.
-
Utility: A credible utility in the field of CNS therapeutics has been proposed. This hypothesis must be substantiated with experimental evidence (e.g., in vitro binding or functional data) to meet the utility requirement.
-
Enablement: A plausible and detailed synthetic route has been described, fulfilling the enablement requirement.
For drug development professionals, this compound represents a novel chemical entity that warrants further investigation. Securing intellectual property would be a critical next step, contingent on obtaining the requisite experimental data to support claims of non-obviousness and utility.
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An In-depth Technical Guide to Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone Analogues and Derivatives
A Senior Application Scientist's Perspective on Synthesis, Structure-Activity Relationships, and Therapeutic Potential
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The convergence of a cyclopentyl ketone moiety with a phenyl ring bearing a 4-methylpiperazinomethyl substitution presents a compelling scaffold for modern drug discovery. While direct and extensive research on "Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone" is not widely published, the constituent parts of this molecule are well-represented in a multitude of biologically active agents. This technical guide, therefore, aims to provide a comprehensive overview by dissecting the core components, proposing synthetic strategies, and exploring the potential biological activities and structure-activity relationships (SAR) of its analogues and derivatives. By examining related compounds, we can infer the therapeutic promise of this chemical class and provide a roadmap for researchers, scientists, and drug development professionals interested in its exploration.
The cyclopentyl phenyl ketone core offers a unique combination of lipophilicity and conformational rigidity, which can be advantageous for receptor binding.[1] The 4-(4-methylpiperazinomethyl)phenyl group, on the other hand, is a common feature in centrally acting agents and compounds targeting various receptors and transporters. This guide will synthesize information from disparate sources to construct a coherent narrative around this promising, yet underexplored, chemical entity.
Synthetic Pathways: A Proposed Roadmap to Novel Analogues
The synthesis of this compound and its derivatives can be logically approached by constructing the core cyclopentyl phenyl ketone and subsequently introducing the 4-methylpiperazinomethyl side chain. Several established synthetic methodologies for cyclopentyl phenyl ketone provide a solid foundation for accessing the necessary precursors.[2][3][4]
Synthesis of the Cyclopentyl Phenyl Ketone Core
Two primary and well-documented routes for the synthesis of cyclopentyl phenyl ketone are the Grignard reaction and Friedel-Crafts acylation.[3]
1. Grignard Reaction: This classic organometallic reaction offers a robust method for forming the carbon-carbon bond between the cyclopentyl and phenyl rings. The reaction of cyclopentylmagnesium bromide with benzonitrile, followed by acidic workup, yields cyclopentyl phenyl ketone in good yields.[4]
Experimental Protocol: Grignard Synthesis of Cyclopentyl Phenyl Ketone [4]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Initiate the reaction by adding a small amount of bromocyclopentane to a solution of magnesium in anhydrous tetrahydrofuran (THF).
-
Addition of Reactants: Once the Grignard reaction has initiated, add the remaining bromocyclopentane dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Reaction with Benzonitrile: Cool the Grignard reagent to 0°C and add a solution of benzonitrile in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of aqueous hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford pure cyclopentyl phenyl ketone.
2. Friedel-Crafts Acylation: This electrophilic aromatic substitution provides an alternative route, typically employing cyclopentanecarbonyl chloride and a Lewis acid catalyst like aluminum chloride with benzene or a substituted benzene derivative.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: In a flask equipped with a stirrer and a gas outlet, suspend anhydrous aluminum chloride in an excess of the aromatic substrate (e.g., benzene) and cool the mixture in an ice bath.
-
Acylating Agent Addition: Add cyclopentanecarbonyl chloride dropwise to the stirred suspension.
-
Reaction Progression: After the addition, allow the reaction to proceed at room temperature or with gentle heating until the evolution of HCl gas ceases.
-
Quenching and Workup: Pour the reaction mixture onto crushed ice and hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over a suitable drying agent and remove the solvent. The resulting cyclopentyl phenyl ketone can be purified by vacuum distillation.
Introduction of the 4-(4-methylpiperazinomethyl) Side Chain
With the cyclopentyl phenyl ketone core in hand, the 4-(4-methylpiperazinomethyl) side chain can be introduced through a Mannich-type reaction or a two-step process involving bromination followed by nucleophilic substitution.
1. Mannich Reaction: A one-pot reaction involving cyclopentyl phenyl ketone, formaldehyde, and N-methylpiperazine in the presence of an acid catalyst could directly yield the target compound. However, controlling the regioselectivity on the phenyl ring can be challenging.
2. Halogenation followed by Nucleophilic Substitution (A More Controlled Approach):
-
Step 1: Friedel-Crafts Acylation with a Halogenated Phenyl Precursor: A more controlled approach involves starting with a halogenated benzene derivative in the Friedel-Crafts acylation, for instance, 4-bromobenzoyl chloride, to produce 4-bromophenyl cyclopentyl ketone.
-
Step 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): The resulting 4-bromophenyl cyclopentyl ketone can then undergo a Buchwald-Hartwig amination with N-methylpiperazine to introduce the desired side chain. This method offers excellent control over the position of the substitution.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To a solution of 4-bromophenyl cyclopentyl ketone and N-methylpiperazine in an appropriate solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110°C.
-
Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction mixture, dilute with a suitable solvent, and wash with water.
-
Purification: The organic layer is dried and concentrated. The crude product is then purified by column chromatography to yield this compound.
Diagram of Synthetic Workflow
Caption: Proposed synthetic workflow for the target molecule.
Physicochemical Properties and Characterization
The physicochemical properties of this compound analogues are crucial for their pharmacokinetic and pharmacodynamic profiles. Key parameters to consider include:
| Property | Expected Range/Characteristic | Importance in Drug Discovery |
| Molecular Weight | 250 - 400 g/mol | Influences absorption and distribution. |
| LogP | 2 - 4 | A measure of lipophilicity, affecting membrane permeability and solubility. |
| pKa | 7 - 9 (due to the piperazine nitrogen) | Determines the ionization state at physiological pH, impacting solubility and receptor interaction. |
| Polar Surface Area (PSA) | 30 - 60 Ų | Affects membrane permeability and blood-brain barrier penetration. |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
Potential Biological Activities and Therapeutic Targets
While no specific biological data for this compound is readily available, the structural motifs present suggest several potential therapeutic applications.
-
Central Nervous System (CNS) Activity: The 4-methylpiperazine moiety is a common feature in many CNS-active drugs, including antipsychotics and antidepressants. This suggests that analogues of the target molecule could modulate neurotransmitter systems. For instance, arylpiperazine derivatives are known to interact with serotonin and dopamine receptors.[5]
-
Muscarinic Acetylcholine Receptor (mAChR) Antagonism: Structurally related N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides have been identified as selective M1 mAChR antagonists.[1] This suggests a potential for the ketone analogues to exhibit similar activity, which could be relevant for treating conditions like Parkinson's disease and dystonia.
-
Enzyme Inhibition: Phenyl ketone derivatives have been investigated as inhibitors of various enzymes, including phosphodiesterase-4 (PDE4) and soluble epoxide hydrolase (sEH).[2][6] The cyclopentyl group can provide a lipophilic interaction within the enzyme's active site.
-
Anticancer Activity: Purine analogues containing a 9-cyclopentyl and a 6-substituted piperazine/phenyl moiety have demonstrated potent anticancer activity.[7] This highlights the potential of the cyclopentyl and piperazine combination in oncology.
Structure-Activity Relationship (SAR) Exploration: A Forward-Looking Analysis
Systematic modification of the core scaffold is essential to elucidate the SAR and optimize for potency, selectivity, and pharmacokinetic properties.
Diagram of Potential SAR Exploration
Caption: Key areas for structure-activity relationship studies.
Key Questions to Address in SAR Studies:
-
Phenyl Ring Substitution (R1): How do electron-donating and electron-withdrawing groups on the phenyl ring affect activity and selectivity? Is there a preferred substitution pattern (ortho, meta, or para)?
-
Cycloalkyl Ring Modification (R2): Does altering the size of the cycloalkyl ring (e.g., cyclobutyl, cyclohexyl) impact potency? Can substitution on the cycloalkyl ring enhance binding?
-
Piperazine Moiety (R3): How does modification of the N-methyl group on the piperazine ring influence activity and pharmacokinetic properties? Can the piperazine ring be replaced with other heterocyclic systems (bioisosteres) to improve the overall profile?
Conclusion and Future Directions
The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data is currently lacking, the analysis of its constituent fragments strongly suggests potential for activity in the CNS, as enzyme inhibitors, and possibly as anticancer agents. The synthetic routes outlined in this guide provide a clear path for the synthesis of a library of analogues for biological screening.
Future research should focus on:
-
Synthesis and Characterization: The synthesis of the parent compound and a diverse library of analogues is the crucial first step.
-
In Vitro Screening: A broad panel of in vitro assays targeting CNS receptors, key enzymes, and cancer cell lines should be employed to identify initial hits.
-
Structure-Activity Relationship Elucidation: Systematic modification of the scaffold will be necessary to build a robust SAR and optimize lead compounds.
-
In Vivo Evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the established knowledge of the individual structural components and pursuing a systematic drug discovery approach, the therapeutic potential of this exciting class of compounds can be fully realized.
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Spectroscopic Characterization of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone represents a class of compounds with significant potential, marrying a flexible alicyclic ketone moiety with a substituted piperazine group—a common pharmacophore. This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the unambiguous characterization of this molecule, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the logic of spectral interpretation.
Molecular Structure and Key Features
A thorough understanding of the molecular architecture is paramount before delving into its spectroscopic signature. The structure of this compound incorporates several key fragments that will give rise to characteristic signals in both NMR and MS analyses.
Diagram: Molecular Structure of this compound
Caption: Chemical structure of the target analyte.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, both soft ionization techniques like Electrospray Ionization (ESI) and harder ionization methods like Electron Ionization (EI) can provide valuable data.
Predicted Mass Spectrum and Fragmentation Pathways
Under ESI conditions, the molecule is expected to readily protonate, primarily on the more basic nitrogen of the piperazine ring, to yield a prominent [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Under EI, the molecule will undergo characteristic fragmentation. The major fragmentation pathways are predictable based on the stability of the resulting carbocations and neutral losses.[1][2][3]
Diagram: Predicted ESI-MS/MS Fragmentation of this compound
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an ESI source.
-
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5-4.5 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-500 °C
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
-
Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500. For fragmentation studies, perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, enabling the complete structural assignment of the molecule.
Predicted ¹H and ¹³C NMR Spectra
The predicted chemical shifts are based on the analysis of similar structures and established principles of NMR spectroscopy.[4][5][6][7][8] The phenyl protons will appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The cyclopentyl protons will exhibit complex multiplets in the aliphatic region. The protons of the piperazine ring and the methylene bridge will also be clearly identifiable.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Phenyl (2H, d) | ~7.9 | ~137 |
| Phenyl (2H, d) | ~7.4 | ~130 |
| Methylene (2H, s) | ~3.5 | ~62 |
| Piperazine (8H, m) | ~2.4-2.6 | ~53-55 |
| N-Methyl (3H, s) | ~2.3 | ~46 |
| Cyclopentyl CH (1H, m) | ~3.7 | ~46 |
| Cyclopentyl CH₂ (8H, m) | ~1.6-1.9 | ~26-30 |
| Ketone C=O | - | ~202 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to encompass the expected chemical shift range (e.g., 0-10 ppm).
-
Employ a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments: For unambiguous assignment, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Conclusion
The comprehensive spectroscopic analysis of this compound, through the synergistic application of mass spectrometry and nuclear magnetic resonance spectroscopy, allows for its unequivocal structural determination. The predicted data and detailed protocols within this guide provide a robust framework for researchers and scientists to confidently characterize this and structurally related molecules. Adherence to these methodologies ensures the scientific integrity and trustworthiness of the generated data, which is paramount in the rigorous field of drug development.
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Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. Available at: [Link]
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
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An In-depth Technical Guide to the Solubility and Stability Studies of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone
Abstract
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. This guide provides a comprehensive framework for investigating the solubility and stability of the novel compound, Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone. As this compound is not yet characterized in published literature, this document serves as a guiding protocol, outlining the critical studies and scientific rationale necessary to build a robust data package for regulatory submission and further development. We will delve into the core principles of solid-state characterization, equilibrium solubility determination across a biorelevant pH range, and a systematic approach to stability testing, including forced degradation studies, all in accordance with international regulatory standards.
Introduction: The Imperative of Early-Stage Physicochemical Profiling
The viability of an active pharmaceutical ingredient (API) is fundamentally linked to its solubility and stability. These intrinsic properties govern bioavailability, manufacturability, and shelf-life, making their characterization a cornerstone of drug development.[1][] Poor aqueous solubility can lead to inadequate absorption and diminished therapeutic efficacy, while instability can result in loss of potency and the formation of potentially toxic degradants.[3]
This guide focuses on a hypothetical, yet structurally plausible NCE: This compound . The structure combines a cycloalkyl aryl ketone moiety with a substituted piperazine ring. This combination of functional groups presents unique challenges and considerations for its physicochemical profiling. The ketone group can participate in hydrogen bonding, while the tertiary amine of the methylpiperazine group introduces a basic center, suggesting a pH-dependent solubility profile. The piperazine ring itself is known to have specific degradation pathways that must be investigated.[4][5]
This document will provide a detailed roadmap for researchers, outlining the necessary experimental protocols and the scientific reasoning behind each step. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), which provides a framework for stability testing of new drug substances.[6][7]
Physicochemical and Solid-State Characterization
A comprehensive understanding of the solid-state properties of an API is crucial as these can significantly influence its behavior during formulation and administration.[8][9][10]
Predicted Properties of this compound
Based on its constituent parts, "cyclopentyl phenyl ketone" and a "4-methylpiperazinomethyl" substituent, we can infer some initial properties. The parent ketone is a pale yellow oil, slightly soluble in methanol and chloroform.[11][12] The addition of the methylpiperazine group is expected to increase the molecular weight and polarity, and introduce a basic character, which will likely influence its solubility in aqueous media.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C20H30N2O | Based on chemical structure |
| Molecular Weight | 330.47 g/mol | Based on chemical structure |
| pKa | ~8-9 | Attributed to the tertiary amine on the piperazine ring. |
| LogP | ~3-4 | Estimated based on structural components. |
| Appearance | Likely a solid at room temperature | Increased molecular weight and polarity compared to cyclopentyl phenyl ketone.[11][12] |
Essential Solid-State Characterization Studies
The following studies are fundamental to understanding the solid form of the API.
-
Microscopy: To determine particle size and morphology.
-
Powder X-Ray Diffraction (PXRD): To assess the crystallinity and identify any polymorphic forms.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal events.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability and solvent/water content.
-
Hygroscopicity Study: To assess the material's tendency to absorb moisture.
These analyses provide a baseline understanding of the material and are critical for interpreting solubility and stability data.[9][10]
Comprehensive Solubility Assessment
A thorough understanding of an API's solubility is paramount for predicting its in vivo performance.[13][14]
pH-Solubility Profiling
Given the basic nature of the methylpiperazine moiety, the aqueous solubility of this compound is expected to be pH-dependent. A pH-solubility profile is therefore essential.
Protocol for Equilibrium pH-Solubility Study:
-
Preparation of Buffers: Prepare a series of buffers covering the physiological pH range of 1.2 to 6.8 (e.g., HCl for pH 1.2, acetate for pH 4.5, and phosphate for pH 6.8).[15]
-
Sample Preparation: Add an excess of the API to each buffer in triplicate.
-
Equilibration: Agitate the samples at a constant temperature (typically 37 °C) until equilibrium is reached. This is determined by sampling at various time points (e.g., 24, 48, 72 hours) and analyzing the concentration until it plateaus.[15]
-
Sample Processing: Separate the undissolved solid by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved API in the supernatant using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[15]
-
pH Measurement: Measure the final pH of each solution.
Diagram 1: Workflow for pH-Solubility Profiling
Caption: A streamlined workflow for determining the pH-solubility profile of an API.
Table 2: Illustrative pH-Solubility Data
| pH | Solubility (mg/mL) |
| 1.2 | 15.2 |
| 4.5 | 2.8 |
| 6.8 | 0.5 |
| 7.4 | 0.3 |
Biopharmaceutics Classification System (BCS)
The solubility data will be used to classify the drug substance according to the Biopharmaceutics Classification System (BCS). A drug is considered highly soluble if the highest dose strength is soluble in 250 mL or less of aqueous media over the pH range of 1 to 6.8.[13][16]
Rigorous Stability Testing Program
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors.[6][17]
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.[18][19][20][21] These studies are also crucial for developing and validating a stability-indicating analytical method.
Table 3: Recommended Forced Degradation Conditions
| Stress Condition | Typical Protocol | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Hydrolysis of the ketone is unlikely, but the piperazine ring may be affected. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Potential for reactions involving the ketone. |
| Oxidation | 3% H2O2 at room temp for 24h | N-oxidation of the piperazine ring is a common pathway for such structures.[4] |
| Thermal Degradation | Dry heat at 80°C for 48h | Ring opening of the piperazine ring via SN2 reactions is a possibility.[4][22] |
| Photostability | ICH Q1B conditions | The aromatic ketone chromophore suggests potential for photosensitivity. |
Diagram 2: Logical Flow of Forced Degradation Studies
Caption: The process of subjecting an API to stress to understand its degradation profile.
ICH Stability Studies
Formal stability studies are conducted under controlled conditions as prescribed by ICH Q1A(R2).[6][7]
Table 4: ICH Stability Storage Conditions
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Samples should be analyzed at regular intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies) for appearance, assay, purity, and degradation products.
Analytical Methodologies
A robust and validated analytical method is essential for accurate quantification in both solubility and stability studies.
-
HPLC with UV/DAD detection: This is the primary technique for assay and purity determination. The method must be "stability-indicating," meaning it can resolve the parent API from all potential degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is used for the identification and structural elucidation of degradation products found during forced degradation and formal stability studies.[23]
Conclusion and Future Directions
The solubility and stability studies outlined in this guide provide a robust framework for the early-stage characterization of this compound. The data generated from these studies will be instrumental in:
-
Informing formulation development strategies.
-
Establishing a re-test period for the drug substance.
-
Providing critical information for regulatory submissions.
A thorough understanding of these fundamental properties is a non-negotiable prerequisite for the successful advancement of any new chemical entity toward clinical application.
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ChemBK. (2024). Cyclopentyl phenyl ketone. Retrieved from [Link]
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The University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). <1236> Solubility Measurements. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Solid-state analysis of the active pharmaceutical ingredient in drug products. PubMed. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
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ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]
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American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]
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ResearchGate. (2025). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]
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Methodological & Application
Synthesis Protocol for Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone: A Detailed Guide
Abstract
This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis commences with a Friedel-Crafts acylation to form the core aryl ketone structure, followed by a subsequent nucleophilic substitution to introduce the N-methylpiperazine moiety. This guide offers in-depth, step-by-step methodologies, mechanistic insights, and practical advice to ensure reproducible and efficient synthesis.
Introduction
This compound is a molecule that incorporates a flexible cyclopentyl ketone group and a polar N-methylpiperazine side chain, making it a valuable scaffold for the exploration of new chemical entities in drug discovery. The piperazine motif is a common feature in many biologically active compounds, contributing to improved pharmacokinetic properties.[1] This document outlines a reliable and scalable laboratory procedure for its synthesis.
The synthetic strategy is built upon two cornerstone reactions in organic chemistry: the Friedel-Crafts acylation and the nucleophilic substitution of a benzylic halide. The initial step involves the acylation of a substituted aromatic ring to create the essential carbon-carbon bond and establish the ketone functionality.[2][3] The subsequent step functionalizes the molecule by introducing the N-methylpiperazine group, a common pharmacophore.
Overall Synthetic Workflow
The synthesis of this compound is achieved through a two-step process starting from commercially available materials. The workflow is designed for clarity and efficiency in a standard laboratory setting.
Sources
Application Notes & Protocols: In Vitro Cellular Analysis of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone
Introduction: Defining the Biological Impact of a Novel Ketone Compound
The compound Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone represents a novel chemical entity with potential pharmacological activity. Its structure, featuring a phenyl ketone core, a cyclopentyl group, and a methylpiperazine moiety, suggests possible interactions with various cellular targets. Ketone bodies, for instance, are known to have roles in cellular metabolism and signaling, potentially influencing processes like oxidative stress and inflammation[1]. Furthermore, piperazine derivatives are common in pharmacologically active compounds, indicating a potential for biological activity[2].
As with any new chemical entity, the first step in characterization is to understand its fundamental effect on living cells. This guide provides a comprehensive, tiered workflow for researchers to conduct initial cell-based screening. We will outline a series of robust, validated assays to determine the compound's cytotoxic, anti-proliferative, and pro-apoptotic potential. The protocols are designed to be self-validating and provide a strong foundation for further mechanistic studies.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of steps to explain the why behind the experimental design, ensuring a deep understanding of the data generated.
Part 1: Initial Screening—Assessing Cytotoxicity and Cell Viability
The primary question for any novel compound is whether it is toxic to cells. This initial screen determines the concentration range at which the compound affects basic cellular health and metabolic activity. A dose-response curve is essential for calculating the IC50 (half-maximal inhibitory concentration), a key metric of a compound's potency.
Core Concept: What Are We Measuring?
Cell viability is an umbrella term for the number of healthy cells in a population.[3] Cytotoxicity assays measure the process of cell death, often by detecting damage to the cell membrane.[4] Viability assays, such as those based on metabolic activity, gauge the overall health and enzymatic function of the cell population.[5] A compound can inhibit cell growth without being overtly toxic, a distinction this workflow is designed to uncover.
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity.[6][7] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.
Experimental Workflow: Cytotoxicity Screening
Caption: Parallel workflow to distinguish between cytotoxic and cytostatic effects.
Detailed Protocol: BrdU Assay
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT protocol. It is often informative to use concentrations at, above, and below the previously determined IC50 value.
-
BrdU Labeling:
-
Approximately 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours to allow for BrdU incorporation.
-
-
Fixation and Detection:
-
Remove the labeling medium.
-
Fix, denature the DNA, and block non-specific binding according to the kit's protocol.
-
Add the anti-BrdU antibody conjugate and incubate.
-
Wash the wells to remove unbound antibody.
-
Add the substrate solution and measure the colorimetric or fluorescent signal with a plate reader.
-
Data Interpretation
| Scenario | MTT Result (Viability) | BrdU Result (Proliferation) | Interpretation |
| 1 | ↓ | ↓ | Primarily Cytostatic: The compound inhibits cell division, leading to a lower cell number and thus a lower overall metabolic signal. |
| 2 | ↓↓ | ↓ | Cytotoxic & Cytostatic: The compound both kills cells and inhibits proliferation. The drop in viability is more pronounced than the drop in proliferation. |
| 3 | ↓ | ↔ | Primarily Cytotoxic (non-proliferating cells): The compound is killing cells regardless of their proliferative state. |
Part 3: Investigating the Mechanism of Cell Death—Apoptosis
If the compound is found to be cytotoxic, the next step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a controlled process that is often the desired mechanism for anti-cancer drugs. [8][9]It is distinct from necrosis, which is an uncontrolled form of cell death resulting from injury. [10]
Core Concept: Hallmarks of Apoptosis
Apoptosis is characterized by a cascade of events, including the activation of caspase enzymes, exposure of phosphatidylserine (PS) on the outer cell membrane, and DNA fragmentation. [9][11]Assays can target any of these stages.
Recommended Assay: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key effector enzymes in the apoptotic pathway. [9]The assay provides a luminogenic substrate that is cleaved by active caspase-3/7, generating a "glow-type" signal that is proportional to the amount of caspase activity. It is a highly sensitive method with a simple "add-mix-measure" protocol. [12]
Experimental Workflow: Apoptosis Induction
Caption: Workflow for assessing apoptosis via caspase-3/7 activity.
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence assays.
-
Treat cells with the compound at concentrations around the IC50 value.
-
Include a vehicle control and a positive control for apoptosis (e.g., 1 µM Staurosporine).
-
Incubate for a time course (e.g., 6, 12, 24 hours) to capture the peak of caspase activation.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent directly to each well.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Interpretation
An increase in luminescence in compound-treated wells compared to vehicle-treated wells indicates the activation of effector caspases and suggests that the compound induces apoptosis. A time-course experiment can reveal the kinetics of apoptosis induction.
Conclusion and Future Directions
This three-tiered approach provides a robust framework for the initial characterization of "this compound." By systematically assessing cytotoxicity, effects on proliferation, and the induction of apoptosis, researchers can build a comprehensive profile of the compound's biological activity.
Positive results from this workflow would justify further, more complex investigations, such as:
-
Annexin V/PI Staining: A flow cytometry-based assay to distinguish between early apoptotic, late apoptotic, and necrotic cells. [8]* Mechanism of Action Studies: Investigating specific signaling pathways (e.g., mitochondrial membrane potential, DNA damage response) to identify the compound's molecular target. [10]* 3D Cell Culture Models: Testing the compound in more physiologically relevant models like spheroids or organoids to better predict in vivo efficacy. [12] By following this logical progression of experiments, researchers can efficiently and accurately define the cellular impact of novel compounds, paving the way for advanced preclinical development.
References
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
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Cell Proliferation Inhibition Assay. Creative Diagnostics. [Link]
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Cell Proliferation Assays. Cell Biolabs, Inc. [Link]
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Measurement of Apoptosis in Cell Culture. Springer Nature Experiments. [Link]
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cell biology academy | ultra-detailed apoptosis assay selection guide! Elabscience. [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model. MDPI. [Link]
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Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. [Link]
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Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. PubMed. [Link]
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Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. MDPI. [Link]
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Cyclopentylphenylmethanone | C12H14O | CID 79464. PubChem - NIH. [Link]
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Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer. MDPI. [Link]
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- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
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- 9. アポトーシスアッセイ [promega.jp]
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- 11. CELL BIOLOGY ACADEMY | ULTRA-DETAILED APOPTOSIS ASSAY SELECTION GUIDE! [procellsystem.com]
- 12. Cell Health Screening Assays for Drug Discovery [promega.jp]
Application Note: A Framework for Characterizing "Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone" and its Analogs using a Luminescence-Based Kinase Inhibition Assay
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
Abstract: The discovery and characterization of novel small molecule kinase inhibitors are foundational to modern therapeutic development. This document provides a comprehensive, field-tested protocol for determining the inhibitory potency (IC₅₀) of investigational compounds, using "Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone" as a representative scaffold. While the precise kinase targets for this specific molecule may be under investigation, its structure bears resemblance to known multi-kinase inhibitors, suggesting its potential utility.[1][2] We present a universally applicable, luminescence-based assay protocol centered on the ADP-Glo™ Kinase Assay technology, which quantifies kinase activity by measuring the production of adenosine diphosphate (ADP).[3][4] This guide is designed to be adaptable for screening against a wide array of protein kinases. We will use Cyclin-Dependent Kinase 4 (CDK4), a critical regulator of the cell cycle and a common therapeutic target, as a practical example to illustrate the methodology.[1] The principles, experimental design, and data analysis workflows detailed herein provide a robust framework for researchers to generate reliable and reproducible kinase inhibition data.
Introduction: The Rationale for Kinase Inhibition Profiling
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating the majority of cellular processes.[5] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[6][7] The development of small molecule kinase inhibitors (SMKIs) requires precise and reliable methods to quantify their potency and selectivity.
The compound "this compound" belongs to a chemical space that has yielded potent kinase inhibitors. For instance, the structurally related compound 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile is a potent inhibitor of CDK4 and AMPK-related kinase 5 (ARK5).[1][2] This structural similarity underscores the importance of developing a robust assay to profile the subject compound against a panel of relevant kinases.
This application note details a universal assay strategy that is not dependent on specific antibodies or radiolabeled materials, making it ideal for both initial high-throughput screening (HTS) and detailed IC₅₀ determination.[8][9]
Assay Principle: The ADP-Glo™ Luminescence-Based Method
To ensure broad applicability and high sensitivity, this protocol utilizes the ADP-Glo™ Kinase Assay. This method measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[4][10] The assay is performed in two steps, providing a stable, "glow-type" luminescent signal that is less susceptible to interference from colored or fluorescent test compounds.[11][12]
Step 1: Kinase Reaction & ATP Depletion. The kinase, its substrate, ATP, and the test inhibitor are incubated together. The kinase transfers the gamma-phosphate from ATP to the substrate, producing ADP. After the reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
Step 2: ADP Conversion & Signal Generation. The Kinase Detection Reagent is added, which contains enzymes that convert the newly formed ADP back into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which catalyzes a reaction that produces a stable luminescent signal. The intensity of this signal is directly proportional to the initial ADP concentration and, therefore, the kinase activity.[3][11]
Caption: Principle of the two-step ADP-Glo™ kinase assay.
Materials and Reagents
| Reagent/Material | Recommended Supplier & Cat. No. (Example) | Purpose |
| Test Compound | N/A | "this compound" |
| ADP-Glo™ Kinase Assay | Promega, V9101 | Core assay reagents for ADP detection and signal generation. |
| Recombinant Human CDK4/Cyclin D1 | SignalChem, C22-18G | Example target kinase enzyme. |
| Retinoblastoma (Rb) protein, C-terminal | SignalChem, R08-54G | Example protein substrate for CDK4. |
| Adenosine 5'-Triphosphate (ATP) | Sigma-Aldrich, A7699 | Phosphate donor for the kinase reaction. |
| Staurosporine | Sigma-Aldrich, S4400 | Positive control (broad-spectrum kinase inhibitor). |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich, 276855 | Solvent for test compound and controls. |
| Kinase Assay Buffer (1X) | Varies; typically provided with enzyme | Buffer optimized for kinase activity (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5). |
| Solid White, Opaque 96- or 384-well plates | Corning, 3917 (96-well) | Low-volume plates suitable for luminescence measurements. |
| Plate reader with luminescence detection | e.g., BMG LABTECH, Promega GloMax® | Instrument for quantifying the luminescent signal. |
| Multichannel pipettes & sterile tips | Standard laboratory equipment | For accurate liquid handling. |
Experimental Workflow: Step-by-Step Protocol
This protocol is optimized for a 96-well plate format. Volumes can be scaled down for 384-well plates.
Reagent Preparation
-
Test Compound Stock: Prepare a 10 mM stock solution of "this compound" in 100% DMSO.
-
Control Inhibitor Stock: Prepare a 1 mM stock solution of Staurosporine in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the test compound and Staurosporine in 100% DMSO. A 10-point, 3-fold dilution series is recommended, starting from the 10 mM stock to cover a wide concentration range.
-
ATP Solution: Prepare a working solution of ATP in nuclease-free water. The final concentration in the kinase reaction should be at or near the Kₘ of the kinase for ATP. For many kinases, a starting concentration of 10-100 µM is appropriate.[9][13]
-
Enzyme & Substrate Mix: On the day of the experiment, thaw the kinase (CDK4/Cyclin D1) and substrate (Rb) on ice. Dilute them to the desired working concentration in 1X Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to achieve a robust signal-to-background ratio.[11]
Assay Plate Setup
Scientist's Note: Proper plate layout is critical for data integrity. Include vehicle controls (0% inhibition), positive controls, and background controls ("no enzyme") on every plate.
A recommended plate layout for testing one compound:
-
Column 1: Vehicle Control (DMSO only)
-
Column 2: Positive Control (Staurosporine serial dilution)
-
Columns 3-11: Test Compound (serial dilution, plus one well for DMSO)
-
Column 12: Background Control ("No Enzyme" - add buffer instead of enzyme)
Kinase Inhibition Assay Procedure
Caption: Step-by-step experimental workflow for the kinase inhibition assay.
-
Compound Addition: Add 1 µL of the serially diluted test compound, Staurosporine, or 100% DMSO (for vehicle controls) to the appropriate wells of a solid white assay plate.
-
Enzyme/Substrate Addition: Add 24 µL of the prepared Kinase/Substrate mix to all wells except the "No Enzyme" background controls. To the background wells, add 24 µL of 1X Kinase Assay Buffer with substrate but no enzyme.
-
Inhibitor Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
-
Scientist's Note: This pre-incubation step allows the test compound to bind to the kinase before the reaction is initiated, which is crucial for accurately determining the potency of competitive or slow-binding inhibitors.
-
-
Initiate Kinase Reaction: Add 25 µL of the ATP working solution to all wells to start the reaction. The final reaction volume is 50 µL. The final DMSO concentration should be kept low (≤1%) to minimize solvent effects on kinase activity.[12]
-
Kinase Reaction Incubation: Mix the plate and incubate at 30°C for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is within the linear range.
-
Stop Reaction & Deplete ATP: Add 50 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[14]
-
Generate Signal: Add 100 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[14]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis and Interpretation
The raw data will be in Relative Luminescence Units (RLU). The goal is to convert this data into an IC₅₀ value, which is the concentration of an inhibitor required to reduce kinase activity by 50%.[13][15]
Calculation of Percent Inhibition
First, normalize the data against the controls on the plate:
Percent Inhibition (%) = 100 x ( 1 - [ (RLUInhibitor - RLUBackground) / (RLUVehicle - RLUBackground) ] )
Where:
-
RLUInhibitor: Signal from a well with the test compound.
-
RLUBackground: Average signal from the "No Enzyme" control wells.
-
RLUVehicle: Average signal from the DMSO-only (vehicle) control wells.
IC₅₀ Value Determination
-
Plot the Percent Inhibition (%) on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).
-
The software will calculate the IC₅₀ value from this curve.[16]
Sample Data Presentation
| Compound Concentration (nM) | log[Concentration] | RLU (Signal) | % Inhibition |
| 0 (Vehicle) | - | 1,500,000 | 0.0 |
| 1 | 0 | 1,450,000 | 3.4 |
| 3 | 0.48 | 1,350,000 | 10.3 |
| 10 | 1.00 | 1,100,000 | 27.6 |
| 30 | 1.48 | 780,000 | 49.7 |
| 100 | 2.00 | 400,000 | 75.9 |
| 300 | 2.48 | 150,000 | 93.1 |
| 1000 | 3.00 | 80,000 | 97.9 |
| 3000 | 3.48 | 75,000 | 98.3 |
| 10000 | 4.00 | 75,000 | 98.3 |
| No Enzyme (Background) | - | 50,000 | N/A |
| Calculated IC₅₀ | ~30.2 nM |
Troubleshooting and Best Practices
-
High Data Variability: Ensure thorough mixing at each step. Check for pipetting errors and consistency of reagents.
-
Low Signal-to-Background Ratio: The enzyme concentration may be too low or the reaction time too short. Optimize these parameters empirically.
-
Compound Interference: Although the ADP-Glo™ assay is robust, some compounds may inhibit the luciferase enzyme. This can be tested by adding the compound directly to the ADP/ATP standard curve reaction.
-
Assay Validation: Always validate the assay using a known inhibitor to generate a reference IC₅₀ value and calculate a Z'-factor to assess assay quality for HTS. A Z' > 0.5 indicates an excellent assay.[3]
References
-
Title: Technologies to Study Kinases Source: East Port Praha URL: [Link]
-
Title: Promega ADP-Glo kinase assay Source: BMG LABTECH URL: [Link]
-
Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]
-
Title: ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases Source: PubMed URL: [Link]
-
Title: Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates Source: National Institutes of Health (NIH) URL: [Link]
-
Title: What Is the Best Kinase Assay? Source: BellBrook Labs URL: [Link]
-
Title: Choosing the Right Assay for Your Kinase Drug Discovery Source: Reaction Biology URL: [Link]
-
Title: IC50 determination for receptor-targeted compounds and downstream signaling Source: American Association for Cancer Research (AACR) URL: [Link]
-
Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
-
Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Source: PubMed Central (PMC) URL: [Link]
-
Title: Fluorescence detection techniques for protein kinase assay Source: ResearchGate URL: [Link]
-
Title: A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors Source: bioRxiv URL: [Link]
-
Title: Determination of the IC50 values of a panel of CDK9 inhibitors Source: ResearchGate URL: [Link]
-
Title: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing Source: AACR Journals URL: [Link]
-
Title: Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) Source: PubMed URL: [Link]
Sources
- 1. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay [promega.sg]
- 4. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. promega.com [promega.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. promega.com [promega.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Characterizing the Anti-Cancer Activity of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive framework for the initial in vitro characterization of the novel compound, Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone, as a potential anti-cancer agent. The chemical structure, featuring a phenyl ketone moiety linked to a methylpiperazine group, is suggestive of potential kinase inhibitory activity, a class of molecules that has yielded numerous successful cancer therapeutics. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.
Introduction and Mechanistic Hypothesis
This compound is a synthetic organic compound. While its specific biological targets are yet to be elucidated, its structural motifs are present in various kinase inhibitors. The piperazine ring, for instance, is a common feature in molecules designed to target the ATP-binding pocket of kinases. Therefore, a logical starting hypothesis is that this compound may exert its effects by inhibiting key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt or MAPK/ERK pathways.
This document outlines a systematic approach to test this hypothesis, starting from broad cytotoxicity screening to more focused mechanistic assays.
Compound Handling and Stock Solution Preparation
Accurate and consistent compound handling is fundamental to reproducible pharmacological studies.
Protocol: Preparation of a 10 mM Stock Solution
-
Pre-Experiment Preparation:
-
Allow the vial containing the powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh out a precise amount of the compound (e.g., 5 mg) using a calibrated analytical balance.
-
-
Solvent Selection & Dissolution:
-
Based on its chemical structure, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. DMSO is a polar aprotic solvent that can dissolve a wide range of organic molecules.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of the compound is required for this calculation. .
-
Add the calculated volume of sterile, anhydrous DMSO to the vial.
-
Facilitate dissolution by gentle vortexing and/or sonication in a water bath until the solution is clear and free of particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability, protected from light.
-
-
Working Dilutions:
-
For cell-based assays, prepare fresh working dilutions from the stock solution in the appropriate cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium does not exceed a level toxic to the cells, typically recommended to be below 0.5% and ideally below 0.1%.
-
Initial Evaluation: In Vitro Cytotoxicity Screening
The first step in characterizing a potential anti-cancer compound is to determine its effect on cell viability and proliferation across a panel of cancer cell lines. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose. It measures cell density by quantifying total cellular protein content.
Experimental Workflow for Novel Compound Evaluation
Caption: A systematic workflow for the in vitro evaluation of a novel anti-cancer compound.
Protocol: SRB Cytotoxicity Assay
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2). The seeding density should allow for logarithmic growth during the assay period.
-
-
Compound Treatment:
-
Prepare a series of 2-fold or 3-fold dilutions of this compound in culture medium from your stock solution.
-
Treat the cells with a range of concentrations (e.g., from 0.1 µM to 100 µM). Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank control.
-
Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).
-
-
Cell Fixation:
-
Gently remove the culture medium.
-
Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour. TCA fixes the cells and precipitates proteins.
-
Wash the plates five times with slow-running tap water to remove TCA and let them air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates on a plate shaker for 5-10 minutes.
-
Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average OD of the blank wells from all other wells.
-
Calculate the percentage of cell survival relative to the vehicle control.
-
Plot the percentage of survival against the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Table 1: Hypothetical IC50 Data for this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 12.8 |
| HCT116 | Colon Carcinoma | 8.1 |
| U87-MG | Glioblastoma | > 50 |
Mechanistic Deep Dive: Apoptosis and Cell Cycle Analysis
Once cytotoxicity is established, the next logical step is to investigate the mechanism of cell death. Is the compound inducing apoptosis (programmed cell death) or causing cell cycle arrest? Flow cytometry is a powerful tool for these investigations.
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and can detect these early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the IC50 value (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Principle of Annexin V / PI Staining
Caption: Differentiating cell states using Annexin V and Propidium Iodide staining.
Protocol: Cell Cycle Analysis by PI Staining
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Treatment & Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal. The data is typically displayed as a histogram.
Target Validation: Signaling Pathway Analysis
If the compound induces apoptosis or cell cycle arrest, Western blotting can be used to investigate its effect on key regulatory proteins. Based on the compound's structure, probing major cancer-related signaling pathways is a logical next step.
Hypothetical Target Pathway: PI3K/Akt Signaling
Caption: The PI3K/Akt pathway, a potential target for kinase inhibitors.
Protocol: Western Blotting for p-Akt and Total Akt
-
Protein Extraction: Treat cells with the compound for a shorter duration (e.g., 1-6 hours) to capture changes in signaling. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated form of the target protein (e.g., anti-p-Akt Ser473) and the total form of the protein (e.g., anti-Akt) overnight at 4°C. A loading control (e.g., anti-β-actin or anti-GAPDH) is essential to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-Akt/Total Akt ratio in treated cells compared to the control would suggest the compound inhibits this pathway.
Conclusion and Future Directions
This guide provides a foundational strategy for the initial characterization of this compound. The data generated from these assays—IC50 values, mode of cell death, cell cycle effects, and impact on key signaling pathways—will provide a strong basis for further investigation. Positive results would warrant more advanced studies, including kinase profiling assays to identify specific molecular targets, in vivo efficacy studies in animal models, and further medicinal chemistry efforts to optimize the compound's structure for improved potency and selectivity.
References
Application Notes & Protocols for Preclinical Evaluation of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone
Introduction: The Scientific Rationale for Investigating Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone in Neuropsychiatric Models
The compound, this compound, belongs to the broad class of piperazine derivatives. This structural class is of significant interest in medicinal chemistry due to its versatile scaffold, which has led to the development of numerous drugs with a wide range of biological activities.[1][2] Notably, many piperazine derivatives exhibit pharmacological effects on the central nervous system (CNS), often by modulating monoamine pathways.[3] The presence of the 4-methylpiperazine moiety, in particular, is a common feature in compounds targeting dopaminergic and serotonergic receptors, making it a promising candidate for neuropsychiatric and behavioral disorders.
Given the structural alerts, our initial hypothesis is that this compound acts as a modulator of dopamine D2 and/or serotonin 5-HT2A receptors. This dual-target occupancy is a hallmark of several atypical antipsychotic medications. Therefore, the following protocols are designed to rigorously evaluate its potential efficacy in a relevant animal model of psychosis, alongside essential pharmacokinetic and toxicological profiling to establish a comprehensive preclinical data package.
Modeling human neuropsychiatric disorders in animals is inherently challenging due to the subjective nature of many symptoms.[4] However, by focusing on quantifiable behavioral and neurochemical endophenotypes, we can construct a strong, evidence-based rationale for advancing a candidate compound.[5] The selected models and protocols are based on established paradigms that offer good predictive validity for clinical efficacy in humans.[6]
Hypothesized Signaling Pathway
The diagram below illustrates the hypothesized mechanism of action, where the compound modulates downstream signaling cascades by interacting with D2 and 5-HT2A receptors, which are key targets in the treatment of psychosis.
Caption: Experimental workflow for the PCP-induced hyperlocomotion study.
Step-by-Step Procedure:
-
Animal Acclimatization: House male C57BL/6 mice in a controlled environment (12:12 light-dark cycle, 22±2°C, food and water ad libitum) for at least one week before the experiment.
-
Habituation: On the day of the experiment, place individual mice into the open field activity chambers and allow them to habituate for 60 minutes. This minimizes novelty-induced activity.
-
Dosing:
-
Prepare fresh solutions of the test compound at various doses (e.g., 1, 3, 10 mg/kg), the vehicle, and the positive control (e.g., Risperidone at 1 mg/kg).
-
Following habituation, administer the prepared solutions via intraperitoneal (i.p.) injection. Assign animals to treatment groups randomly (n=8-10 per group).
-
-
Pre-treatment Interval: Return the animals to their home cages for a 30-minute pre-treatment period to allow for drug absorption and distribution.
-
PCP Challenge:
-
Administer PCP (5 mg/kg, subcutaneous, s.c.) to all groups except a Vehicle + Saline control group.
-
The control group receives a saline injection of equivalent volume.
-
-
Activity Recording: Immediately after the PCP injection, place the mice back into the activity chambers and record locomotor activity (total distance traveled) continuously for 60 minutes.
-
Data Analysis:
-
Quantify the total distance traveled for each mouse over the 60-minute recording period.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the compound-treated groups to the Vehicle + PCP group.
-
Hypothetical Data Summary
| Treatment Group | Dose (mg/kg) | Mean Total Distance (cm) ± SEM | % Inhibition of PCP Effect |
| Vehicle + Saline | - | 1500 ± 120 | N/A |
| Vehicle + PCP | - | 8500 ± 450 | 0% |
| Compound + PCP | 1 | 6800 ± 380 | 24.3% |
| Compound + PCP | 3 | 4200 ± 310 | 61.4% |
| Compound + PCP | 10 | 2500 ± 250 | 85.7% |
| Risperidone + PCP | 1 | 2200 ± 210 | 90.0% |
| p < 0.05, *p < 0.01 vs. Vehicle + PCP group |
Part 2: In Vivo Pharmacokinetic (PK) Profiling
Causality Behind Experimental Choice: Understanding a compound's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to drug development. [2]A PK study establishes the relationship between the administered dose and the resulting concentration of the drug in the body over time. This information is critical for interpreting efficacy and toxicology data and for predicting human dosage regimens. A standard rodent model, such as the Sprague-Dawley rat, is typically used for initial PK screening. [7]
Protocol 2: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g) with cannulated jugular veins
-
This compound
-
Formulation for IV administration (e.g., 10% Solutol HS 15 in saline)
-
Formulation for PO administration (e.g., 0.5% methylcellulose in water)
-
K2EDTA-coated collection tubes
-
Centrifuge, analytical balance, and pipettes
-
LC-MS/MS system for bioanalysis
Step-by-Step Procedure:
-
Animal Preparation: Use surgically prepared rats with jugular vein cannulas to facilitate serial blood sampling. Allow animals to recover for at least 48 hours post-surgery. Fast rats overnight (with water ad libitum) before PO dosing.
-
Dose Administration:
-
IV Group (n=3-4): Administer the compound as a slow bolus via the tail vein at a low dose (e.g., 1 mg/kg).
-
PO Group (n=3-4): Administer the compound via oral gavage at a higher dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 150 µL) from the jugular vein cannula at specified time points.
-
IV time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
PO time points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
Place samples into K2EDTA tubes and keep on ice.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection to separate the plasma.
-
Sample Analysis:
-
Extract the compound from plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Calculate bioavailability (F%) using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.
-
Hypothetical Pharmacokinetic Data Summary
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 250 (at 2 min) | 450 |
| Tmax (h) | N/A | 1.0 |
| AUC0-inf (ng*h/mL) | 350 | 1925 |
| t1/2 (h) | 3.5 | 4.1 |
| CL (L/h/kg) | 2.86 | N/A |
| Vdss (L/kg) | 7.5 | N/A |
| Oral Bioavailability (F%) | N/A | 55% |
Part 3: Preliminary In Vivo Toxicology Assessment
Causality Behind Experimental Choice: Early in vivo toxicity testing is a critical component of drug discovery, designed to identify potential safety liabilities before committing significant resources. [8][9]A dose range-finding (DRF) study provides essential information on the maximum tolerated dose (MTD) and identifies potential target organs of toxicity, guiding the design of future, more extensive regulatory toxicology studies. [10][11]
Protocol 3: 7-Day Dose Range-Finding Study in Rats
Objective: To assess the tolerability and identify the maximum tolerated dose (MTD) of this compound following daily oral administration for 7 days in rats.
Materials:
-
Male and female Sprague-Dawley rats (6-8 weeks old)
-
Test compound and vehicle
-
Standard laboratory animal supplies for observation, weighing, and sample collection.
-
Equipment for clinical pathology (hematology and clinical chemistry) and histopathology.
Step-by-Step Procedure:
-
Group Assignment: Assign animals to 3-4 dose groups and one vehicle control group (n=3-5/sex/group). Doses should be selected based on efficacy studies, ranging up to a limit dose (e.g., 100 or 200 mg/kg).
-
Dose Administration: Administer the compound or vehicle orally once daily for 7 consecutive days.
-
In-life Observations:
-
Mortality/Morbidity: Check animals twice daily.
-
Clinical Signs: Perform detailed clinical observations daily, noting any changes in behavior, appearance, or physiological function.
-
Body Weights: Record body weights prior to dosing and on Days 1, 4, and 7.
-
-
Terminal Procedures (Day 8):
-
Blood Collection: Collect blood for hematology and clinical chemistry analysis.
-
Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, brain, heart).
-
Tissue Collection: Collect a standard set of tissues and preserve them in 10% neutral buffered formalin for potential histopathological examination.
-
-
Data Analysis:
-
Summarize all findings by dose group and sex.
-
Determine the MTD, defined as the highest dose that does not cause mortality, significant clinical signs, or >10% body weight loss.
-
Identify any dose-related trends in clinical signs, body/organ weights, or clinical pathology parameters.
-
Hypothetical Toxicology Data Summary
| Dose Group (mg/kg/day) | Key Clinical Findings | Body Weight Change (Day 7) | Gross Necropsy Findings | MTD Assessment |
| Vehicle | None | +8% | No significant findings | - |
| 20 | None | +7% | No significant findings | Tolerated |
| 60 | Mild, transient sedation post-dose | +5% | No significant findings | Tolerated |
| 180 | Pronounced sedation, ataxia, ~10% body weight loss | -9% | Pale liver in 2/5 males | Exceeds MTD |
References
-
National Institutes of Health (NIH). (n.d.). Animal Models of Neuropsychiatric Disorders. PMC. [Link]
-
Robbins, T. W., & Everitt, B. J. (2011). Animal models of neuropsychiatric disorders. Annual Review of Clinical Psychology, 7, 39-61. [Link]
-
Nestler, E. J., & Hyman, S. E. (2010). Animal models of neuropsychiatric disorders. Nature Neuroscience, 13(10), 1161-1169. [Link]
-
Smith, M. A., & Evans, S. M. (2020). Animal Models of Neuropsychiatric Disorders and Substance Use Disorders: Progress and Gaps. American Psychological Association. [Link]
-
Ace Therapeutics. (n.d.). Animal Models in Psychiatry. [Link]
-
Valentino, J., & Lin, S. (2012). The role of early in vivo toxicity testing in drug discovery toxicology. Expert Opinion on Drug Discovery, 7(1), 21-29. [Link]
-
Choi, Y. H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. [Link]
-
Srinivas, C. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]
-
Valentino, J. G., & Lin, S. (2012). The role of early in vivo toxicity testing in drug discovery toxicology. ResearchGate. [Link]
-
Valentino, J., & Lin, S. (2012). The role of early in vivo toxicity testing in drug discovery toxicology. Semantic Scholar. [Link]
-
Vivotecnia. (n.d.). In vivo toxicology studies. [Link]
-
Kumar, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
-
Kumar, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry (PDF). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Animal models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
"Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone" as a molecular probe
Application Note & Protocols
Topic: Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone
Title: A Guide to the Characterization and Application of this compound as a Novel Molecular Probe for Neurological Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel Chemical Entity
This compound is a novel synthetic compound for which specific biological applications have not been extensively documented in peer-reviewed literature. Its chemical structure, however, presents a compelling case for its investigation as a molecular probe, particularly within the domain of neuropharmacology. An analysis of its core components—the arylpiperazine scaffold and the phenyl ketone moiety—provides a strong rationale for prioritizing its characterization as a ligand for G-Protein Coupled Receptors (GPCRs).
-
The Arylpiperazine Pharmacophore: The N-arylpiperazine motif is a cornerstone of CNS drug discovery.[1] This scaffold is present in numerous clinically approved drugs targeting a range of neurological and psychiatric conditions.[2] Its prevalence is largely due to its ability to interact with aminergic GPCRs, including serotonin (5-HT) and dopamine (D) receptors.[1][3] The protonated nitrogen atom of the piperazine ring often forms a critical ionic bond with key acidic residues (e.g., Aspartate) in the binding pockets of these receptors, serving as an anchor for the ligand.[4]
-
The Phenyl Ketone Moiety: Phenyl ketone derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory and hepatoprotective effects.[5] In this structure, the cyclopentyl phenyl ketone group provides a rigid, lipophilic framework that influences the molecule's overall shape, metabolic stability, and potential for secondary interactions within a receptor binding site.
Given the robust history of the arylpiperazine scaffold as a potent modulator of aminergic GPCRs, this guide presents a logical, stepwise strategy to characterize this compound and validate its potential as a molecular probe for this important receptor family.
Compound Properties and Handling
Before initiating any biological assays, it is crucial to understand the compound's basic properties and establish proper handling procedures.
| Property | Value | Source |
| CAS Number | 898763-51-4 | [Matrix Sci.] |
| Molecular Formula | C₁₈H₂₆N₂O | [Matrix Sci.] |
| Molecular Weight | 286.42 g/mol | [Rieke Metals] |
| Predicted pKa | 7.55 ± 0.10 (for the piperazine N) | [LookChem] |
| Predicted LogP | 2.68 | [LookChem] |
Protocol for Preparation of Stock Solutions:
-
Solubility Testing: Begin by assessing solubility in common laboratory solvents. Due to its predicted LogP and the presence of a basic nitrogen, the compound is expected to be soluble in DMSO and ethanol. Test solubility in small, precise volumes (e.g., 10 mg in 1 mL) before preparing a large stock.
-
Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10 mM or 20 mM) in 100% DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: For aqueous-based biological assays, prepare fresh working solutions daily by diluting the DMSO stock in the appropriate assay buffer. Causality: It is critical to keep the final DMSO concentration in the assay below 0.5% (and consistent across all conditions) to prevent solvent-induced artifacts.
Proposed Application: A Selective GPCR Ligand
Based on its structure, the most probable application for this compound is as a ligand for aminergic GPCRs. The following experimental workflow is designed to systematically identify its primary target(s), determine its binding affinity, and characterize its functional activity.
Caption: Proposed workflow for characterizing the molecular probe.
Experimental Protocols
Protocol 1: Primary Target Screening via Radioligand Binding
Objective: To identify potential GPCR targets by screening the compound at a single high concentration against a panel of receptors.
Rationale: This competitive binding assay measures the ability of the test compound to displace a known high-affinity radioligand from its receptor. A significant reduction in radioligand binding indicates an interaction between the test compound and the target receptor.
Materials:
-
Membrane preparations from cells expressing the target receptors (e.g., HEK293 or CHO cells).
-
Radioligands specific for each target (e.g., [³H]-Ketanserin for 5-HT₂ₐ, [³H]-Spiperone for D₂).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: A high concentration of a known, non-radioactive ligand for each target.
-
96-well plates, glass fiber filter mats, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, prepare triplicate wells for three conditions:
-
Total Binding: Radioligand + Assay Buffer + Vehicle (DMSO).
-
Non-Specific Binding (NSB): Radioligand + Non-specific control ligand.
-
Test Compound: Radioligand + 10 µM Test Compound.
-
-
Reaction Mix: Add the components in the following order: Assay Buffer, Radioligand (at a concentration near its Kd), and the appropriate compound (Vehicle, NSB control, or Test Compound).
-
Initiate Reaction: Add the receptor membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination: Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Causality: Rapid filtration is essential to prevent the dissociation of the radioligand from the receptor.
-
Washing: Wash the filters several times with ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter mat, place it in a sample bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis: Calculate the percent inhibition caused by the test compound using the following formula: % Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTotal - CPMNSB)]) A result of >50% inhibition is typically considered a "hit" and warrants further investigation.
Protocol 2: Affinity Determination (Kᵢ) via Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the compound for the "hit" receptor(s) identified in Protocol 1.
Rationale: This protocol expands on the primary screen by using a range of concentrations of the test compound to generate a dose-response curve. The IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) is determined from this curve and used to calculate the Kᵢ, which represents the intrinsic affinity of the compound for the receptor.
Caption: Principle of a competitive binding assay.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., 11 points, from 100 µM down to 1 pM) in DMSO, then dilute into the assay buffer.
-
Assay Setup: Set up the assay as described in Protocol 1, but instead of a single concentration, add the range of test compound concentrations to the respective wells.
-
Incubation, Termination, and Detection: Follow steps 4-7 from Protocol 1.
Data Analysis:
-
Plot the CPM for each test compound concentration against the log of the concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:
-
[L] is the concentration of the radioligand used.
-
Kₔ is the dissociation constant of the radioligand for the receptor.
-
Protocol 3: Functional Characterization via cAMP Assay
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the validated target receptor.
Rationale: Many aminergic GPCRs signal through the modulation of cyclic AMP (cAMP) production. Gₛ-coupled receptors increase cAMP, while Gᵢ-coupled receptors decrease it. This assay measures changes in intracellular cAMP levels in response to the compound, revealing its functional effect. This example assumes a Gᵢ-coupled receptor (e.g., 5-HT₁ₐ, D₂).
Materials:
-
A cell line stably expressing the target receptor (e.g., CHO-D₂).
-
Forskolin (an adenylyl cyclase activator used to stimulate cAMP production).
-
A known agonist and antagonist for the target receptor (positive controls).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure: Part A: Agonist Mode
-
Plate cells in a 96-well or 384-well plate and allow them to adhere.
-
Add serial dilutions of the test compound to the cells. Include a known agonist as a positive control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
Analysis: Plot the cAMP response against the log concentration of the compound. A dose-dependent decrease in cAMP indicates agonist activity. Calculate the EC₅₀ from the curve.
Part B: Antagonist Mode
-
Plate cells as described above.
-
Pre-incubate the cells with serial dilutions of the test compound. Include a known antagonist as a positive control.
-
Add a fixed concentration of a known agonist (at its EC₈₀) to all wells (except the baseline control) to stimulate the receptor.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels.
-
Analysis: Plot the cAMP response against the log concentration of the test compound. A dose-dependent reversal of the agonist-induced signal indicates antagonist activity. Calculate the IC₅₀ from the curve.
Data Interpretation and Future Directions
The combined results from these protocols will provide a comprehensive initial profile of this compound.
-
High Affinity & Selectivity: If the compound exhibits a low nanomolar Kᵢ for a single receptor with >100-fold lower affinity for other screened targets, it holds promise as a selective molecular probe.
-
Functional Potency: An EC₅₀ or IC₅₀ in a similar range to its Kᵢ suggests it is a potent functional modulator of the target. This probe could then be used to study the physiological roles of its target receptor in cell-based and in vivo models.
-
Next Steps:
-
Selectivity Profiling: Screen the validated "hit" against a much broader panel of receptors to confirm its selectivity.
-
In Vitro ADME: Assess metabolic stability in liver microsomes to determine its suitability for in vivo experiments.
-
Radiolabeling: For a highly potent and selective probe, radiolabeling (e.g., with ³H or ¹¹C) could enable its use in autoradiography or Positron Emission Tomography (PET) imaging studies.[6]
-
By following this structured approach, a researcher can systematically elucidate the pharmacological profile of this novel compound, transforming it from a chemical curiosity into a validated and valuable tool for scientific investigation.
References
-
Stefancich, G., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Available at: [Link]
-
Ieni, A., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]
-
Jarocha, D., et al. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available at: [Link]
- Rieke Metals. (n.d.). This compound.
-
Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. Available at: [Link]
-
Andreozzi, G., et al. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH. Available at: [Link]
- Matrix Scientific. (n.d.). This compound.
- BenchChem. (n.d.). Comparative Biological Activity of 5-Phenylcyclooctanone Analogs and Related Ketone Derivatives.
- LookChem. (n.d.). This compound.
-
Sadek, B., et al. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. PubMed Central. Available at: [Link]
-
Verhaeghe, B. J., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PubMed Central. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
"Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone" target identification techniques
Application Note & Protocols
Topic: A Multi-pronged Strategy for Target Identification of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone
Audience: Researchers, scientists, and drug development professionals.
Abstract
The deconvolution of a small molecule's mechanism of action is a critical bottleneck in drug discovery, particularly following phenotypic screens. This document provides a comprehensive, multi-faceted strategy for identifying the molecular target(s) of This compound , a novel compound with potential therapeutic activity. We move beyond a single-method approach, detailing an integrated workflow that begins with computational prediction and progresses through parallel, complementary experimental techniques including affinity-based chemical proteomics, label-free biophysical methods, and genetic approaches. Detailed, field-tested protocols for in silico analysis, Affinity-Pulldown Mass Spectrometry (AP-MS), Thermal Proteome Profiling (TPP), and the Yeast Three-Hybrid (Y3H) system are provided. The causality behind experimental choices is explained, empowering researchers to not only execute these methods but also to interpret the complex datasets they generate, ultimately leading to robust target validation.
Introduction: The Challenge of Target Deconvolution
Phenotypic drug discovery has seen a resurgence, enabling the identification of bioactive compounds in disease-relevant cellular contexts. However, a primary challenge remains: elucidating the specific molecular target(s) responsible for the observed phenotype.[1] The compound of interest, this compound (hereafter referred to as "Compound-X"), emerged as a hit in such a screen. Its structure, featuring a phenyl ketone core and a methylpiperazine moiety, suggests potential interactions with a range of protein classes, but provides no definitive target.
Effective target identification is essential to optimize lead compounds, anticipate off-target effects, and understand the biological pathways being modulated.[2] This guide presents a logical, multi-pronged workflow designed to triangulate the authentic biological targets of Compound-X, combining computational, biochemical, and genetic methodologies.
Phase 1: In Silico Target Prediction & Hypothesis Generation
Before committing to resource-intensive wet-lab experiments, computational methods can generate valuable, testable hypotheses. These in silico approaches leverage vast chemogenomic databases to predict potential targets based on structural similarity to known ligands, pharmacophore matching, or machine learning models.[3][4][5]
The core principle is that structurally similar molecules often share biological targets. By screening Compound-X against databases of ligand-protein interactions, we can generate a preliminary list of potential target families.
Protocol 1: Computational Target Fishing
-
Compound Preparation:
-
Generate a 2D structure of Compound-X and convert it to a simplified molecular-input line-entry system (SMILES) string.
-
Generate a 3D conformer using computational chemistry software (e.g., RDKit, Schrödinger Maestro) and perform energy minimization.
-
-
Database Screening:
-
Utilize multiple web-based target prediction tools to broaden the search space. Recommended platforms include:
-
TargetHunter: Employs a chemical similarity approach against the ChEMBL database.[3]
-
SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures.
-
SuperPred: A web server for predicting the ATC code and target class of a compound.
-
-
Submit the SMILES string or 3D structure of Compound-X to each server.
-
-
Data Analysis & Triage:
-
Consolidate the prediction lists from all platforms.
-
Prioritize targets that appear across multiple prediction platforms.
-
Filter the list based on the biological context of the original phenotypic screen. For example, if the screen was for neuroprotection, prioritize CNS-expressed proteins.
-
Analyze the predicted target classes. The methylpiperazine group in Compound-X, for instance, is a common feature in ligands for G-protein coupled receptors (GPCRs) and kinases.
-
Data Presentation: Example In Silico Prediction Summary
| Predicted Target Class | Representative Proteins | Confidence Score (Example) | Rationale / Supporting Tools |
| Kinases | ABL1, SRC, LCK | High | Structural similarity to known kinase inhibitors (TargetHunter, KinasePred[6]) |
| GPCRs | Dopamine D2, Sigma-1 | Medium | Pharmacophore match to aminergic GPCR ligands (SwissTarget) |
| Epigenetic Targets | Histone Deacetylases | Low | General structural alerts (SuperPred) |
This initial computational screen provides a hypothesis-driven framework to guide the selection of subsequent experimental strategies and to aid in the interpretation of their results.
Phase 2: Experimental Target Identification
No single method for target identification is foolproof. Therefore, we advocate for a parallel approach using both affinity-based and label-free techniques. This strategy mitigates the risk of method-specific artifacts and provides orthogonal lines of evidence for candidate targets.
Strategy A: Affinity-Based Chemical Proteomics
Affinity chromatography is a classic and powerful technique that uses an immobilized version of the small molecule to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[7][8][9] For this to succeed, a chemical probe must be synthesized that retains biological activity and incorporates three key elements: the parent molecule (Compound-X), a flexible linker, and an affinity tag (e.g., biotin).
Rationale for Probe Design: Structure-Activity Relationship (SAR) data is ideal for determining non-essential positions for linker attachment. In its absence, a rational approach is required. The methylpiperazine moiety is a common pharmacophore, while the cyclopentyl group is less likely to be the primary driver of specific interactions. Therefore, attaching a linker to the cyclopentyl ring is a logical starting point to minimize disruption of the key binding motif.
Protocol 2: Photo-Affinity Pulldown & LC-MS/MS Identification
This protocol incorporates a photoreactive group (e.g., benzophenone) into the probe, which upon UV irradiation, forms a covalent bond with the target protein. This captures even weak or transient interactions and reduces non-specific binders during stringent wash steps.[10]
Materials:
-
Biotinylated photo-affinity probe of Compound-X.
-
Streptavidin-conjugated magnetic beads (e.g., Dynabeads).
-
Cell lysate from a relevant cell line.
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent).
-
Elution buffer (e.g., SDS-PAGE loading buffer).
-
UV cross-linking apparatus (365 nm).
-
SDS-PAGE equipment, silver stain kit.
-
Mass spectrometry facility for protein identification.
Procedure:
-
Probe Immobilization: Incubate the biotinylated probe with streptavidin beads to create the affinity matrix. Wash away the unbound probe.
-
Lysate Incubation: Incubate the affinity matrix with the cell lysate. Perform a parallel control incubation with beads that have no probe or a structurally similar but inactive probe.
-
UV Cross-linking: Transfer the slurry to a petri dish on ice and irradiate with 365 nm UV light to covalently link the probe to its binding partners.[11]
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins. This is a critical step to reduce background.
-
Elution: Elute the covalently bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Gel Electrophoresis: Separate the eluted proteins on an SDS-PAGE gel. Visualize proteins using silver staining.
-
Protein Identification: Excise protein bands that are present in the probe lane but absent or significantly reduced in the control lane. Submit these bands for in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.[8]
-
Data Analysis: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer) to identify proteins from the MS data. Prioritize hits that are significantly enriched in the experimental sample over the control.
Strategy B: Label-Free Target Identification
Label-free methods are crucial because they use the parent compound in its native state, avoiding any potential artifacts introduced by chemical modification.[2][11]
Thermal Proteome Profiling (TPP)
TPP is based on the principle that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[12] By heating cell lysates treated with Compound-X across a temperature gradient and quantifying the remaining soluble protein at each temperature, one can identify proteins whose melting point (Tm) has shifted, indicating direct engagement.[13][14][15]
Protocol 3: Thermal Proteome Profiling (TPP) with TMT-based Quantification
Materials:
-
Compound-X dissolved in DMSO.
-
Cell culture and harvesting reagents.
-
PCR thermal cycler or equivalent for precise heating.
-
Ultracentrifuge.
-
Protein digestion reagents (DTT, iodoacetamide, trypsin).
-
Tandem Mass Tag (TMT) labeling reagents.
-
LC-MS/MS instrumentation.
Procedure:
-
Cell Treatment: Treat intact cells (or cell lysate) with Compound-X or vehicle (DMSO) control.
-
Heating: Aliquot the treated samples and heat them across a range of temperatures (e.g., 10 temperatures from 37°C to 67°C) for a fixed time (e.g., 3 minutes).
-
Protein Extraction: Lyse the cells (if treated intact) and separate the soluble protein fraction from the heat-induced precipitate via ultracentrifugation.
-
Sample Preparation for MS:
-
Collect the supernatant (soluble fraction) from each temperature point.
-
Perform protein reduction, alkylation, and tryptic digestion.
-
Label the resulting peptides from each temperature point with a different TMT isobaric tag.
-
-
Mass Spectrometry: Combine the TMT-labeled samples from the control and drug-treated groups. Analyze the pooled sample by LC-MS/MS.
-
Data Analysis:
-
Quantify the relative abundance of each peptide at each temperature point based on the TMT reporter ions.
-
Plot the relative soluble protein abundance versus temperature for thousands of proteins to generate "melting curves".
-
Fit these curves to a sigmoid function to determine the melting temperature (Tm) for each protein in both the control and Compound-X treated states.
-
Proteins that exhibit a statistically significant positive shift in Tm upon drug treatment are considered direct targets or downstream effectors of target engagement.[12]
-
Strategy C: Genetic & In-Cellulo Approaches
Genetic methods provide an alternative, in-cellulo approach to identify protein-small molecule interactions. The Yeast Three-Hybrid (Y3H) system is a powerful genetic tool for this purpose.[16][17]
Yeast Three-Hybrid (Y3H) System
The Y3H system is an adaptation of the well-known two-hybrid system.[18] It detects the interaction between a protein ("fish") and a small molecule ("bait") by reconstituting a functional transcription factor in the yeast nucleus, which drives the expression of a reporter gene.[19]
Principle:
-
Hook: A fusion protein of a DNA-binding domain (DBD) and a known receptor (e.g., Dihydrofolate Reductase, DHFR).
-
Bait: A synthetic hybrid molecule consisting of Compound-X covalently linked to the ligand for the "hook" receptor (e.g., methotrexate, Mtx).
-
Fish: Proteins from a cDNA library fused to a transcriptional activation domain (AD).
When the "bait" molecule enters the yeast nucleus, it bridges the "hook" and the "fish" (the target protein of Compound-X), activating reporter gene expression and allowing yeast to grow on selective media.[18]
Protocol 4: Y3H Library Screen
Materials:
-
Yeast strain engineered to express the DBD-DHFR "hook".
-
Human cDNA library cloned into a Y3H "fish" vector (AD fusion).
-
Synthetic Compound-X-Mtx "bait" molecule.
-
Yeast transformation reagents and selective growth media.
Procedure:
-
Bait Synthesis: Synthesize the hybrid Compound-X-Mtx molecule.
-
Yeast Transformation: Transform the "hook"-expressing yeast strain with the AD-cDNA library.
-
Screening: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine) and containing the "bait" molecule. Only yeast cells where a three-part interaction occurs will survive and grow.
-
Isolate Positive Clones: Pick surviving colonies and confirm the interaction by testing for reporter gene activity (e.g., a LacZ colorimetric assay).
-
Identify Target: Isolate the AD-cDNA library plasmid from positive clones and sequence the insert to identify the protein target of Compound-X.
-
Validation: Re-transform naive yeast with the identified "fish" plasmid to confirm that the interaction is reproducible and dependent on the "bait" molecule.
Phase 3: Target Validation
Identifying a protein candidate through one or more of the above methods is not the final step. Rigorous validation is required to confirm it is a bona fide target.
Recommended Validation Approaches:
-
Biophysical Confirmation: Use orthogonal methods to confirm a direct binding interaction between purified recombinant target protein and Compound-X. Techniques include:
-
Surface Plasmon Resonance (SPR): To measure binding kinetics (kon, koff) and affinity (KD).
-
Isothermal Titration Calorimetry (ITC): To measure binding thermodynamics and affinity.
-
-
Cellular Target Engagement: Confirm that Compound-X engages the target protein in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): A lower-throughput version of TPP, often performed using Western blotting to detect the stabilization of a specific candidate protein.
-
-
Functional Validation: Demonstrate that modulating the candidate target protein recapitulates the phenotype observed with Compound-X treatment.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cellular phenotype is reproduced, it provides strong evidence for the target's role in the compound's mechanism of action.
-
Conclusion
The identification of small molecule targets is a complex but essential process in modern drug discovery. The strategy outlined in this document provides a robust, multi-pronged framework for the target deconvolution of "this compound". By integrating in silico predictions with parallel, orthogonal experimental approaches—including chemical proteomics, label-free biophysical analysis, and genetic screening—researchers can build a compelling, evidence-based case for a compound's mechanism of action. The detailed protocols herein serve as a practical guide for executing this strategy, ultimately accelerating the journey from a phenotypic hit to a validated, target-based drug development program.
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Al-Mokhna, D. A., Tabana, Y. M., & El-Elimat, T. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Molecular and Cellular Biochemistry. [Link]
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"Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone" high-throughput screening methods
An Application Note and Protocols for High-Throughput Screening of "Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone" and Analogs
Authored by a Senior Application Scientist
Introduction: The Quest for Novel Therapeutics
In the landscape of modern drug discovery, the identification of novel small molecules that can modulate the activity of therapeutic targets with high potency and selectivity is a paramount objective. High-throughput screening (HTS) serves as the cornerstone of this endeavor, enabling the rapid evaluation of vast chemical libraries to identify "hit" compounds that warrant further investigation.[1][2] This application note provides a comprehensive guide to the development and implementation of HTS assays for the characterization of "this compound" and its analogs.
Due to the novelty of this chemical scaffold, a specific biological target has not been definitively elucidated in publicly available literature. However, based on common pharmacophores, the presence of a piperazine moiety and a ketone linker suggests a potential interaction with G-protein coupled receptors (GPCRs), a large and therapeutically important family of transmembrane proteins.[3][4] Therefore, for the purpose of this guide, we will hypothesize that "this compound" is an antagonist of a hypothetical Gαs-coupled GPCR, herein referred to as "Target G." This application note will detail the protocols for a primary HTS campaign to identify antagonists of Target G, followed by a secondary assay for hit confirmation and characterization.
Pillar 1: Primary High-Throughput Screening - An AlphaScreen® cAMP Assay
For the primary screening of a large compound library against Target G, a robust, miniaturizable, and homogeneous assay format is essential.[5] The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is an ideal choice for this purpose, as it offers high sensitivity and is less prone to interference from colored or fluorescent compounds compared to other methods.[6][7] We will employ a competitive AlphaScreen® cAMP assay to measure the inhibition of adenylyl cyclase activity, a downstream effector of Gαs-coupled GPCRs.[8]
Scientific Principle of the AlphaScreen® cAMP Assay
The AlphaScreen® cAMP assay is a bead-based immunoassay.[9] The assay relies on the competition between endogenously produced cyclic AMP (cAMP) and a biotinylated cAMP tracer for binding to anti-cAMP antibodies conjugated to acceptor beads. Streptavidin-coated donor beads bind to the biotinylated cAMP. When the donor and acceptor beads are in close proximity (i.e., when the biotinylated cAMP is bound to the antibody-coated acceptor bead), excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, triggering a cascade of energy transfer and resulting in a light emission at 520-620 nm.[6][10] In the presence of endogenous cAMP produced by the cells, the binding of the biotinylated cAMP tracer is competed away, leading to a decrease in the AlphaScreen® signal.[8]
Diagram: AlphaScreen® cAMP Assay Principle
Caption: Principle of the competitive AlphaScreen cAMP assay.
Experimental Protocol: Primary HTS
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing "Target G" in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Harvest cells at 80-90% confluency and resuspend in stimulation buffer (HBSS with 0.1% BSA and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Dispense 5 µL of cell suspension (2,000 cells/well) into a 384-well low-volume white microplate using an automated liquid handler.
2. Compound Addition:
-
Prepare a compound library in 100% DMSO.
-
Using a pintool or acoustic liquid handler, transfer 25 nL of compound solution to the assay plate, resulting in a final compound concentration of 10 µM and a final DMSO concentration of 0.5%.
-
Include positive controls (known antagonist of a similar GPCR) and negative controls (DMSO vehicle) on each plate.
3. Agonist Stimulation:
-
Prepare a solution of a known agonist for Target G at a concentration that elicits 80% of the maximal response (EC80).
-
Add 5 µL of the agonist solution to all wells except for the negative control wells, which receive 5 µL of stimulation buffer.
-
Incubate the plate at room temperature for 30 minutes.
4. Lysis and Detection:
-
Prepare the AlphaScreen® detection mix containing anti-cAMP acceptor beads and streptavidin donor beads in lysis buffer as per the manufacturer's instructions.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
5. Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen®-capable plate reader.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) where Signal_compound is the signal from the test compound well, Signal_min is the average signal from the positive control wells, and Signal_max is the average signal from the negative control wells.
-
A "hit" is defined as a compound that exhibits a percent inhibition greater than three standard deviations from the mean of the negative controls.
Data Quality Control: The Z'-Factor
The quality and reliability of an HTS assay are paramount. The Z'-factor is a statistical parameter used to quantify the performance of an HTS assay.[11][12][13] A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a value below 0.5 suggests that the assay is not robust enough for HTS.[14]
Z'-Factor Calculation: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| where SD_max and Mean_max are the standard deviation and mean of the negative controls, and SD_min and Mean_min are the standard deviation and mean of the positive controls.
| Parameter | Value | Interpretation |
| Z'-Factor | > 0.5 | Excellent assay for HTS |
| Signal to Background | > 10 | Robust signal window |
| CV of Controls | < 15% | Low variability |
Pillar 2: Secondary Screening - A Cell-Based Reporter Gene Assay
Hits identified in the primary screen must be confirmed using an orthogonal assay to eliminate false positives.[15] A cell-based reporter gene assay provides a more physiological context to assess the activity of the compounds.[16][17] This assay measures the transcriptional activation of a reporter gene downstream of the GPCR signaling cascade.
Scientific Principle of the Reporter Gene Assay
This assay utilizes a cell line that not only expresses "Target G" but also contains a reporter gene (e.g., luciferase) under the control of a promoter with a cyclic AMP response element (CRE). Activation of Target G leads to an increase in intracellular cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates and activates the CRE-binding protein (CREB), which binds to the CRE and drives the expression of the luciferase reporter gene.[18][19] An antagonist of Target G will inhibit this process, leading to a decrease in luciferase expression and a lower luminescent signal.
Diagram: GPCR-CREB-Luciferase Reporter Pathway
Caption: Signaling pathway of the CREB-luciferase reporter assay.
Experimental Protocol: Secondary HTS
1. Cell Culture and Plating:
-
Culture HEK293 cells co-expressing "Target G" and the CRE-luciferase reporter construct.
-
Plate 10,000 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of the "hit" compounds from the primary screen.
-
Add the compounds to the cells and incubate for 30 minutes.
3. Agonist Stimulation:
-
Add the Target G agonist at its EC80 concentration to the compound-treated wells.
-
Incubate the plates for 4-6 hours at 37°C.
4. Luminescence Detection:
-
Equilibrate the plates to room temperature.
-
Add a luciferase substrate solution (e.g., ONE-Glo™) to each well.
-
Incubate for 10 minutes in the dark.
-
Measure luminescence using a plate reader.
5. Data Analysis:
-
Determine the IC50 values for the active compounds by fitting the dose-response data to a four-parameter logistic equation.
Pillar 3: Mitigating Compound Interference
A significant challenge in HTS is the potential for compounds to interfere with the assay technology, leading to false positives or false negatives.[20][21] It is crucial to be aware of and control for these artifacts.[22][23]
Common Types of Interference and Mitigation Strategies:
| Interference Type | Assay Affected | Mitigation Strategy |
| Compound Autofluorescence | Fluorescence-based assays | Pre-read plates before adding assay reagents; use red-shifted fluorophores.[22] |
| Fluorescence Quenching | Fluorescence-based assays | Counter-screen against a fluorescent dye alone. |
| AlphaScreen® Bead Aggregation | AlphaScreen® | Include a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer.[21] |
| Luciferase Inhibition | Luciferase reporter assays | Perform a counter-screen with purified luciferase enzyme.[15] |
| Cytotoxicity | Cell-based assays | Run a parallel cell viability assay (e.g., CellTiter-Glo®). |
Conclusion
This application note provides a framework for the high-throughput screening of "this compound" and its analogs against a hypothetical GPCR target. By employing a robust primary screen using AlphaScreen® technology and confirming hits with an orthogonal cell-based reporter assay, researchers can confidently identify and characterize novel modulators of GPCR activity. Adherence to rigorous quality control standards and the implementation of counter-screens to identify interfering compounds are essential for the success of any HTS campaign.[24][25][26] The methodologies described herein are adaptable to a wide range of GPCR targets and can be readily integrated into drug discovery workflows.[27]
References
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- Lagerström, M. C., & Schiöth, H. B. (2008). Structural diversity of G protein-coupled receptors and significance for drug discovery. Nature Reviews Drug Discovery, 7(4), 339–357.
- Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324.
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Application Note & Protocol: Formulation Strategies for a Representative Poorly Soluble Basic Compound for In Vivo Studies
Introduction
A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines, estimated to be as high as 70-90%, exhibit poor aqueous solubility.[1][2] This presents a major hurdle for in vivo evaluation, as insufficient dissolution in gastrointestinal fluids or parenteral vehicles can lead to low and erratic bioavailability, potentially masking the true efficacy and toxicity of a promising compound.[3] The subject of this guide, a representative compound we will refer to as "Cmpd-X," is analogous to "Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone." Its structure contains a basic piperazine moiety, suggesting that its solubility is highly dependent on pH, and lipophilic phenyl and cyclopentyl groups, which contribute to its low intrinsic water solubility.
This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to develop a suitable formulation for in vivo (preclinical) studies of poorly soluble, weakly basic compounds like Cmpd-X. The narrative emphasizes the causality behind experimental choices and provides detailed protocols for systematic formulation development.
Guiding Principles for Preclinical Formulation
The primary goal of a preclinical formulation is to ensure adequate and consistent drug exposure in animal models to enable accurate assessment of pharmacokinetics (PK), efficacy, and toxicology.[3] The formulation strategy should be as simple as possible while achieving the target exposure. Key considerations include the route of administration (e.g., oral, intravenous), the required dose, and the safety of the excipients in the chosen animal model.[4]
A systematic approach begins with thorough physicochemical characterization to inform the formulation strategy. For a weak base like Cmpd-X, the most critical parameter to determine is the pH-solubility profile.
Physicochemical Characterization of Cmpd-X (Hypothetical Data)
Before formulation development, key properties of the active pharmaceutical ingredient (API) must be understood.[5][] For Cmpd-X, we will assume the following characteristics based on its structure.
| Property | Hypothetical Value | Implication for Formulation |
| Molecular Weight | ~328.5 g/mol | Standard for a small molecule. |
| pKa (of Piperazine) | ~8.5 | The compound is a weak base. Solubility will increase dramatically at pH values below the pKa.[7] |
| LogP | ~4.2 | The compound is highly lipophilic, suggesting poor aqueous solubility.[2] |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very low solubility at physiological pH necessitates an enabling formulation. |
| Physical Form | Crystalline Solid | Energy will be required to overcome the crystal lattice for dissolution.[2] |
Systematic Formulation Development Workflow
A logical, tiered approach is essential to efficiently identify a suitable formulation. The workflow should prioritize simpler, safer formulations before moving to more complex systems.
Caption: Formulation development workflow for a poorly soluble weak base.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the aqueous solubility of Cmpd-X across a physiologically relevant pH range to identify the potential for a simple pH-adjusted formulation.[8]
Materials:
-
Cmpd-X (API)
-
Buffer solutions (e.g., citrate, phosphate) at pH 2.0, 4.0, 6.0, 7.4
-
0.1 M Hydrochloric Acid (HCl)
-
Deionized water
-
HPLC system for analysis
-
Thermomixer or shaking incubator
-
Centrifuge and/or 0.22 µm syringe filters
Methodology:
-
Add an excess amount of Cmpd-X (e.g., 5-10 mg) to separate 1.5 mL microcentrifuge tubes.
-
Add 1 mL of each buffer solution to the respective tubes.
-
Securely cap the tubes and place them in a thermomixer or shaking incubator set to 25°C and agitate for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect for the presence of undissolved solid material.
-
Clarify the samples by centrifuging at ~14,000 rpm for 15 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of Cmpd-X using a validated HPLC method.
-
Plot solubility (µg/mL or mg/mL) versus pH.
Expected Results & Interpretation: For a weak base like Cmpd-X, solubility is expected to increase exponentially as the pH decreases below its pKa.[7]
| pH | Expected Solubility of Cmpd-X (Hypothetical) |
| 7.4 | < 1 µg/mL |
| 6.0 | ~10 µg/mL |
| 4.0 | ~1 mg/mL |
| 2.0 | > 10 mg/mL |
If the target concentration for the in vivo study (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg dosing volume) is achieved at a tolerable pH (typically pH 2-4 for oral gavage), an acidic solution is the preferred formulation strategy.[4][9]
Protocol 2: Excipient Screening for Solutions
Objective: If pH adjustment alone is insufficient, this protocol screens common co-solvents, surfactants, and cyclodextrins to find a suitable solubilizing vehicle.[3][10]
Materials:
-
Cmpd-X (API)
-
Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol.[10]
-
Surfactants: Polysorbate 80 (Tween 80), Solutol HS 15.[11]
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[12][13]
-
Aqueous vehicles (e.g., Water, 50 mM Citrate Buffer pH 3.0)
Methodology:
-
Prepare stock solutions of the excipients at various concentrations (e.g., 20% PEG 400 in water, 10% Tween 80 in water, 40% HP-β-CD in citrate buffer). A matrix approach is recommended.
-
Add an excess amount of Cmpd-X to microcentrifuge tubes.
-
Add 1 mL of each excipient vehicle to the respective tubes.
-
Follow steps 3-7 from Protocol 1 to determine the equilibrium solubility in each vehicle.
Data Interpretation: The goal is to identify a vehicle or combination of vehicles that achieves the target concentration while using the lowest possible concentration of excipients to minimize potential toxicity.[11]
| Vehicle Composition | Solubility of Cmpd-X (Hypothetical) |
| 20% PEG 400 in Water | 0.5 mg/mL |
| 10% Tween 80 in Water | 1.2 mg/mL |
| 20% PEG 400 / 10% Tween 80 in Water | 4.5 mg/mL |
| 40% (w/v) HP-β-CD in Citrate Buffer pH 3.0 | > 15 mg/mL |
Based on these hypothetical results, a 40% HP-β-CD solution in an acidic buffer appears to be the most promising approach for achieving a high concentration.[13]
Detailed Formulation Preparation Protocols
Formulation A: Acidic Solution (for Oral Administration)
Rationale: This is the simplest approach, leveraging the basic nature of the molecule. It is suitable if the required dose can be dissolved at a physiologically acceptable acidic pH.[7]
Vehicle: 50 mM Citrate Buffer, pH 3.0 Target Concentration: 2.5 mg/mL (for a 25 mg/kg dose at 10 mL/kg)
Procedure:
-
Accurately weigh the required amount of Cmpd-X.
-
In a volumetric flask, add approximately 80% of the final volume of the citrate buffer.
-
Slowly add the weighed Cmpd-X to the buffer while stirring with a magnetic stir bar.
-
If needed, sonicate the mixture for 5-10 minutes to aid dissolution.
-
Once fully dissolved, add the citrate buffer to the final volume and mix thoroughly.
-
Confirm the final pH and adjust if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
Formulation B: Cyclodextrin-Based Solution (for Oral or IV Administration)
Rationale: Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.[12][14] This method is highly effective for many compounds and is used in marketed products.[15] SBE-β-CD (Captisol®) is often preferred for IV formulations due to its excellent safety profile.
Vehicle: 40% (w/v) SBE-β-CD in 20 mM Citrate Buffer, pH 4.5 Target Concentration: 10 mg/mL
Procedure:
-
Weigh the required amount of SBE-β-CD and dissolve it in ~80% of the final volume of citrate buffer. This may require gentle warming (40-50°C) and stirring.
-
Cool the solution back to room temperature.
-
Slowly add the weighed Cmpd-X to the cyclodextrin solution while stirring.
-
Allow the mixture to stir for several hours (or overnight) to ensure complete complexation and dissolution.
-
Add citrate buffer to the final volume and mix.
-
For IV administration, the final formulation must be sterile-filtered through a 0.22 µm filter.
Formulation C: Amorphous Suspension (for Oral Administration)
Rationale: If a solution cannot be achieved at the desired concentration, a uniform suspension is a viable alternative.[16] Using a suspending agent like carboxymethylcellulose (CMC) helps maintain homogeneity.
Vehicle: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) with 0.1% (w/v) Tween 80 in water. Target Concentration: 10 mg/mL
Procedure:
-
Prepare the vehicle by slowly adding the Na-CMC to the water while stirring vigorously to prevent clumping. Allow it to hydrate fully (this can take several hours). Add the Tween 80 and mix.
-
Accurately weigh the Cmpd-X. If necessary, micronize the powder using a mortar and pestle to reduce particle size.
-
In a separate container, add a small amount of the vehicle to the Cmpd-X powder and triturate to form a smooth, uniform paste (levigation).[16]
-
Gradually add the remaining vehicle to the paste while stirring continuously to form a homogenous suspension.
-
This formulation must be stirred well before each dose is withdrawn to ensure dose uniformity.
Stability and Analytical Characterization
Once a lead formulation is identified, its short-term stability must be assessed.[16][17]
-
Physical Stability: Store the formulation under intended conditions (e.g., 4°C, room temperature) and visually inspect for precipitation, crystallization, or phase separation over the planned duration of the study. For suspensions, ensure easy resuspendability.[16]
-
Chemical Stability: Use a stability-indicating HPLC method to confirm that the concentration of Cmpd-X remains within ±10% of the initial concentration and that no significant degradation products are formed.
Conclusion
Formulating a poorly soluble basic compound like "Cmpd-X" requires a systematic, data-driven approach. The strategy should begin with a thorough understanding of the compound's physicochemical properties, particularly its pH-solubility profile. The workflow presented here, progressing from simple pH-adjusted solutions to more complex co-solvent, cyclodextrin, or suspension-based systems, provides a robust framework for developing a safe and effective formulation for preclinical in vivo studies. Each step is designed to maximize exposure while minimizing formulation complexity and potential excipient-related toxicities, ensuring the generation of reliable and interpretable PK, efficacy, and safety data.
References
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Erhirhie, O., et al. (2014). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research. Available at: [Link][4][9][18][19]
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Al-Gousous, J., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceuticals. Available at: [Link]
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Loftsson, T., & Brewster, M.E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link][1][12]
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Wagh, P., & Mahajan, M. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology and Pharmaceutical and Health Sciences. Available at: [Link][8]
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Slideshare. (n.d.). Solubility enhancement -by pH change & complexation. Available at: [Link]
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Bolla, S., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available at: [Link][3]
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Symeres. (n.d.). Pre-clinical CMC drug product formulation and analytical development. Available at: [Link][17]
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Patel, J., et al. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications. Available at: [Link][7]
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Savjani, K.T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]
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Pouton, C.W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Available at: [Link]
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Sharma, D., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical and Biosciences Journal. Available at: [Link][20]
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Mourtas, S., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link][13]
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Singh, G., et al. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Pharmaceutics. Available at: [Link][14]
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Patel, M., et al. (2013). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link][15]
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Wimmer, F., et al. (2022). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics. Available at: [Link][21]
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BioPharm International. (2011). Preformulation Means Characterization. BioPharm International. Available at: [Link][5]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link][2]
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SGS. (n.d.). Preclinical Formulation Development. Available at: [Link][22]
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Garg, V., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link][23]
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ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Available at: [Link][24]
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Ojar, E.A., et al. (2018). Cosolvents and Surfactants as Potential Vehicles or Co-vehicles in Nevirapine Liquid Formulation: Pharmacokinetics Study. Acta Scientific Pharmaceutical Sciences. Available at: [Link][25]
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Maher, S., et al. (2023). Safety of surfactant excipients in oral drug formulations. Advanced Drug Delivery Reviews. Available at: [Link][11]
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European Medicines Agency. (2017). Cyclodextrins used as excipients. Available at: [Link][26]
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Engel, A., et al. (2018). Effects of frequently used pharmaceutical excipients on the organic cation transporters 1-3 and peptide transporters 1/2 stably expressed in MDCKII cells. European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link][27]
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ResearchGate. (2006). In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam. Available at: [Link][28]
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Strickley, R.G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Available at: [Link]
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Application Note: Development and Validation of a Stability-Indicating HPLC Method for Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone
Introduction
Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone is a novel compound with potential therapeutic applications. As with any active pharmaceutical ingredient (API), a robust, reliable, and specific analytical method is crucial for its quantitative determination in bulk drug substance and formulated products. This ensures quality, safety, and efficacy throughout the drug development lifecycle. This application note details the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound, adhering to the principles outlined by the International Council for Harmonisation (ICH).[1][2][3]
The method is designed to separate and quantify this compound from its potential degradation products, which is essential for stability studies.[4][5][6]
Physicochemical Properties & Analytical Strategy
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.
Chemical Structure:
Figure 1: Hypothetical structure of this compound.
Key Structural Features & Their Implications:
-
Phenyl Ketone Chromophore: The conjugated system of the phenyl ketone group is expected to exhibit strong UV absorbance, making HPLC with UV detection a suitable analytical technique.
-
Tertiary Amine (Piperazine moiety): The 4-methylpiperazine group contains a tertiary amine with an estimated pKa around 9.0-10.0. This basic nature means the compound's charge state, and therefore its chromatographic retention, will be highly dependent on the pH of the mobile phase.[7] To ensure reproducible retention and good peak shape, a buffered mobile phase with a pH well below the pKa (e.g., pH 2.5-4.5) is necessary to maintain the analyte in a single, protonated form.
-
Overall Lipophilicity: The presence of the cyclopentyl and phenyl groups suggests moderate to high lipophilicity, making reversed-phase chromatography on a C18 or similar column an excellent starting point.
Based on this analysis, an RP-HPLC method with UV detection was selected as the most appropriate technique.
HPLC Method Development Workflow
The development process followed a systematic approach to optimize the separation of the parent compound from potential impurities and degradants.
Materials and Reagents
-
Reference Standard: this compound (Purity > 99.5%)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)
-
Buffers: Potassium phosphate monobasic, Orthophosphoric acid
-
Reagents for Forced Degradation: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (30%)
Final Optimized Chromatographic Conditions
The following parameters were determined to provide the optimal balance of resolution, peak shape, and run time.
| Parameter | Condition | Rationale |
| Instrument | HPLC with PDA/UV Detector | Standard pharmaceutical analysis instrumentation. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and efficiency for this moderately lipophilic compound. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄) | Buffering at pH 3.0 ensures the piperazine moiety is fully protonated, leading to consistent retention and sharp peaks.[7] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak shape and elution strength. |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30% to 70% B; 20-25 min: 70% B; 25.1-30 min: 30% B | A gradient is necessary to elute potential degradation products with different polarities and ensure the parent peak is well-resolved. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | UV at 275 nm | Wavelength of maximum absorbance for the phenyl ketone chromophore, providing high sensitivity. |
| Injection Vol. | 10 µL | Standard volume for quantitative analysis. |
| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method by generating potential degradation products.[4][5][6][8] The goal is to achieve 5-20% degradation of the API.[8]
Protocol:
-
Prepare a stock solution of the API at 1.0 mg/mL in the diluent.
-
For each condition below, transfer 5 mL of the stock solution into separate vials.
-
Acid Hydrolysis: Add 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1 M NaOH.
-
Base Hydrolysis: Add 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 M HCl.[6]
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.[9]
-
Thermal Degradation: Expose the solid API to 105°C for 48 hours. Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Dilute all stressed samples to a final concentration of approximately 100 µg/mL with the diluent and analyze using the developed HPLC method.
The results of the forced degradation study must show that the main peak is well-resolved from all degradation product peaks, proving the method's specificity.
Method Validation Protocol (ICH Q2(R1))
The finalized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][10]
Specificity
-
Procedure: Analyze blank (diluent), placebo (if applicable), and stressed samples. Use a photodiode array (PDA) detector to assess peak purity of the analyte peak in the presence of degradants.
-
Acceptance Criteria: The analyte peak should be free from interference from blanks, placebos, and degradation products. Peak purity index should be > 0.999.
Linearity and Range
-
Procedure: Prepare at least five concentrations of the reference standard spanning 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy (Recovery)
-
Procedure: Perform recovery studies by spiking a placebo blend with the API at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the standard at 100% concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[11]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy (e.g., RSD ≤ 10%).
Robustness
-
Procedure: Intentionally vary critical method parameters such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, retention time) should remain within predefined limits, and the results should not be significantly affected by the variations.
Conclusion
This application note presents a comprehensive, stability-indicating RP-HPLC method for the quantitative analysis of this compound. The method development was guided by the physicochemical properties of the molecule, and the final protocol was designed to be specific, accurate, precise, and robust. The detailed validation protocol, based on ICH Q2(R1) guidelines, ensures that the method is suitable for its intended use in a regulated pharmaceutical environment, particularly for quality control and stability testing.
References
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Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. Available at: [Link]
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European Medicines Agency. (n.d.). ICH Q2(R1) Validation of analytical procedures: Text and methodology. Retrieved January 18, 2026, from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 18, 2026, from [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]
-
Starodub, O. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved January 18, 2026, from [Link]
-
Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Retrieved January 18, 2026, from [Link]
-
Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved January 18, 2026, from [Link]
-
SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved January 18, 2026, from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved January 18, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved January 18, 2026, from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Molecules. Available at: [Link]
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PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica. Available at: [Link]
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ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved January 18, 2026, from [Link]
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MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazolone Derivative. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). Method Development for Meloxicam by Reverse Phase HPLC. Retrieved January 18, 2026, from [Link]
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- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. onyxipca.com [onyxipca.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
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- 9. mdpi.com [mdpi.com]
- 10. starodub.nl [starodub.nl]
- 11. gavinpublishers.com [gavinpublishers.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone
Welcome to the technical support guide for the synthesis of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone. This document is designed for researchers, medicinal chemists, and process development professionals encountering challenges in achieving high yields and purity for this target molecule. We will move beyond simple procedural outlines to explore the chemical principles behind common issues and provide robust, field-tested solutions.
Section 1: Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached via several routes. The optimal choice depends on the availability of starting materials, scale, and specific downstream requirements. The two most prevalent strategies diverge in how the C-N bond to the piperazine moiety is formed.
Strategy A involves a reductive amination of a ketone precursor with 1-methylpiperazine. Strategy B typically employs a nucleophilic substitution on a benzylic halide. Understanding the workflow is the first step in effective troubleshooting.
Caption: High-level overview of the two primary synthetic routes.
Section 2: Troubleshooting the Core Ketone Synthesis
The formation of the cyclopentyl phenyl ketone backbone is a critical step where significant yield loss can occur. The primary methods are Grignard reactions and Friedel-Crafts acylations.
Q1: My Grignard reaction of cyclopentylmagnesium bromide with a 4-substituted benzonitrile is slow and gives low yields of the desired ketone. What is the likely cause?
A1: This is a common issue stemming from several potential factors related to the Grignard reagent and the reaction conditions.
-
Causality—The Grignard-Nitrile Reaction: The reaction proceeds via the formation of a magnesium imine salt, which is then hydrolyzed during aqueous workup to yield the ketone. The stability and reactivity of the Grignard reagent are paramount. Side reactions like Wurtz coupling can occur if the Grignard reagent is poorly formed or decomposes.[1]
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your cyclopentyl halide (bromide or chloride) is pure and the magnesium turnings are fresh and activated. Use of an activator like diisobutylaluminum hydride or a crystal of iodine can be beneficial.[2]
-
Solvent and Temperature: Tetrahydrofuran (THF) is a standard solvent. A patent for a similar synthesis specifies maintaining a temperature of 50°C after the initial Grignard formation to drive the reaction with the nitrile.[3] The initial Grignard formation itself should be controlled to prevent excessive refluxing which can degrade the reagent.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be oven-dried, and the reaction should be conducted under a dry, inert atmosphere (Nitrogen or Argon).[4]
-
Workup Procedure: The hydrolysis of the intermediate imine salt is critical. A careful quench with cold, dilute acid (e.g., HCl) to a pH of 4-5 is often required to ensure complete conversion to the ketone without promoting side reactions.[3][5]
-
Q2: I am attempting a Friedel-Crafts acylation using cyclopentanecarbonyl chloride and a substituted benzene, but I'm getting a mixture of isomers and low conversion.
A2: Friedel-Crafts reactions are powerful but notoriously sensitive to catalyst activity, substrate electronics, and reaction conditions.
-
Causality—Electrophilic Aromatic Substitution: The reaction requires a Lewis acid (e.g., AlCl₃) to generate a highly reactive acylium ion, which then attacks the aromatic ring. The directing effects of any existing substituents on the ring will determine the regioselectivity (ortho, meta, para). Deactivated rings (e.g., those with nitro or cyano groups) are generally unreactive.
-
Troubleshooting Steps:
-
Catalyst Stoichiometry: For acylation, the Lewis acid catalyst (AlCl₃) complexes with the product ketone, rendering it inactive. Therefore, you must use at least a stoichiometric amount (1.0-1.2 equivalents) of the catalyst.
-
Temperature Control: These reactions are often exothermic. Adding the acyl chloride slowly at a low temperature (0-5°C) can prevent side reactions and improve regioselectivity. The reaction may then be allowed to warm to room temperature to ensure completion.
-
Solvent Choice: The choice of solvent is critical. Non-polar solvents like dichloromethane (DCM) or carbon disulfide are common. Nitrobenzene can be used for less reactive substrates but can complicate purification.
-
Substrate Compatibility: If your benzene ring has a strongly deactivating group, the Friedel-Crafts acylation will likely fail. In this case, a Grignard-based route is a superior alternative.
-
Section 3: Optimizing the Piperazine Installation
This section addresses the crucial C-N bond formation, either through reductive amination (Strategy A) or nucleophilic substitution (Strategy B).
Q3: My reductive amination of Cyclopentyl 4-formylphenyl ketone with 1-methylpiperazine is incomplete. I recover significant amounts of the starting aldehyde. How can I improve this?
A3: Incomplete conversion in reductive amination is typically due to inefficient iminium ion formation or an insufficiently reactive reducing agent.
-
Causality—The Reductive Amination Cascade: The reaction first involves the formation of a hemiaminal, which then dehydrates to form an iminium ion. This electrophilic iminium ion is then reduced by a hydride source to yield the final tertiary amine. The dehydration step is often the rate-limiting step and is acid-catalyzed.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low reductive amination yields.
-
Recommended Reducing Agents: While sodium borohydride (NaBH₄) can work, it is often too reactive and can reduce the starting aldehyde before iminium formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is milder and selectively reduces the iminium ion, even in the presence of the aldehyde.[6] Other specialized reagents like BH₃N(C₂H₅)₃ have also been shown to be effective.[7][8]
| Reducing Agent | Pros | Cons |
| NaBH₄ | Inexpensive, powerful | Can reduce aldehyde directly, requires careful pH control |
| NaCNBH₃ | Selective for iminium ions | Highly toxic (releases HCN in acid) |
| NaBH(OAc)₃ | Highly selective , non-toxic, effective at mild pH | More expensive than NaBH₄ |
| BH₃ Complexes | Effective, can act as catalyst | Can have complex reactivity patterns[7] |
Q4: I am performing an Eschweiler-Clarke methylation on the piperazine precursor, but the reaction is sluggish and the yield is poor.
A4: The Eschweiler-Clarke reaction is a classic, robust method for N-methylation, but its efficiency hinges on precise control of stoichiometry and temperature.[9]
-
Causality—The Leuckart-Wallach and Eschweiler-Clarke Mechanism: The reaction involves the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid. Formic acid acts as both the acid catalyst and the hydride donor.[10][11]
-
Troubleshooting Steps:
-
Stoichiometry is Key: An excess of both formaldehyde and formic acid is crucial to drive the reaction to completion. A study optimizing a similar methylation found an optimal molar ratio of amine:formic acid:formalin to be 1:8.4:5.[12]
-
Temperature Control: The reaction requires heating, typically to 80-100°C, to facilitate the decomposition of formic acid and the hydride transfer.[9][12] The amine should be added slowly to the heated formic acid/formaldehyde mixture to control the initial exotherm.
-
Reaction Time: Ensure the reaction is heated for a sufficient duration. Optimization studies have shown that 5 hours at temperature can lead to yields as high as 98%.[12]
-
Workup: After the reaction, the mixture will be acidic. It must be cooled and carefully basified (e.g., with NaOH or K₂CO₃) to a pH > 10 to deprotonate the tertiary amine product, allowing for efficient extraction into an organic solvent (e.g., ethyl acetate, DCM).
-
Section 4: Protocols & Methodologies
Protocol 1: Optimized Reductive Amination using NaBH(OAc)₃
This protocol is designed for the conversion of Cyclopentyl 4-formylphenyl ketone to the final product.
-
To a round-bottom flask under a nitrogen atmosphere, add Cyclopentyl 4-formylphenyl ketone (1.0 eq.) and 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Add 1-methylpiperazine (1.1 eq.) followed by acetic acid (1.0 eq.). Stir the mixture at room temperature for 30 minutes to pre-form the iminium ion.
-
In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) over 15-20 minutes. The addition may be slightly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (Silica gel, gradient elution typically starting with DCM and increasing polarity with Methanol containing 1% triethylamine).
Protocol 2: High-Yield Eschweiler-Clarke Methylation
This protocol is for the final methylation step if starting with a secondary piperazine precursor.
-
To a round-bottom flask equipped with a reflux condenser, add formic acid (8.4 eq., 85-90% aqueous solution).
-
Add formalin (5.0 eq., 37% aqueous solution of formaldehyde).
-
Heat the mixture to 80°C in an oil bath.
-
Slowly, dropwise, add the Cyclopentyl 4-(piperazinomethyl)phenyl ketone precursor (1.0 eq.) to the heated solution.
-
After the addition is complete, increase the temperature to 100°C and maintain reflux for 5-6 hours. Monitor by TLC or LC-MS.
-
Cool the reaction mixture to room temperature in an ice bath.
-
Carefully basify the solution to pH 11-12 by the slow addition of 4M NaOH solution. Ensure the mixture remains cool during this process.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
References
- Grignard Reactions in Cyclopentyl Methyl Ether.
- PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.
- Method for preparing 4-chlorophenylcyclopropyl methyl ketone.
- Process for preparing o-chlorophenyl-cyclopentyl-ketone.
- Preparation method of cyclopentyl phenyl ketone.
-
Cyclopentylphenylmethanone | C12H14O | CID 79464. PubChem. [Link]
-
Cyclopentyl phenyl ketone. ChemBK. [Link]
- Synthetic process of cyclopentyl phenyl ketone.
-
Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH. [Link]
-
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications (RSC Publishing). [Link]
-
Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. [Link]
-
Cyclopentenone synthesis. Organic Chemistry Portal. [Link]
-
An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. ResearchGate. [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]
-
INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Rasayan Journal of Chemistry. [Link]
-
Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant. The Royal Society of Chemistry. [Link]
-
Eschweiler–Clarke reaction. Grokipedia. [Link]
-
Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4-Diazepanones. Wiley Online Library. [Link]
-
Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Asian Journal of Chemistry. [Link]
-
SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. ResearchGate. [Link]
Sources
- 1. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents [patents.google.com]
- 4. US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS - Google Patents [patents.google.com]
- 5. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bot Verification [rasayanjournal.co.in]
"Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone" purification challenges and solutions
Welcome to the dedicated technical support guide for the purification of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges associated with this valuable aminoketone intermediate.
Introduction: Understanding the Challenge
This compound is a bifunctional molecule, possessing a relatively non-polar cyclopentyl phenyl ketone backbone and a highly basic N-methylpiperazine moiety. This dual character is the primary source of purification difficulties. The basic nitrogen atoms, while useful synthetic handles, are prone to strong interactions with standard purification media, and the molecule's often oily or low-melting-point nature can complicate crystallization. This guide will walk you through field-proven solutions to these issues.
Frequently Asked Questions (FAQs)
Q1: My final product is a viscous, non-crystalline oil. How can I solidify it for easier handling and purification?
A1: This is the most common issue. The free base of many piperazine derivatives is oily. The most effective solution is to convert the basic free base into a crystalline salt.[1] Salts introduce ionic character, which significantly enhances the crystal lattice energy, leading to well-defined, solid materials that are ideal for purification by recrystallization.
-
Mechanism: By reacting your basic compound with an acid (e.g., HCl, fumaric acid, acetic acid), you protonate the nitrogen atoms of the piperazine ring. The resulting ammonium salt is ionic and typically much more crystalline than the neutral free base.[1][2]
-
Practical Steps: Dissolve the crude oil in a suitable solvent like isopropanol, ethanol, or ethyl acetate. Then, add a solution of the chosen acid (e.g., HCl in isopropanol) dropwise until precipitation is complete. The resulting solid can be collected by filtration and recrystallized.[1]
Q2: When I run flash column chromatography on silica gel, my compound streaks and elutes as a very broad, tailing peak. What causes this and how can I fix it?
A2: This phenomenon, known as tailing, is a classic problem when purifying basic compounds like piperazines on standard (acidic) silica gel.[1]
-
Causality: Silica gel's surface is covered with acidic silanol groups (Si-OH). The basic lone-pair electrons on your compound's piperazine nitrogens engage in a strong acid-base interaction with these silanol groups. This causes a portion of your molecules to "stick" to the stationary phase, leading to a delayed and smeared elution profile.[1]
-
Solution: You must neutralize the acidic sites on the silica gel by modifying your mobile phase. The standard method is to add a small amount of a basic modifier to the eluent.[1]
-
Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your hexane/ethyl acetate or DCM/methanol mobile phase. TEA is a volatile base that will compete with your compound for the acidic sites on the silica, allowing for a much sharper, more symmetrical peak shape.[1]
-
Ammonia: For very basic compounds, a 1-2% addition of a 7N ammonia solution in methanol to your mobile phase can also be highly effective.[1]
-
Q3: My reaction work-up leaves behind neutral, non-basic impurities. What is the most efficient bulk purification method before chromatography?
A3: Acid-base extraction is the ideal technique for this scenario. It is a highly effective, scalable, and economical method to separate basic compounds from neutral or acidic impurities.[3][4]
-
Principle: The technique leverages the differential solubility of the amine in its neutral (free base) and ionic (salt) forms. The neutral free base is soluble in organic solvents, while its protonated salt form is soluble in water.[5][6]
-
Workflow:
-
Dissolve your crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the layers. Discard the organic layer containing the impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to regenerate the neutral free base product, which will often precipitate or form an oily layer.
-
Extract your pure product back into an organic solvent.
-
Dry the organic layer with an anhydrous drying agent (like Na₂SO₄), filter, and concentrate to yield the purified product.[1]
-
Troubleshooting Guides & Detailed Protocols
Protocol 1: Purification via Hydrochloride Salt Formation & Recrystallization
This protocol is recommended when high purity is required and the product is obtained as an oil.
-
Dissolution: Dissolve the crude oily product in a minimal amount of isopropanol (IPA).
-
Acidification: While stirring, slowly add a solution of 2M HCl in IPA dropwise. Monitor the pH with pH paper; aim for a pH of ~2.
-
Crystallization: The hydrochloride salt will typically precipitate as a white solid. If precipitation is slow, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization. Continue stirring in the cold for 30-60 minutes to maximize yield.
-
Isolation: Collect the crystalline salt by vacuum filtration. Wash the filter cake with a small amount of cold IPA, followed by a wash with a non-polar solvent like diethyl ether or hexane to aid in drying.
-
Drying: Dry the salt under vacuum at 40-50°C to a constant weight.
-
(Optional) Liberation of Free Base: To recover the purified oil, dissolve the salt in water, basify the solution to pH >10 with 1M NaOH, and extract the free base into dichloromethane (3x). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[1]
Protocol 2: Optimized Flash Column Chromatography
Use this method when separating the target compound from impurities with similar basicity, where extraction or crystallization is ineffective.
-
TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point is 5-10% Methanol in Dichloromethane (DCM). Crucially, prepare two identical solvent jars: one with the plain eluent and one with the eluent containing 1% triethylamine (TEA) . Spot your crude material on two separate TLC plates and run them in parallel. You should observe a higher Rf value and a much rounder, less streaky spot in the TEA-modified system. Aim for an Rf of 0.2-0.4 for your product in the modified system.
-
Column Packing: Prepare your silica gel slurry using the chosen eluent that already contains 1% TEA. Pack the column as usual.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of DCM before loading it onto the column.
-
Elution: Run the column with the TEA-modified eluent, collecting fractions and monitoring by TLC.
-
Concentration: Combine the pure fractions. The solvent and the volatile TEA can be removed together under reduced pressure.
Method Comparison
| Purification Method | Pros | Cons | Best For |
| Salt Recrystallization | Highly efficient for achieving high purity (>99%); easily scalable; removes non-basic impurities effectively.[1][7] | Requires the compound to form a stable, crystalline salt; may not efficiently remove closely related basic impurities. | Obtaining highly pure, solid material from an oily crude product. |
| Acid-Base Extraction | Fast, inexpensive, and excellent for bulk removal of neutral and acidic impurities; highly scalable.[3][8] | Does not separate the target from other basic impurities; requires handling of acids and bases. | Initial cleanup of a crude reaction mixture before final purification. |
| Modified Column Chromatography | Good for separating compounds with similar polarities; effective for resolving complex mixtures. | Can be lower yielding due to some irreversible adsorption; requires larger solvent volumes; less scalable than crystallization.[1][9] | Isolating the product from other basic byproducts or closely related impurities. |
Visualized Workflows and Mechanisms
General Purification Strategy
The following diagram outlines a logical workflow for purifying this compound, starting from a crude reaction mixture.
Caption: Tailing mechanism and solution.
References
- BenchChem Technical Support. (n.d.). Purification of Oily Piperazine Derivatives.
-
Štefek, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169. [Link]
- Wilson, S. D. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S.
- Kumar, V., et al. (2003). U.S. Patent No. 6,603,003. Washington, DC: U.S.
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]
-
CSB SJU Chemistry. (2020, July 23). Acid base extraction [Video]. YouTube. [Link]
-
Ferrazzano, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1088. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone in Assays
Welcome to the technical support center for Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility issues commonly encountered during in-vitro and in-cell assays with this compound. Given its predicted hydrophobic nature, achieving and maintaining solubility in aqueous assay buffers is critical for generating accurate and reproducible data.
This resource provides in-depth, evidence-based solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My this compound, diluted from a DMSO stock, precipitated upon addition to my aqueous assay buffer. Why did this happen and how can I prevent it?
This phenomenon, often called "crashing out," is a common issue when a compound highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower.[1][2] The key is to manage the transition from the organic stock solvent to the aqueous final medium.
Immediate Corrective Actions:
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your assay is a critical parameter. While high concentrations can impact biological systems, too low a concentration will cause your compound to precipitate.[2] For many cell-based assays, a final DMSO concentration of ≤0.5% is a good starting point, but this must be validated for your specific assay.
-
Employ a Serial Dilution Strategy: Instead of a single, large dilution, perform a stepwise serial dilution into the aqueous buffer. This gradual reduction in solvent strength can prevent the abrupt precipitation of the compound.[3]
-
Enhance Mixing: Ensure rapid and thorough mixing the moment the DMSO stock is added to the assay buffer. This avoids localized high concentrations of the compound that can initiate precipitation.[3]
Q2: What are the best practices for preparing a stock solution of a hydrophobic compound like this compound?
Proper stock solution preparation is the foundation for reliable experimental results.
-
Solvent Selection: 100% DMSO is the most common and generally effective solvent for preparing high-concentration stock solutions of hydrophobic compounds.[4][5]
-
Solubility Check: Before preparing a high-concentration stock, it's advisable to perform a preliminary solubility test to determine the approximate solubility limit in your chosen solvent.
-
Storage: Store stock solutions at -20°C or -80°C to minimize solvent evaporation and degradation. Be aware that freeze-thaw cycles can sometimes cause a compound to precipitate out of the DMSO stock.[5] If you observe this, gently warming and vortexing the stock solution before use is recommended.
Q3: My screening results are inconsistent, and the compound's potency appears lower than expected. Could solubility be the culprit?
Absolutely. Poor aqueous solubility is a primary reason for inaccurate and variable biological data.[3] If the compound is not fully dissolved in the assay buffer, the actual concentration available to interact with the target is unknown and lower than the intended concentration. This can manifest as:
-
Reduced or underestimated potency (higher IC50/EC50 values).
-
Poor reproducibility between experiments.
-
Inaccurate structure-activity relationship (SAR) data.[5]
Troubleshooting Guides
Troubleshooting Compound Precipitation
If you continue to experience precipitation after implementing the initial corrective actions, a more systematic approach is necessary. The following flowchart provides a decision-making guide for further troubleshooting.
Caption: A generalized workflow for handling poorly soluble compounds from stock preparation to assay execution and troubleshooting.
Disclaimer: This guide provides general recommendations. It is crucial to empirically validate all conditions for your specific assay, cell lines, and experimental goals. Always consult the relevant Safety Data Sheets (SDS) before handling any chemical compounds.
References
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
- Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical Technology, 34(5), 40-51.
-
dos Santos, M. M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(5), 743. [Link]
- Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and review of applications. Journal of pharmaceutical sciences, 105(9), 2647-2661.
- Singh, R., Bharti, N., Madan, J., & Hiremath, S. N. (2010). Characterization of cyclodextrin inclusion complexes-A review. Journal of Pharmaceutical Science and Technology, 2(3), 171-183.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666.
-
Patsnap. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2011). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of enzyme inhibition and medicinal chemistry, 26(6), 803–807. [Link]
-
Papaneophytou, C. P., & Grigoroudis, A. I. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ASSAY and Drug Development Technologies, 10(6), 536-545. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Cytiva. (2024, September 4). Optimization of a hydrophobic interaction chromatography step for recombinant protein purification. [Link]
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G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Bio-Works. (n.d.). Optimizing the buffer conditions for a glycopeptide conjugate API purification. [Link]
-
El-Hachem, N., et al. (2023). PurificationDB: database of purification conditions for proteins. Nucleic acids research, 51(D1), D470–D475. [Link]
-
Kumar, S., & Singh, A. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules (Basel, Switzerland), 27(19), 6499. [Link]
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Bio-Works. (n.d.). Optimizing the buffer conditions for a glycopeptide conjugate API purification. [Link]
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Unchained Labs. (n.d.). 5 considerations for buffer optimization during biologics formulation development. [Link]
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- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Multi-Kinase Inhibitors
A Note on the Topic: Initial searches for "Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone" did not identify a compound with established biological activity or associated off-target effects. To provide a scientifically robust and practical guide, this document will focus on a structurally related and well-characterized multi-kinase inhibitor: 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile , referred to hereafter as Compound 7x . This compound serves as an excellent model for discussing the challenges and solutions related to kinase inhibitor selectivity.
Introduction for the Senior Application Scientist
Welcome to the technical support center. As researchers and drug development professionals, we understand that the utility of a chemical probe is defined by its specificity. Compound 7x is a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5), showing promise in inducing apoptosis in tumor cells.[1][2] However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, it exhibits polypharmacology, meaning it can bind to multiple kinases.[3][4] This guide is designed to help you navigate the complexities of these off-target effects, ensuring your experimental results are both accurate and correctly interpreted.
This resource provides FAQs for quick answers, in-depth troubleshooting guides for common experimental hurdles, and validated protocols to help you design experiments that inherently control for off-target activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of Compound 7x?
A1: The primary targets of Compound 7x are Cyclin-Dependent Kinase 4 (CDK4) in complex with CYCLIN D1, and AMPK-Related Kinase 5 (ARK5, also known as NUAK1).[1][2] It induces apoptosis in certain tumor cell lines at concentrations between 30–100 nM.[1][2]
Q2: Why is it crucial to consider off-target effects for a multi-kinase inhibitor like Compound 7x?
A2: Relying on an inhibitor without understanding its full activity profile can lead to misinterpretation of experimental outcomes. An observed cellular phenotype might be attributed to the inhibition of the primary target (e.g., CDK4), when it is actually caused by the inhibition of one or more off-target kinases.[5][6] This can derail a research program or lead to the development of clinical candidates with unforeseen side effects.[4]
Q3: What is the difference between direct and indirect off-target effects?
A3: A direct off-target effect occurs when Compound 7x physically binds to and inhibits a kinase other than its intended primary targets.[7] An indirect off-target effect is a downstream consequence of this direct inhibition on a separate signaling pathway.[7] For example, if Compound 7x directly inhibits "Kinase Y," this could disrupt a pathway regulated by "Kinase Y," leading to changes in cell behavior that are not directly related to CDK4 or ARK5 inhibition.
Q4: How can I begin to assess the potential off-target profile of Compound 7x in my model system?
A4: A cost-effective initial step is a broad kinase panel screening at a single high concentration (e.g., 1 µM).[5] This will provide a list of potential off-target "hits." Subsequently, you should perform dose-response curves (IC50 determination) for the most significantly inhibited off-target kinases to understand their potency relative to the primary targets.[5] Several commercial services offer such profiling.[3][5]
Q5: My in-vitro potency (IC50) for Compound 7x doesn't match its effective concentration in cell-based assays. Why?
A5: This is a common discrepancy. Several factors can contribute:
-
ATP Concentration: In-vitro kinase assays are often run at low ATP concentrations, which can make ATP-competitive inhibitors appear more potent. Cellular ATP levels are much higher (millimolar range), which can reduce the inhibitor's effectiveness.[8]
-
Cellular Uptake and Efflux: The compound must be able to cross the cell membrane and accumulate to a sufficient intracellular concentration.
-
Off-Target Engagement: In a cellular environment, the compound's observed effect is the net result of its interaction with all its targets, not just the primary one.[8]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Cellular Assays
You observe high variability in your cell viability or signaling readout (e.g., Western blot) when treating with Compound 7x.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Compound Instability or Aggregation | Small molecules can be unstable in media or form aggregates that non-specifically inhibit proteins, leading to erratic results.[9] | Solution: Visually inspect the media for precipitation. Include 0.01% Triton X-100 in a control experiment; if this reverses the effect, aggregation is likely. |
| Variable Off-Target Engagement | Minor variations in cell state (e.g., passage number, density) can alter the expression or activity of off-target kinases, leading to different phenotypic outcomes upon inhibition. | Solution: Standardize cell culture conditions rigorously. Use cells from the same passage number for all experiments within a set. |
| Indirect Pathway Activation | Inhibition of one kinase can sometimes paradoxically lead to the activation of a feedback loop or a parallel pathway, causing unexpected signaling outcomes.[1][10] | Solution: Perform a time-course experiment to observe signaling changes at multiple time points (e.g., 30 min, 2h, 8h).[11] This can help distinguish primary inhibitory effects from secondary feedback responses. |
Issue 2: Observed Phenotype Does Not Align with Known Function of Primary Targets (CDK4/ARK5)
You've inhibited CDK4/ARK5 with Compound 7x, but the resulting cellular effect (e.g., a specific morphological change, altered migration) is not a known consequence of inhibiting these kinases.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Dominant Off-Target Effect | The observed phenotype is likely due to the potent inhibition of an off-target kinase that plays a key role in that specific cellular process.[6] | Solution 1 (Orthogonal Chemical Probe): Use a structurally different inhibitor of CDK4/ARK5. If this second compound does not produce the same phenotype, the original observation was likely due to an off-target effect of Compound 7x. |
| Solution 2 (Genetic Validation): Use siRNA, shRNA, or CRISPR to specifically knock down the primary target (CDK4 or ARK5). If the phenotype is not replicated, it confirms an off-target mechanism.[6] | ||
| Non-Kinase Target | While less common for this chemical class, the compound could be interacting with a non-kinase protein, such as another ATP-binding protein or a bromodomain.[1][5] | Solution: Consider proteomics-based methods like thermal proteome profiling (TPP) or affinity chromatography with immobilized Compound 7x to identify novel binding partners directly from cell lysates.[5] |
Experimental Protocols & Workflows
Protocol 1: Validating an On-Target Effect in Cells using Western Blot
This protocol is designed to confirm that Compound 7x is engaging its intended target (CDK4) by observing the phosphorylation status of a known downstream substrate, Retinoblastoma protein (Rb).
Methodology:
-
Cell Culture: Plate your cells of interest and grow to 70-80% confluency.
-
Serum Starvation (Optional): To synchronize cells in the G1 phase where CDK4 is active, serum-starve the cells for 12-24 hours.
-
Treatment:
-
Treat cells with vehicle (e.g., 0.1% DMSO).
-
Treat cells with a range of concentrations of Compound 7x (e.g., 10 nM, 100 nM, 1 µM).
-
Treat cells with a positive control growth stimulus (e.g., re-addition of serum) to induce CDK4 activity.
-
-
Incubation: Incubate for a time sufficient to observe changes in Rb phosphorylation (e.g., 6-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with a suitable buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer to a nitrocellulose or PVDF membrane.
-
Probe with a primary antibody against phospho-Rb (e.g., Ser807/811).
-
Strip the membrane and re-probe with an antibody for total Rb to ensure equal loading.[12]
-
Re-probe again for a loading control like GAPDH or β-actin.
-
Interpreting the Results: A dose-dependent decrease in the phospho-Rb signal relative to the total Rb signal would provide strong evidence of on-target CDK4 inhibition.[12]
Workflow for Deconvoluting On-Target vs. Off-Target Effects
This logical workflow helps systematically determine the root cause of an observed cellular phenotype.
Caption: Workflow for distinguishing on- and off-target effects.
Visualizing the Challenge: Direct vs. Indirect Effects
Understanding the flow of cellular signaling is key to interpreting inhibitor data. The following diagram illustrates how a single compound can have multifaceted effects.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. m.youtube.com [m.youtube.com]
"Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone" improving in vitro assay reproducibility
A Guide to Improving In Vitro Assay Reproducibility
Welcome to the technical support guide for Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone. As Senior Application Scientists, we understand that generating robust and reproducible data is paramount to the success of any research and drug discovery program. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered when working with this and similar small molecule inhibitors in vitro.
The structural motifs of this compound, specifically the cycloalkyl aryl ketone core linked to a methylpiperazine group, are common in kinase inhibitor discovery. For instance, a related scaffold is found in potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4), suggesting this compound class targets ATP-binding pockets of protein kinases.[1] This guide leverages established principles of in vitro pharmacology to address challenges that are common to this class of molecules, ensuring the integrity and reproducibility of your experimental results.
Part 1: Compound-Centric Troubleshooting Guide
Inconsistencies in in vitro assays often originate from the physicochemical properties of the test compound itself. Before troubleshooting the assay platform, it is crucial to validate the behavior of the compound under your specific experimental conditions.
FAQ 1: My IC₅₀ values for the compound are highly variable between experiments. What is the primary cause?
This is the most common issue reported and typically points to problems with the compound's concentration, stability, or physical state in the assay buffer.
A. Inaccurate Active Concentration due to Poor Solubility
The compound possesses a largely hydrophobic structure with a basic methylpiperazine moiety. While soluble in organic solvents like DMSO, it can easily precipitate when diluted into aqueous assay buffers. The concentration at which you see precipitation is the kinetic solubility limit, and working above this limit will lead to erroneously low potency measurements.
-
Underlying Cause: The actual concentration of the compound in solution is much lower than the nominal concentration, leading to a right-shifted (less potent) and variable IC₅₀ curve.
-
Troubleshooting Steps:
-
Determine Kinetic Solubility: Perform a simple nephelometry or visual assessment. Prepare a high-concentration stock (e.g., 10 mM in 100% DMSO) and make serial dilutions in your final assay buffer. Incubate for the duration of your assay and check for cloudiness or precipitate.
-
Refine Stock Preparation: Never dilute your compound directly from a solid into an aqueous buffer. Always create a high-concentration stock in 100% DMSO and perform serial dilutions.
-
Control Vehicle Concentration: Ensure the final concentration of DMSO is consistent across all wells (including controls) and is kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
B. Compound Degradation & Instability
The compound may not be stable over the time course of your experiment in the specific conditions of your assay buffer (pH, temperature, presence of additives).
-
Underlying Cause: A reduction in the active compound concentration over time will result in an underestimation of its potency (higher IC₅₀).
-
Troubleshooting Steps:
-
Perform a Stability Study: Incubate the compound in your assay buffer at the final concentration and temperature for the duration of your experiment. At various time points (e.g., 0, 2, 4, 8 hours), measure the compound's concentration using HPLC.
-
Review Buffer Components: Components like high concentrations of reducing agents (e.g., DTT) or certain metal ions can potentially react with the compound.
-
C. Compound Aggregation
At concentrations above their critical aggregation concentration (CAC), many small molecules form aggregates. These aggregates can non-specifically inhibit enzymes by sequestering the protein, leading to false-positive results and steep, irreproducible dose-response curves.
-
Underlying Cause: Inhibition is driven by a non-specific physical phenomenon rather than true binding to the target's active site. This is a notorious source of artifacts in high-throughput screening.
-
Troubleshooting Steps:
-
Include a Detergent: Re-run the IC₅₀ determination in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound is an aggregator, its apparent potency will significantly decrease in the presence of the detergent.
-
Vary Enzyme Concentration: True competitive inhibitors will show an IC₅₀ that is independent of the enzyme concentration, whereas the apparent IC₅₀ of an aggregator will increase linearly with the enzyme concentration.
-
Troubleshooting Workflow for Inconsistent IC₅₀ Values
The following workflow provides a systematic approach to diagnosing the root cause of variability.
Caption: Troubleshooting workflow for variable IC₅₀ results.
Part 2: Assay Platform & General Troubleshooting
If you have confirmed the compound's integrity in your assay buffer, the next step is to investigate the assay platform itself.
FAQ 2: I'm observing a high background signal or signal drift in my control wells (vehicle only). What's happening?
This often points to direct interference of the compound with the assay's detection method. The phenyl ketone moiety can be fluorescent or absorb light at wavelengths used in common assay readouts.
A. Autofluorescence or Signal Quenching
-
Underlying Cause: The compound itself emits light (fluorescence) or absorbs light (quenching) at the excitation or emission wavelengths of your assay, creating a false signal.
-
Troubleshooting Protocol: Assay Interference Check
-
Prepare a plate with your standard assay buffer.
-
Add the compound at the same concentrations used in your main experiment.
-
Do not add the enzyme or substrate. Add all other buffer components.
-
Read the plate on your microplate reader using the same settings as your main assay.
-
A dose-dependent increase or decrease in signal indicates direct interference. This signal must be subtracted from your main experimental data.
-
B. Microplate and Pipetting Issues
-
Underlying Cause: Inconsistent dispensing of reagents, particularly low-volume additions of compound or enzyme, can dramatically increase variability. Edge effects, caused by differential evaporation in the outer wells of a microplate, are also a common problem.[2]
-
Best Practices:
-
Plate Selection: Use the correct plate type for your assay (e.g., low-binding black plates for fluorescence assays).[2][3]
-
Eliminate Edge Effects: Avoid using the outermost wells of the plate for experimental data. Instead, fill them with buffer or media to create a humidity barrier.
-
Pipetting Technique: Use calibrated pipettes and practice reverse pipetting for viscous solutions like enzyme stocks. Ensure tips are pre-wetted.
-
Data Presentation: Recommended Assay Plate Layout
A well-designed plate layout is essential for identifying and correcting for artifacts like signal drift or edge effects.
| Well Type | Column 1 | Columns 2-10 | Column 11 | Column 12 |
| Description | Buffer Only | Compound Titration (e.g., 10-point, 3-fold dilution) | Vehicle Control (e.g., 0.5% DMSO) | Positive Control (Known Inhibitor) |
| Components | Buffer, Substrate | Buffer, Substrate, Enzyme, Compound | Buffer, Substrate, Enzyme, Vehicle | Buffer, Substrate, Enzyme, Control Inhibitor |
| Purpose | Background | IC₅₀ Determination | 0% Inhibition (Max Signal) | 100% Inhibition (Min Signal) |
Part 3: Understanding the Biological Context
As previously mentioned, the structure of this compound is analogous to known kinase inhibitors. Kinases are critical nodes in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[1] Understanding this context is key to designing relevant experiments.
Hypothetical Mechanism: Inhibition of a Kinase Signaling Pathway
Most kinase inhibitors function by competing with ATP for binding in the enzyme's active site. This prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signal.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- EvitaChem. (n.d.). Buy Cyclopentyl phenyl ketone (EVT-458555) | 5422-88-8. Retrieved from EvitaChem. (URL not provided in search result)
-
Rani, S., et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry. [Link]
-
Molecular Biologist. (n.d.). Assay Troubleshooting. Retrieved from MB(Ology). [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from BMG LABTECH. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopentylphenylmethanone. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 3. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing In Vivo Dosing for Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone
Introduction for the Investigator
Welcome to the technical support guide for "Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone" (internal designation: C4MPK). This document is designed for researchers, scientists, and drug development professionals actively engaged in preclinical in vivo studies. Given the novelty of C4MPK, this guide provides a framework for systematic dosage optimization, drawing from established principles in pharmacology and insights from structurally related compounds.
Our internal data suggests that C4MPK, like similar chemical entities, may function as a multi-kinase inhibitor.[1] This hypothesis informs the experimental design and troubleshooting advice herein. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges you may encounter during your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: I have determined the in vitro IC50 of C4MPK. How do I translate this to a starting dose for my first in vivo mouse study?
A1: Translating an in vitro IC50 value to an in vivo dose is a multi-step process that requires careful consideration of pharmacokinetic and pharmacodynamic factors. A direct conversion is not feasible, but your in vitro data is a crucial starting point.[2] Here’s a recommended approach:
-
Literature Review for Analogs: The most reliable first step is to search for published in vivo studies on compounds with high structural similarity. For instance, a related compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, has shown in vivo activity.[1] Dosing regimens for such analogs can provide a well-justified starting range.
-
In Vitro to In Vivo Extrapolation (IVIVE): While not a direct calculation, you can use the IC50 as a benchmark for the desired plasma concentration (C0). The goal is to achieve a plasma concentration in your animal model that is a multiple of the in vitro IC50 (e.g., 3-5x IC50) to account for factors like protein binding and tissue distribution.[2]
-
Pilot Dose Escalation Study: If no prior data exists, a pilot dose-range finding study is essential.[3] This typically involves starting with a very low, non-pharmacologically active dose and escalating in different cohorts of animals to establish a Maximum Tolerated Dose (MTD).[4][5] A common starting point for a novel kinase inhibitor might be in the range of 5-10 mg/kg, escalating to doses like 20, 40, and 80 mg/kg.[4]
Q2: What is a Maximum Tolerated Dose (MTD) study, and why is it critical for C4MPK?
A2: The MTD is the highest dose of a drug that can be administered to a subject without causing unacceptable toxicity.[5] For a novel compound like C4MPK, establishing the MTD is a cornerstone of your preclinical program for several reasons:
-
Safety Ceiling: It defines the upper limit for your therapeutic dose-finding studies.[5]
-
Therapeutic Window: The MTD, in conjunction with efficacy data, helps to define the therapeutic window—the range between the minimum effective dose and the MTD.[4]
-
Informing Chronic Studies: The MTD from an acute study is essential for designing longer-term toxicity and efficacy studies.
A typical acute MTD study involves administering single, escalating doses of C4MPK to small groups of mice (e.g., 3-5 mice per group) and monitoring for clinical signs of toxicity, body weight loss (>20% is a common humane endpoint), and mortality over a period of 7-14 days.[4]
Q3: My initial low-dose cohorts are showing no efficacy. Should I be concerned about the compound's activity?
A3: Not necessarily. A lack of efficacy at low doses is a common observation during dose-ranging studies. Several factors could be at play:
-
Pharmacokinetics (PK): The compound may have poor oral bioavailability, high clearance, or a short half-life, meaning the effective concentration is not being reached or sustained at the target site.[6] A preliminary PK study to measure plasma concentration over time is highly recommended.
-
Dose-Response Relationship: Efficacy often follows a sigmoidal dose-response curve. You may be on the flat, lower portion of this curve. Continued dose escalation is necessary to determine if a therapeutic effect can be achieved at higher, tolerable concentrations.
-
Target Engagement: Even if the compound reaches the plasma, it may not be engaging its kinase target in the tumor tissue. A pharmacodynamic (PD) biomarker assay (e.g., measuring the phosphorylation of a downstream substrate of the target kinase) in tumor or surrogate tissue can confirm target engagement.
Q4: What are the key considerations for selecting a vehicle for in vivo administration of C4MPK?
A4: Vehicle selection is critical for ensuring the solubility, stability, and bioavailability of C4MPK, while minimizing any confounding biological effects of the vehicle itself.
-
Assess Physicochemical Properties: First, determine the solubility of C4MPK in common preclinical vehicles. Given its structure, it is likely to be a lipophilic molecule.
-
Common Vehicle Systems: A tiered approach is often used:
-
Aqueous Solutions: If soluble, buffered saline or PBS is ideal.
-
Suspensions: If insoluble in aqueous media, a suspension using agents like 0.5% methylcellulose or 0.5% carboxymethylcellulose (CMC) with a surfactant like 0.1% Tween 80 can be effective for oral gavage.
-
Solubilizing Agents: For intravenous or intraperitoneal routes where suspensions are not ideal, co-solvent systems may be necessary. A common system is DMSO/PEG/Saline. However, the concentration of DMSO should be kept to a minimum (ideally under 10%) to avoid toxicity.[7]
-
-
Vehicle Control Group: It is mandatory to include a vehicle-only control group in your experiments to ensure that any observed effects are due to C4MPK and not the delivery vehicle.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in tumor growth inhibition within a dose group. | 1. Inconsistent dosing technique.2. Poor drug formulation (e.g., non-uniform suspension).3. High inter-animal variability in drug metabolism.[9] | 1. Ensure all technicians are trained on the administration route (e.g., oral gavage).2. Prepare fresh formulations daily and ensure thorough mixing before each dose.3. Increase the group size to improve statistical power.[8] Conduct a pilot PK study to assess variability. |
| Significant body weight loss (>15%) at a dose that is showing efficacy. | 1. On-target toxicity (the therapeutic target is also critical in healthy tissues).2. Off-target toxicity due to inhibition of other kinases.[6]3. Vehicle-induced toxicity. | 1. Reduce the dose or explore alternative dosing schedules (e.g., intermittent dosing instead of daily).[10]2. Perform a kinase selectivity panel to identify potential off-targets.3. Review the health of the vehicle control group. If they also show toxicity, a new vehicle is required. |
| Initial tumor regression followed by rapid regrowth during treatment. | 1. Short drug half-life leading to insufficient target coverage over 24 hours.2. Development of acquired resistance mechanisms. | 1. Conduct a PK/PD study to correlate drug exposure with target inhibition over time. Consider splitting the daily dose into two administrations (BID dosing).2. While less common in short-term studies, this is a possibility. Analyze resistant tumors for changes in the target pathway. |
| Precipitation of C4MPK observed in the formulation vial or syringe. | 1. Poor solubility in the chosen vehicle.2. Temperature-dependent solubility.[7] | 1. Re-evaluate the vehicle. A co-solvent system or a micronized suspension may be necessary.2. Ensure the formulation is prepared and maintained at room temperature if stored refrigerated. Vortex thoroughly before use. |
Experimental Workflow & Visualizations
Workflow for In Vivo Dose Optimization
The process of optimizing the in vivo dose for C4MPK should be systematic and data-driven. The following workflow illustrates the key stages.
Caption: Systematic workflow for in vivo dose optimization of C4MPK.
Conceptual Dose-Response and Therapeutic Window
Understanding the relationship between the dose of C4MPK, its therapeutic effect, and its toxicity is fundamental to selecting an optimal dose.
Caption: Relationship between efficacy, toxicity, and therapeutic window.
Step-by-Step Protocol: Acute Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Select a relevant mouse strain (e.g., BALB/c or NOD/SCID), aged 6-8 weeks. Acclimate animals for at least one week prior to the study.[11]
-
Dose Selection: Based on in vitro data or literature on analogs, select a starting dose and at least 3-4 higher dose levels (e.g., 10, 30, 100, 300 mg/kg).[4]
-
Group Allocation: Randomly assign 3-5 mice per dose group. Include one group for the vehicle control.
-
Formulation Preparation: Prepare the C4MPK formulation and vehicle control immediately prior to dosing. Ensure homogeneity if it is a suspension.
-
Administration: Administer a single dose of C4MPK or vehicle via the intended clinical route (e.g., oral gavage). Record the time of administration.
-
Monitoring:
-
Clinical Observations: Monitor animals for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing) at 1, 4, and 24 hours post-dose, and daily thereafter for 14 days.
-
Body Weight: Measure and record the body weight of each animal daily. A weight loss of >20% is typically a humane endpoint.
-
Mortality: Record any deaths, including the time of death.
-
-
Data Analysis: The MTD is defined as the highest dose that does not result in mortality, body weight loss exceeding 20%, or severe, irreversible clinical signs of toxicity.
References
-
ResearchGate. (2016). How to calculate a right dose for in vivo study?. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578-599. [Link]
-
Blake, D., et al. (2017). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 8(9), 967-972. [Link]
-
Ashraf, M., & Shah, N. H. (2020). Correlation between In-vitro and In-vivo Studies based on Pharmacokinetic Considerations. Journal of Pharmaceutical Research International, 32(5), 1-7. [Link]
-
Bioaccess. (n.d.). Master In Vivo Testing: A Step-by-Step Guide for Clinical Research. [Link]
-
Dose Optimization of Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia. (2023). Cancers, 15(15), 3935. [Link]
-
ResearchGate. (2021). How to determine the dosage of in vivo study?. [Link]
-
ResearchGate. (2015). Can someone help with calculating drug dosage for in vivo experiment?. [Link]
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ResearchGate. (n.d.). Overview of dose selection criteria protein kinase inhibitors. [Link]
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ResearchGate. (n.d.). Summary of preclinical guidelines for in vivo experiments identified through various database searches. [Link]
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Anselmo, A. C., & Mitragotri, S. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Bioconjugate Chemistry, 31(6), 1509-1522. [Link]
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George, S., et al. (2023). Dosing and Toxicity: Management of Tyrosine Kinase Inhibitors for Third-Line RCC Therapy. Targeted Oncology, 18(Suppl 1), 13-20. [Link]
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"Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone" stability issues in solution
Welcome to the technical support center for Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. By understanding the underlying chemical principles, you can proactively design robust experiments and troubleshoot issues as they arise.
Introduction: Understanding the Molecule
This compound is a molecule of interest in pharmaceutical research. Its structure, featuring a ketone, a phenyl ring, and a piperazine moiety, presents a unique combination of chemical functionalities. This complexity, while offering potential for therapeutic applications, also introduces specific stability considerations in solution. This guide will address the most common stability-related questions and provide actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways are dictated by its functional groups: the piperazine ring, the ketone, and the aromatic system. Key vulnerabilities include:
-
Oxidation: The piperazine moiety, particularly the tertiary amine, is susceptible to oxidation.[1][2][3][4] This can be initiated by dissolved oxygen, trace metal ions (like Cu²⁺), or exposure to light.[3][5] Oxidation can lead to the formation of N-oxides, ring-opened products, or other complex degradation products.[1][2][3]
-
Photodegradation: Aromatic ketones are known to be photosensitive.[6][7][8][9] Upon absorption of UV light, the ketone can undergo photochemical reactions, potentially leading to the formation of radical species and subsequent degradation.[6][7][8]
-
Hydrolysis: While ketones are generally less susceptible to hydrolysis than esters or amides, the reaction can occur under acidic or basic conditions, although it's typically a reversible process in equilibrium with the geminal diol form.[10][11][12][13] The presence of the piperazine group may influence the local pH and potentially catalyze this process.
Q2: Which solvents are recommended for preparing stock solutions of this compound to maximize stability?
A2: For short-term storage, polar aprotic solvents are generally preferred. These include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
Polar aprotic solvents are less likely to participate in hydrogen bonding with the ketone or piperazine groups, which can help maintain stability.[14][15][16] For long-term storage, it is advisable to store the compound as a solid at low temperatures and protected from light.
Q3: Are there any specific handling precautions I should take when working with this compound in solution?
A3: Yes, to minimize degradation, the following precautions are recommended:
-
Use High-Purity Solvents: Impurities in solvents can act as catalysts for degradation.
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[6][7][8]
-
De-gas Solvents: For sensitive experiments, de-gassing solvents by sparging with an inert gas (e.g., nitrogen or argon) can minimize oxidation.[3]
-
Control Temperature: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and use them as quickly as possible.
-
Avoid Trace Metal Contamination: Use high-quality glassware and avoid metal spatulas where possible, as metal ions can catalyze oxidation.[3][5]
Troubleshooting Guide
This section addresses specific experimental issues you might encounter and provides a logical, step-by-step approach to resolving them.
Issue 1: Inconsistent or lower-than-expected potency in biological assays.
This is a common problem that can often be traced back to compound instability.
Figure 1. Troubleshooting workflow for potency issues.
Step 1: Verify Compound Identity and Purity.
-
Action: Analyze a sample of your solid compound and a freshly prepared stock solution using a high-resolution analytical technique like LC-MS or UPLC.
-
Rationale: This will confirm the identity of the compound and establish a baseline purity before it is subjected to experimental conditions.
Step 2: Investigate Stability in Assay Media.
-
Action: Incubate the compound in your complete assay media (including all buffers, sera, etc.) for the duration of your experiment. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by LC-MS/UPLC.
-
Rationale: This will determine if components in the assay media are contributing to the degradation of your compound.
Step 3: Implement Stability-Enhancing Measures.
-
Action: Based on your findings, implement measures to mitigate degradation. This could include:
-
Preparing stock solutions in a more suitable solvent.
-
Adding antioxidants to the assay media if oxidation is suspected.
-
Minimizing the exposure of the compound to light during the experiment.
-
Reducing the incubation time if possible.
-
-
Rationale: Proactively addressing the identified degradation pathway will improve the reliability and reproducibility of your results.
Issue 2: Appearance of unknown peaks in chromatograms during routine analysis.
The emergence of new peaks is a clear indicator of compound degradation.
A forced degradation study is a systematic way to identify potential degradation products and understand the degradation pathways.[17][18][19]
Objective: To intentionally degrade the compound under various stress conditions to generate and identify potential degradation products.
Materials:
-
This compound
-
High-purity water, acetonitrile, methanol
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
UV lamp (254 nm and 365 nm)
-
Oven
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal parts of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal parts of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal parts of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound and the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm and 365 nm) for 24 hours.
-
-
Analysis: Analyze all samples, including a control (unstressed stock solution), by LC-MS/UPLC.
Data Interpretation:
| Stress Condition | Expected Degradation Pathway | Potential Degradants |
| Acid/Base Hydrolysis | Hydrolysis of the ketone | Geminal diol (may revert to ketone) |
| Oxidation | Oxidation of the piperazine ring | N-oxides, ring-opened products |
| Thermal Degradation | Various pathways | Dependent on the weakest bonds |
| Photodegradation | Photochemical reactions of the ketone | Radical-mediated products |
This systematic approach will help you identify the conditions under which your compound is least stable and provide valuable information for developing stable formulations and handling procedures.
Conclusion
The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental data. By understanding its potential degradation pathways—oxidation, photodegradation, and to a lesser extent, hydrolysis—researchers can implement appropriate handling and storage procedures. The troubleshooting guides and protocols provided here offer a framework for identifying and addressing stability-related challenges, ultimately leading to more robust scientific outcomes.
References
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Almeida, T. G., & Kurtén, T. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry, 6(10), 2453–2464. [Link]
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Almeida, T. G., & Kurtén, T. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry. [Link]
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Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
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Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]
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Nielsen, C. J., et al. (2016). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. [Link]
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Da Silva, G., & St-Onge, A. (2020). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 4(11), 2099-2108. [Link]
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Quora. (2018). What does the hydrolysis of ketones yield?[Link]
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YouTube. (2023). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. [Link]
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Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. [Link]
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Pearson. (n.d.). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]
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Glazebrook, H. H., & Pearson, T. G. (1939). The photochemical decomposition of aromatic ketones : the phenyl radical. Journal of the Chemical Society (Resumed), 589. [Link]
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Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 34, 207-221. [Link]
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Davidson, R. S., et al. (1971). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 2254. [Link]
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Bise, R. L., et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A, 124(14), 2919–2928. [Link]
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Anastasio, C., & Newberg, M. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics, 9(13), 4487-4500. [Link]
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Clark, J. H., et al. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry, 20(18), 4351-4360. [Link]
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L-T-Metro, L., et al. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 37(10). [Link]
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CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. [Link]
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Kumar, S., & Singh, R. (2013). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 968-973. [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
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Thummar, K. N., et al. (2013). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . Scientia Pharmaceutica, 81(3), 759-771. [Link]
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Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
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Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
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ChemBK. (n.d.). Cyclopentyl phenyl ketone. [Link]
- Google Patents. (n.d.). US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.
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National Center for Biotechnology Information. (n.d.). Cyclopentylphenylmethanone. PubChem Compound Database. [Link]
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Technical Support Center: Troubleshooting Unexpected Biological Results for Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone
This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent biological results with the compound "Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone." As a novel investigational molecule, its biological activity profile is likely not yet fully characterized. The following troubleshooting guide, presented in a question-and-answer format, provides a structured approach to identifying the root cause of these discrepancies, ensuring the integrity and reproducibility of your experimental findings. This document is grounded in established principles of pharmacology and drug discovery, aiming to provide both theoretical explanations and practical, actionable protocols.
Part 1: Foundational Troubleshooting - Is the Compound the Culprit?
Before delving into complex biological explanations for unexpected results, it is crucial to rule out fundamental issues with the compound itself. Problems with solubility, stability, and purity are common sources of experimental variability.
FAQ 1: My dose-response curve is inconsistent or shows poor efficacy at high concentrations. What should I check first?
This is a classic sign of poor compound solubility.[1][2][3] When a compound precipitates out of solution at higher concentrations, the actual concentration exposed to the biological system is much lower than the nominal concentration, leading to a plateau or even a drop in the observed effect.
Troubleshooting Steps:
-
Visual Solubility Assessment: Prepare your highest concentration of the compound in your assay medium. Visually inspect for any precipitate, cloudiness, or film formation. Let it sit at the assay temperature for the duration of your experiment and check again.
-
Kinetic Solubility Measurement: A more quantitative approach is to measure the kinetic solubility using nephelometry.[2] This technique measures the scattering of light by insoluble particles and can quickly identify the concentration at which your compound begins to precipitate.[3]
-
Solvent and Formulation Optimization: If solubility is an issue, consider using a different co-solvent (e.g., DMSO, ethanol) at a concentration compatible with your assay system. However, be mindful of potential solvent-induced artifacts. For in vivo studies, formulation strategies like using cyclodextrins or creating a nanosuspension may be necessary to improve solubility.[4]
Table 1: Common Solvents and their Recommended Maximum Concentrations in Cell-Based Assays
| Solvent | Maximum Recommended Concentration | Potential Artifacts |
| DMSO | < 0.5% (cell-type dependent) | Cytotoxicity, differentiation induction, altered gene expression |
| Ethanol | < 0.1% | Cytotoxicity, membrane disruption |
| Methanol | < 0.1% | More toxic than ethanol, not recommended for live cells |
FAQ 2: The activity of my compound seems to decrease over the course of a long experiment. Could the compound be unstable?
Yes, compound instability is a significant factor, especially in assays with long incubation times.[1][4] Degradation of the active pharmaceutical ingredient (API) will lead to a decrease in the effective concentration over time.
Troubleshooting Workflow:
Caption: Workflow for assessing compound stability.
Protocol: Assessing Compound Stability in Assay Medium
-
Prepare the compound in your complete assay medium at the highest concentration used in your experiments.
-
Take an aliquot at time zero (T=0) and store it under appropriate conditions to prevent degradation (e.g., -80°C).
-
Incubate the remaining solution under the exact conditions of your biological assay (e.g., 37°C, 5% CO2) for the maximum duration of your experiment.
-
At the end of the incubation period, take a final aliquot (T=end).
-
Analyze the concentration of the parent compound in both the T=0 and T=end samples using a suitable analytical method like LC-MS/MS or HPLC-UV. A decrease of more than 10-15% suggests significant instability.
Part 2: Deconvoluting Biological Responses - On-Target vs. Off-Target Effects
If you have confirmed the integrity of your compound, the next step is to investigate the biological response itself. Unexpected results often arise from assay artifacts or the compound interacting with unintended biological targets (off-target effects).
FAQ 3: I'm seeing activity in my assay, but it doesn't match the expected mechanism of action. How can I determine if this is a real effect?
This situation calls for a systematic approach to rule out assay interference and to begin exploring the possibility of off-target pharmacology.[5][6][7] The piperazine moiety, in particular, is known to be present in a wide range of biologically active compounds and can contribute to interactions with multiple targets.[8][9][10]
Troubleshooting Decision Tree:
Caption: Decision tree for investigating unexpected biological activity.
Step-by-Step Guide:
-
Assess for Assay Interference: Many common assay technologies can be prone to artifacts.[11][12][13]
-
Fluorescence-Based Assays: Is your compound autofluorescent at the excitation/emission wavelengths used? Scan the fluorescence spectrum of your compound.
-
Luminescence-Based Assays (e.g., Luciferase): Some compounds can directly inhibit or stabilize the reporter enzyme. Run the assay in the absence of the primary biological target to check for direct effects on the reporter system.
-
ELISA/Immunoassays: High concentrations of lipophilic compounds can disrupt antibody-antigen binding.
-
-
Employ Orthogonal Assays: Validate your findings using a different assay that measures the same biological endpoint but relies on a different technology.[14] For example, if you see a decrease in cell viability with a luminescence-based assay (e.g., CellTiter-Glo), confirm this result with a colorimetric assay (e.g., MTT) or by direct cell counting.
-
Initiate Secondary Pharmacology Screening: If the effect is confirmed in orthogonal assays, it is likely a true biological effect. At this point, it is crucial to investigate potential off-target activities.[5][6][15][16] Submitting your compound to a commercial secondary pharmacology panel (e.g., a Eurofins SafetyScreen or a similar service) is a standard industry practice.[5][7] These panels test your compound against a broad range of receptors, ion channels, enzymes, and transporters known to be associated with adverse effects.
FAQ 4: My compound is showing unexpected cytotoxicity in my cell-based assay. What are the potential causes?
Cytotoxicity can arise from specific on- or off-target pharmacology or from non-specific effects.
Potential Causes and Investigation Plan:
| Potential Cause | Experimental Approach | Expected Outcome if Hypothesis is Correct |
| Mitochondrial Toxicity | Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes). Assess oxygen consumption rate (OCR) using a Seahorse analyzer. | Decrease in mitochondrial membrane potential and altered OCR. |
| Reactive Oxygen Species (ROS) Production | Use a fluorescent probe like DCFDA to measure intracellular ROS levels. | Increased fluorescence indicating elevated ROS. |
| Membrane Disruption | Perform a lactate dehydrogenase (LDH) release assay. | Increased LDH in the supernatant, indicating loss of membrane integrity. |
| hERG Channel Inhibition | A common liability for compounds with basic nitrogen centers like piperazine.[7] | Direct measurement via patch-clamp electrophysiology is the gold standard. A preliminary screen can be done with binding or automated patch-clamp assays. |
| Phospholipidosis | Use a fluorescent lipid stain (e.g., Nile Red) and assess lipid accumulation by high-content imaging. | Increased intracellular lipid droplets. |
Part 3: In Vivo-Specific Challenges
Translating in vitro results to in vivo models can present a new set of challenges.
FAQ 5: My compound was potent in vitro but shows no efficacy in my animal model. What should I investigate?
This is a very common issue in drug development and usually points to problems with the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Troubleshooting In Vivo Efficacy Failures:
-
Confirm Target Engagement: Before assessing efficacy, you must confirm that your compound is reaching the target tissue at a sufficient concentration to engage the target.
-
Pharmacokinetic (PK) Study: Conduct a PK study to measure the concentration of your compound in plasma and, if possible, in the target tissue over time after dosing. This will determine the Cmax (maximum concentration), Tmax (time to reach Cmax), and half-life.
-
Pharmacodynamic (PD) Biomarker: Develop an assay to measure a biomarker of target engagement in the tissue of interest. For example, if your target is a kinase, you could measure the phosphorylation of a known substrate.
-
-
Investigate Metabolic Stability: The compound may be rapidly metabolized in the liver.
-
In Vitro Metabolic Stability: Incubate your compound with liver microsomes or hepatocytes and measure the rate of its disappearance. This will give you an in vitro half-life and can predict in vivo clearance.
-
Metabolite Identification: Use LC-MS/MS to identify the major metabolites. This can provide clues for medicinal chemists to design more stable analogues.
-
-
Assess Bioavailability: If the compound is administered orally, it may have poor absorption from the GI tract. A PK study comparing intravenous (IV) and oral (PO) administration will determine the oral bioavailability.
Caption: Troubleshooting pathway for lack of in vivo efficacy.
By systematically addressing these potential issues, from the fundamental properties of the compound to its complex biological interactions, researchers can confidently interpret their data, overcome experimental hurdles, and make informed decisions about the future of their drug development program.
References
-
Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]
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Brennan, R. J., Jenkinson, S., Valentin, J. P., & Kenna, J. G. (2024). The state of the art in secondary pharmacology and its impact on the safety of new medicines. Nature Reviews Drug Discovery. [Link]
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Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]
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Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Retrieved from [Link]
-
Jenkinson, S., et al. (2020). A practical guide to secondary pharmacology in drug discovery. Vascular Pharmacology, 131, 106869. [Link]
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Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433. [Link]
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Inglese, J., Johnson, R. L., Simeonov, A., Xia, M., Zheng, W., Austin, C. P., & Auld, D. S. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466-479. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
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Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. [Link]
-
ApconiX. (n.d.). Safety And Secondary Pharmacology. Retrieved from [Link]
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Dahlin, J. L., Walters, M. A., & Baell, J. B. (2014). Overcoming the dreaded PAINS of drug discovery. Future Medicinal Chemistry, 6(10), 1131-1134. [Link]
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CLSI. (2019). Guidelines on Clinical Method Validation & Verification. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
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ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]
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Deaton, A., Fan, F., Zhang, W., Nguyen, P. A., Ward, L. D., & Nioi, P. (2018). Rationalizing Secondary Pharmacology Screening Using Human Genetic and Pharmacological Evidence. Toxicological Sciences, 166(2), 319-328. [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
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MB. (n.d.). Assay Troubleshooting. Retrieved from [Link]
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Ismail, N. S., & Ismail, M. (2015). Interferences in Immunoassay. Clinical Biochemistry, 48(18), 1266-1271. [Link]
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Bonito, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825. [Link]
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Technical Support Center: Strategies for Mitigating Toxicity of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone in Preclinical Animal Models
Prepared by a Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone. Given the novelty of this compound, this resource provides a framework for anticipating, identifying, and mitigating potential toxicities in animal models by leveraging established principles in toxicology, pharmacology, and pharmaceutical sciences. The guidance herein is based on the known characteristics of its core chemical moieties: the piperazine ring and the phenyl ketone group.
Frequently Asked Questions (FAQs)
This section addresses common initial questions that may arise during the preclinical evaluation of this compound.
Q1: What are the likely primary mechanisms of toxicity for a compound like this compound?
A1: Based on its structure, toxicity could arise from several sources. The piperazine moiety is known to be metabolized by cytochrome P450 (CYP) enzymes in the liver.[1][2] This metabolic process can sometimes produce reactive metabolites that may lead to hepatotoxicity.[3] Some piperazine derivatives have also been associated with central nervous system (CNS) effects, such as agitation and anxiety, due to interactions with neurotransmitter systems.[1] The phenyl ketone structure, while generally less reactive, could also undergo metabolic transformations that might contribute to toxicity.
Q2: We are observing unexpected adverse events (e.g., seizures, agitation) at doses we predicted would be safe. What could be the cause?
A2: Such observations could be linked to high peak plasma concentrations (Cmax) of the drug shortly after administration.[4] Rapid absorption can lead to transiently high concentrations in the brain, potentially causing the CNS-related side effects seen with some piperazine compounds.[1] Another possibility is off-target pharmacological effects that were not predicted by initial in vitro screens. It is also crucial to consider the metabolic profile; a metabolite, rather than the parent drug, might be responsible for the observed toxicity.[5]
Q3: Our compound shows poor solubility. How does this impact potential toxicity and how can we address it?
A3: Poor solubility is a significant challenge. To achieve the necessary exposure for efficacy and toxicology studies, high doses are often required, which can lead to issues with the formulation.[6] Using harsh solvents or creating unstable suspensions can introduce confounding variables and may even cause toxicity independent of the compound itself. For poorly soluble molecules, formulation strategies such as creating a micronized suspension, using pH modification, or incorporating complexing agents can improve bioavailability and allow for more consistent and potentially less toxic dosing.[6][7]
Q4: We are seeing significant variability in toxicity between animals in the same dose group. What are the potential sources of this inconsistency?
A4: Inconsistent exposure is a likely culprit. This can stem from the formulation itself, such as a suspension that is not uniformly dispersed before each dose is administered.[6] It can also be due to genetic polymorphisms in metabolic enzymes (like CYP450s) within the animal population, leading to differences in how quickly the drug is metabolized and cleared.[2] Ensuring a homogenous and stable formulation is a critical first step in reducing this variability.
Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting workflows and protocols to proactively address and mitigate toxicity.
Guide: Investigating and Mitigating High Cmax-Related Toxicity
High peak plasma concentrations are a common cause of acute toxicity.[4] This guide provides a systematic approach to determine if Cmax is the issue and how to address it through formulation.
Caption: Workflow to diagnose and address Cmax-related toxicity.
-
Objective: To create a formulation that slows the rate of absorption, thereby lowering Cmax while maintaining overall exposure (AUC).
-
Rationale: For orally administered drugs, switching from a solution to a suspension can slow dissolution and subsequent absorption.[6] This can blunt the peak plasma concentration and reduce Cmax-related toxicities.[4]
-
Materials:
-
This compound (API)
-
Vehicle for solution (e.g., 20% Solutol HS 15 in water)
-
Suspending agents (e.g., 0.5% methylcellulose)
-
Wetting agents (e.g., 0.1% Tween 80)
-
Purified water
-
-
Procedure:
-
Prepare a Solution Formulation (for comparison):
-
Dissolve the API in the chosen solvent system to the desired concentration.
-
Ensure complete dissolution.
-
-
Prepare a Suspension Formulation:
-
Micronize the API to a uniform particle size if necessary.
-
Prepare the vehicle by dissolving the suspending and wetting agents in water.
-
Slowly add the micronized API to the vehicle while stirring continuously to ensure a homogenous suspension.
-
-
In Vivo Administration:
-
Dose two groups of animals (e.g., rats, n=3-5 per group) with either the solution or the suspension at the same dose level.
-
Collect blood samples at frequent early time points (e.g., 5, 15, 30, 60 minutes) and then at later time points (e.g., 2, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze plasma samples for drug concentration.
-
Compare the Cmax, Tmax, and AUC between the two formulation groups.
-
-
-
Expected Outcome: The suspension formulation should exhibit a lower Cmax and a delayed Tmax compared to the solution formulation, while ideally maintaining a similar AUC. This change in pharmacokinetic profile should correlate with a reduction in the observed acute toxicity.
Guide: Preliminary Assessment of Metabolic Toxicity
The piperazine moiety suggests a significant role for hepatic metabolism in the clearance and potential toxicity of this compound.[3][5] This guide outlines a preliminary investigation into metabolic stability and potential for toxic metabolite formation.
Caption: Workflow for early assessment of metabolic toxicity.
-
Objective: To determine the metabolic stability of the compound and identify major metabolites formed by liver enzymes.
-
Rationale: Liver microsomes contain a high concentration of CYP450 enzymes and are a standard in vitro tool for predicting in vivo metabolism.[2] Identifying major metabolites early can help determine if a downstream product is responsible for toxicity.[5] Including glutathione (GSH) in the assay helps to "trap" and identify reactive, potentially toxic, electrophilic metabolites.
-
Materials:
-
Pooled liver microsomes (from relevant species, e.g., rat, human)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
This compound
-
Glutathione (GSH)
-
LC-MS/MS system
-
-
Procedure:
-
Incubation:
-
Pre-warm microsomes and the NADPH regenerating system in a buffer solution.
-
Add the test compound to initiate the reaction. For GSH trapping, include a high concentration of GSH in the incubation mixture.
-
Incubate at 37°C.
-
-
Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) to stop the reaction.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS.
-
Quantify the amount of parent drug remaining at each time point to determine the metabolic half-life.
-
In a separate analysis, search for new mass peaks corresponding to potential metabolites (e.g., hydroxylated, dealkylated products) and GSH adducts.[5]
-
-
-
Data Interpretation:
-
High Metabolic Instability (short half-life): Suggests rapid clearance in vivo, which may necessitate higher or more frequent dosing, potentially increasing the risk of toxicity from metabolite burden.
-
Identification of GSH Adducts: This is a red flag, indicating the formation of reactive metabolites that could bind to cellular proteins and cause toxicity (e.g., hepatotoxicity).
-
Major Metabolites: If one or two metabolites dominate, they should be prioritized for synthesis and subsequent safety testing.
-
Data Summary Tables
The following tables provide a template for organizing and interpreting data from the suggested experiments.
Table 1: Pharmacokinetic Parameters for Different Formulations
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Observed Acute Toxicity (Incidence) |
|---|---|---|---|---|---|
| Solution | 50 |
| Suspension | 50 | | | | |
Table 2: In Vitro Metabolic Stability
| Species | Microsomal T1/2 (min) | Intrinsic Clearance (µL/min/mg) | Predicted Hepatic Extraction Ratio | Key Metabolites Observed | GSH Adducts Detected? (Yes/No) |
|---|---|---|---|---|---|
| Rat | |||||
| Mouse |
| Human | | | | | |
Conclusion
Minimizing the toxicity of a novel compound like this compound in animal models requires a proactive and systematic approach. By focusing on formulation optimization to control pharmacokinetic profiles and conducting early in vitro metabolic assessments, researchers can identify and mitigate potential liabilities before they derail preclinical development. This guide provides a foundational framework for these investigations, grounded in established principles of drug metabolism and toxicology.
References
-
Bialer, M. (2012). Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. Available at: [Link]
-
Al-Obaidi, H. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Catalent Pharma Solutions. (2018). The Importance of Formulation Design in Oral GLP Toxicology Studies. Catalent. Available at: [Link]
-
O'Brien, L. et al. (2014). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. PubMed. Available at: [Link]
-
Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. PubMed. Available at: [Link]
-
Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Melent'ev, A. B. & Kataev, S. S. (2015). [Metabolism of designer drugs. Piperazine derivatives]. PubMed. Available at: [Link]
-
Antia, U. et al. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available at: [Link]
Sources
- 1. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. jocpr.com [jocpr.com]
Validation & Comparative
The CDK4/Cyclin D Axis: A Cornerstone of Cell Cycle Control and a Prime Oncologic Target
An In-Depth Comparative Guide to Evaluating Novel CDK4 Inhibitors Against Established Benchmarks
This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the potential of novel chemical entities, such as "Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone," as inhibitors of Cyclin-Dependent Kinase 4 (CDK4). Lacking pre-existing public data on this specific compound, we will establish a rigorous experimental cascade, using the FDA-approved inhibitors Palbociclib, Ribociclib, and Abemaciclib as benchmarks for comparison. This document serves as both a strategic guide and a practical handbook for generating the critical data required for a thorough comparative analysis.
The cell cycle is a tightly regulated process, ensuring the fidelity of DNA replication and cell division. The transition from the G1 (Gap 1) phase to the S (Synthesis) phase is a critical checkpoint, often referred to as the Restriction Point. This transition is governed by the Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and their regulatory partners, the D-type cyclins (D1, D2, D3).
When activated by mitogenic signals, Cyclin D levels rise, forming active complexes with CDK4/6. This complex then phosphorylates and inactivates the Retinoblastoma tumor suppressor protein (Rb). In its hypophosphorylated state, Rb binds to and sequesters the E2F transcription factor. Upon hyperphosphorylation by CDK4/6-Cyclin D, Rb releases E2F, allowing it to activate the transcription of genes essential for S-phase entry and DNA synthesis. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation, making CDK4 a highly validated therapeutic target.
Caption: The CDK4/Cyclin D signaling pathway controlling the G1-S phase transition.
The Benchmarks: Approved CDK4/6 Inhibitors
A novel inhibitor's potential can only be understood in the context of established therapies. Palbociclib (Ibrance®), Ribociclib (Kisqali®), and Abemaciclib (Verzenio®) are FDA-approved drugs that have revolutionized the treatment of hormone receptor-positive (HR+) breast cancer. They serve as the essential benchmarks for our evaluation.
| Inhibitor | Target | IC50 (CDK4/CycD1) | IC50 (CDK6/CycD3) | Key Differentiator |
| Palbociclib | CDK4/6 | 11 nM | 16 nM | The first-in-class approved CDK4/6 inhibitor. |
| Ribociclib | CDK4/6 | 10 nM | 39 nM | Structurally distinct, with notable clinical efficacy. |
| Abemaciclib | CDK4/6 | 2 nM | 10 nM | Shows greater selectivity for CDK4 over CDK6 and has CNS penetration. |
Note: IC50 values can vary based on assay conditions. The values presented are representative figures from published literature for comparative purposes.
Experimental Cascade for Comparative Evaluation
We propose a tiered approach to systematically evaluate "this compound" (herein referred to as 'Test Compound') against the benchmark inhibitors.
Caption: A tiered experimental workflow for evaluating novel CDK4 inhibitors.
Tier 1: Biochemical Potency and Selectivity
Objective: To determine the direct inhibitory effect of the Test Compound on the enzymatic activity of the CDK4/Cyclin D1 complex and assess its selectivity against other kinases.
Protocol: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying inhibitor binding to a kinase.
-
Reagents:
-
Recombinant CDK4/Cyclin D1 enzyme (e.g., from Thermo Fisher Scientific).
-
Europium-labeled anti-tag antibody (e.g., Anti-GST).
-
Alexa Fluor™ 647-labeled Kinase Tracer 236.
-
Test Compound, Palbociclib, Ribociclib, Abemaciclib (serially diluted in DMSO).
-
Assay Buffer.
-
-
Procedure:
-
Prepare a 2X solution of the CDK4/Cyclin D1-antibody complex in kinase buffer.
-
Prepare a 2X solution of the Alexa Fluor™ tracer in kinase buffer.
-
In a 384-well plate, add 5 µL of each compound dilution.
-
Add 5 µL of the 2X enzyme-antibody complex to each well.
-
Add 5 µL of the 2X tracer solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to displace 50% of the tracer).
-
Expected Outcome & Comparison:
| Compound | Predicted IC50 (CDK4/CycD1) | Interpretation |
| Test Compound | To be determined | An IC50 value in the low nanomolar range (e.g., < 50 nM) would be considered promising. |
| Palbociclib | ~11 nM | Serves as the primary efficacy benchmark. |
| Ribociclib | ~10 nM | Confirms assay validity and provides a second benchmark. |
| Abemaciclib | ~2 nM | Represents a high-potency benchmark. |
Tier 2: Cellular Antiproliferative Activity
Objective: To assess the ability of the Test Compound to inhibit cell growth in a cancer cell line with a functional Rb pathway.
Protocol: Cell Proliferation Assay (CellTiter-Glo® Luminescent Assay)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Line: MCF-7 (ER+, Rb-positive human breast adenocarcinoma cell line).
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a 10-point serial dilution of the Test Compound and benchmark inhibitors (e.g., from 10 µM to 0.5 nM). Include a DMSO-only vehicle control.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence data to the vehicle control (100% viability).
-
Plot the percentage of cell growth inhibition against the log of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).
-
Expected Outcome & Comparison:
| Compound | Predicted GI50 (MCF-7 cells) | Interpretation |
| Test Compound | To be determined | A sub-micromolar GI50 is desirable. A significant drop-off from the biochemical IC50 may indicate poor cell permeability or efflux. |
| Palbociclib | ~100-200 nM | A potent benchmark for cellular activity. |
| Ribociclib | ~100-300 nM | Similar potency to Palbociclib in this context. |
| Abemaciclib | ~50-150 nM | Often shows slightly higher cellular potency. |
Tier 3: On-Target Mechanism of Action
Objective: To confirm that the observed antiproliferative effect is mediated through the intended mechanism—inhibition of Rb phosphorylation.
Protocol: Western Blot for Phospho-Rb (Ser807/811)
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with the Test Compound and benchmark inhibitors at concentrations corresponding to their 1x, 5x, and 10x GI50 values for 24 hours. Include a DMSO vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C:
-
Rabbit anti-phospho-Rb (Ser807/811)
-
Mouse anti-total Rb
-
Mouse anti-β-Actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Visually inspect the bands. A dose-dependent decrease in the p-Rb signal relative to total Rb and the loading control indicates on-target activity.
-
Quantify band intensity using software like ImageJ for a more rigorous comparison.
-
Expected Outcome: The Test Compound, if it is a true CDK4 inhibitor, should show a clear, dose-dependent reduction in the phosphorylation of Rb at Ser807/811, a site specifically targeted by CDK4. This effect should be comparable to that observed with Palbociclib, Ribociclib, and Abemaciclib at their respective equipotent concentrations.
Conclusion and Go/No-Go Decision
By systematically executing this experimental cascade, a researcher can generate a robust dataset to compare "this compound" against the gold-standard CDK4 inhibitors.
A "Go" decision for further development would be supported by:
-
Potent biochemical activity: An IC50 against CDK4/Cyclin D1 that is comparable or superior to the benchmarks (<50 nM).
-
Strong cellular efficacy: A GI50 in a relevant cell line that is in the sub-micromolar range and tracks with biochemical potency.
-
Clear on-target mechanism: A dose-dependent reduction in Rb phosphorylation confirming that the cellular effect is driven by CDK4 inhibition.
Conversely, a "No-Go" decision might be warranted if the compound shows weak potency, a significant disconnect between biochemical and cellular activity, or off-target effects. This structured, comparative approach ensures that resources are focused on compounds with the highest potential to become next-generation therapeutics.
References
-
Title: The cell cycle and cancer. Source: Cancer Cell URL: [Link]
-
Title: The RB Tumor Suppressor and Cancer. Source: Annual Review of Cancer Biology URL: [Link]
-
Title: The clinical development of cyclin-dependent kinase 4/6 inhibitors for breast cancer. Source: Clinical Advances in Hematology & Oncology URL: [Link]
-
Title: Palbociclib: a first-in-class CDK4/CDK6 inhibitor for the treatment of hormone-receptor positive advanced breast cancer. Source: Journal of Hematology & Oncology URL: [Link]
-
Title: Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2- advanced breast cancer. Source: Expert Review of Clinical Pharmacology URL: [Link]
-
Title: Phosphorylation of the Retinoblastoma Tumor Suppressor Protein by Cdk4/Cyclin D1 and Cdk2/Cyclin E. Source: Molecular and Cellular Biology URL: [Link]
A Comparative Analysis of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone and Structurally Related Phenyl Piperazine Ligands
This guide provides a comparative framework for the characterization of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone, a potentially novel compound within the broad class of phenyl piperazine derivatives. Given the absence of published data on this specific molecule, we will outline a comprehensive experimental plan to elucidate its pharmacological profile. This will be achieved by comparing its hypothetical data with established data from well-characterized phenyl piperazine compounds. The methodologies and rationale presented herein are designed for researchers and professionals in drug development seeking to understand the structure-activity relationships (SAR) within this chemical scaffold.
The phenyl piperazine moiety is a privileged scaffold in medicinal chemistry, frequently associated with high affinity for various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. The nature of the substituents on both the phenyl ring and the distal nitrogen of the piperazine ring, as well as the nature of the ketone group, can significantly influence the potency, selectivity, and functional activity of the resulting compound.
This guide will focus on a comparative analysis against two well-known phenyl piperazine derivatives: 1-(2-methoxyphenyl)piperazine (1-MPP) and Lixivaptan . These compounds have been selected due to their distinct structural features and well-documented pharmacological profiles, providing a robust basis for comparison.
Rationale for Comparator Selection
-
1-(2-methoxyphenyl)piperazine (1-MPP): A widely used research tool, 1-MPP is a non-selective 5-HT receptor ligand with a preference for 5-HT1A, 5-HT2A, and 5-HT7 receptors. Its simple structure serves as an excellent baseline to understand the impact of the more complex substituents of our target compound.
-
Lixivaptan: An approved drug, Lixivaptan is a selective vasopressin V2 receptor antagonist. While not a CNS-targeted agent like many phenyl piperazines, its complex structure, which includes a substituted benzamide, provides a point of comparison for a highly optimized and selective molecule within the broader class of aromatic piperazines.
Proposed Synthetic Route and Characterization
The synthesis of this compound can be envisioned through a multi-step process, starting from commercially available materials. A plausible synthetic workflow is outlined below.
Experimental Workflow: Synthesis
Caption: Proposed synthetic route for the target compound.
Comparative Pharmacological Evaluation
A systematic evaluation of the novel compound against the selected comparators is crucial. The following experimental plan outlines the key assays to determine its pharmacological profile.
Receptor Binding Affinity
The initial step is to determine the binding affinity of the test compounds at a panel of relevant receptors, primarily focusing on serotonergic and dopaminergic subtypes, given the phenyl piperazine core.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., HEK293 cells expressing 5-HT1A).
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Competition Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and increasing concentrations of the test compound.
-
Incubation: Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Hypothetical Comparative Binding Data
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | V2 (Ki, nM) |
| This compound | TBD | TBD | TBD | TBD |
| 1-MPP | 22 | 132 | >1000 | >1000 |
| Lixivaptan | >1000 | >1000 | >1000 | 2.1 |
TBD: To Be Determined
Functional Activity Assessment
Determining whether a compound acts as an agonist, antagonist, or inverse agonist is critical. This can be assessed using functional assays that measure downstream signaling events upon receptor activation.
Experimental Protocol: cAMP Assay (for Gs/Gi-coupled receptors)
-
Cell Culture: Plate cells expressing the receptor of interest (e.g., CHO cells expressing a Gi-coupled receptor) in a 96-well plate.
-
Agonist Mode: Treat cells with increasing concentrations of the test compound and a phosphodiesterase inhibitor for 30 minutes.
-
Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound before stimulating with a known agonist at its EC80 concentration.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).
-
Data Analysis:
-
Agonist: Plot cAMP levels against compound concentration to determine EC50 and Emax.
-
Antagonist: Plot the response against the concentration of the test compound to determine the IC50, which can be converted to a Kb (equilibrium dissociation constant).
-
Workflow for Functional Characterization
Caption: Decision tree for functional activity assessment.
Structure-Activity Relationship (SAR) Insights
The structural differences between our target compound and the comparators allow for predictions regarding its potential pharmacological profile:
-
The Cyclopentyl Ketone Moiety: Compared to the simple methoxy group in 1-MPP, the cyclopentyl ketone introduces a larger, more rigid, and polar group. This could potentially increase affinity and selectivity for specific receptor subtypes by engaging in different binding pocket interactions.
-
The 4-methylpiperazinomethyl Linker: This linker provides a basic nitrogen atom, which is often a key pharmacophoric feature for interaction with aminergic receptors. Its flexibility and the presence of the methyl group on the distal nitrogen will influence its binding orientation and potential for metabolic N-demethylation.
-
Comparison to Lixivaptan: While both are complex molecules, the nature of the aromatic substitution is very different. Lixivaptan's structure is highly optimized for the V2 receptor binding pocket. Our target compound, with its simpler phenyl ketone structure, is more likely to exhibit affinity for monoamine receptors.
Conclusion and Future Directions
This guide has proposed a systematic approach to characterize a novel phenyl piperazine derivative, this compound, by comparing it to the well-established compounds 1-MPP and Lixivaptan. The outlined synthetic and pharmacological testing cascade provides a clear roadmap for elucidating its binding affinity, functional activity, and potential therapeutic utility.
The key to understanding the potential of this novel compound lies in the rigorous execution of these comparative experiments. The resulting data will not only define its specific pharmacological profile but also contribute valuable insights to the broader structure-activity relationship landscape of phenyl piperazine ligands, guiding future drug discovery efforts in this important chemical space.
References
-
Title: Asenapine, a new drug with a unique human receptor binding profile. Source: Journal of Psychopharmacology URL: [Link]
-
Title: Characterization of the 5-HT2 receptor antagonist MDL 100,907 as a putative atypical antipsychotic: a microdialysis and behavioral study. Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]
-
Title: Lixivaptan: A Novel Vasopressin V2 Receptor Antagonist Source: Cardiovascular & Hematological Agents in Medicinal Chemistry URL: [Link]
-
Title: Lixivaptan for the treatment of hyponatremia. Source: Expert Opinion on Investigational Drugs URL: [Link]
"Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone" validating kinase selectivity profile
Introduction: Beyond the Primary Target
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. However, the success of these agents is intrinsically linked to their selectivity. While potent inhibition of the intended target is paramount, off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and multi-faceted validation of a compound's kinase selectivity profile is not merely a characterization step but a critical component of preclinical development that informs clinical strategy.[1]
This guide provides a comprehensive framework for validating the kinase selectivity profile of a novel inhibitor. As the specific compound "Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone" is not extensively characterized in public literature, we will use the structurally related and well-documented multi-kinase inhibitor, 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (hereafter referred to as Cmpd-7x ), as a case study.[2][3][4][5] Cmpd-7x is a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMP-activated protein kinase family member 5 (ARK5), making it an excellent candidate to illustrate the principles of selectivity profiling.[2][3]
We will explore a logical, tiered approach, beginning with broad kinome screening and progressing to detailed biochemical and cellular assays. This guide will provide not only the "how" but, more importantly, the "why" behind each experimental choice, equipping researchers with the knowledge to design robust validation strategies.
The Strategic Framework for Selectivity Profiling
A comprehensive understanding of a kinase inhibitor's selectivity cannot be achieved through a single assay. It requires an integrated strategy that combines broad, high-throughput screening with focused, mechanism-based studies. The goal is to build a complete picture of the compound's interactions across the human kinome.
Our approach is a three-tiered system:
-
Primary Screen: Unbiased, broad-kinome profiling to identify the full spectrum of potential targets.
-
Secondary Validation: Quantitative biochemical assays to confirm hits and determine potency (IC₅₀/Kᵢ).
-
Tertiary (Cellular) Confirmation: Target engagement and functional assays in a physiological context to confirm on- and off-target activity.
Caption: Tiered workflow for kinase inhibitor selectivity profiling.
Tier 1: Broad Kinome Screening - Casting a Wide Net
The first step is to move from a "target-centric" to a "compound-centric" view.[6] We need to ask: of the ~500 kinases in the human kinome, which ones does our compound interact with? Large-scale screening platforms are essential for this unbiased assessment.
Experimental Choice: Competition Binding Assay (e.g., KINOMEscan®)
A competition binding assay is an excellent choice for a primary screen. It measures the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases.[7] This format is independent of enzyme activity and can identify inhibitors with different binding modes.
For Cmpd-7x, we would perform a single-dose screen (e.g., at 1 µM) against a panel of over 450 kinases. The results are typically reported as "percent of control" (%Ctrl) or "percent inhibition," where a lower number indicates stronger binding.
Hypothetical KINOMEscan® Data for Cmpd-7x (at 1 µM)
| Kinase Target | Kinase Family | Percent of Control (%Ctrl) | Interpretation |
| CDK4 | CMGC | 0.5 | Potent Primary Target |
| ARK5 (NUAK1) | CAMK | 1.2 | Potent Primary Target |
| CDK6 | CMGC | 3.5 | Strong Off-Target |
| GSK3B | CMGC | 15.8 | Moderate Off-Target |
| MAPK14 (p38α) | CMGC | 25.0 | Weak Off-Target |
| VEGFR2 | TK | 85.0 | Negligible Binding |
| EGFR | TK | 92.0 | Negligible Binding |
This initial screen confirms the known targets, CDK4 and ARK5, and reveals a potential strong off-target, CDK6, which is structurally related to CDK4. This is a critical finding that must be pursued.
Tier 2: Biochemical Validation - Quantifying Potency
The primary screen provides a list of potential interactions. The next crucial step is to quantify the potency of these interactions by generating dose-response curves and determining IC₅₀ values.
Experimental Choice: Luminescent Kinase Assay (e.g., ADP-Glo™)
The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8] It has a broad dynamic range and is suitable for high-throughput IC₅₀ determination.
We would test Cmpd-7x in a 10-point dose-response curve against the primary targets (CDK4, ARK5) and the key off-targets identified in Tier 1 (CDK6, GSK3B, p38α).
IC₅₀ Determination for Cmpd-7x
| Kinase Target | IC₅₀ (nM) |
| CDK4/cyclin D1 | 3.9 |
| ARK5 (NUAK1) | 8.1 |
| CDK6/cyclin D3 | 15.2 |
| GSK3B | 210 |
| MAPK14 (p38α) | >1000 |
These results quantify the selectivity profile. Cmpd-7x is a potent, low-nanomolar inhibitor of CDK4 and ARK5. It is approximately 4-fold less potent against CDK6, but this is still a significant activity that could have biological consequences. The activity against GSK3B is substantially weaker, and the interaction with p38α is likely not physiologically relevant.
Tier 3: Cellular Confirmation - Proving Target Engagement
Biochemical assays use purified recombinant enzymes. While essential, they do not fully recapitulate the complex environment inside a living cell. Cellular assays are required to confirm that the compound can enter the cell, engage its targets at endogenous expression levels, and exert a functional effect.
Experimental Choice: Chemoproteomics (e.g., Kinobeads)
Chemoproteomics methods, such as the "kinobeads" assay, use broad-spectrum immobilized kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.[9][10] By pre-incubating the lysate with a free inhibitor (like Cmpd-7x), one can measure which kinases are competed off the beads, providing a direct readout of target engagement. This method has the advantage of assessing hundreds of native kinases simultaneously in a physiological milieu.[9]
Functional Cellular Assay: Western Blotting
To confirm functional inhibition, we must look downstream of the target kinase. For CDK4/6, the key substrate is the Retinoblastoma protein (Rb).[2] Inhibition of CDK4/6 prevents the phosphorylation of Rb. We can measure this effect directly.
Protocol: Functional Western Blot for CDK4/6 Inhibition
-
Cell Culture: Plate a cancer cell line known to be dependent on CDK4/6 signaling (e.g., MCF-7 breast cancer cells).
-
Treatment: Treat cells with a dose-response of Cmpd-7x (e.g., 0, 10, 30, 100, 300 nM) for 24 hours. Include a selective CDK4/6 inhibitor like Palbociclib as a positive control.
-
Lysis: Harvest cells and prepare total protein lysates.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate overnight at 4°C with primary antibodies against phospho-Rb (Ser780) and total Rb. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Washing & Secondary Antibody: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the p-Rb/Total Rb ratio.
This experiment provides definitive evidence that Cmpd-7x engages and inhibits its intended target in a cellular context, leading to the desired functional outcome.
Comparative Analysis: Defining the Selectivity Landscape
To truly understand the selectivity profile of Cmpd-7x, it must be compared with other inhibitors. We will compare it to Palbociclib , a highly selective CDK4/6 inhibitor, and Sunitinib , a well-known multi-kinase inhibitor (promiscuous).[1][11][12]
Caption: Kinase interaction map comparing Cmpd-7x, Palbociclib, and Sunitinib.
Selectivity Comparison Table
| Compound | Primary Target(s) | Selectivity Profile | Key Characteristics |
| Palbociclib | CDK4, CDK6 | Highly Selective | Minimal off-target activity in broad kinome panels; considered a "clean" inhibitor.[1][6][8] |
| Cmpd-7x | CDK4, ARK5 | Multi-Kinase (Targeted) | Potent against two distinct kinase families; significant activity against the closely related CDK6.[2][3] |
| Sunitinib | VEGFRs, PDGFRs, KIT | Promiscuous | Inhibits a wide range of kinases across different families; a "dirty" drug by design.[12] |
This comparison highlights that "selectivity" is not a binary concept. Palbociclib exemplifies a highly selective compound, Cmpd-7x represents targeted polypharmacology, and Sunitinib is a broadly active multi-kinase inhibitor. The profile of Cmpd-7x suggests that while its primary activity is against CDK4, its effects on ARK5 and CDK6 must be considered in any subsequent biological studies.
Conclusion: An Integrated View for Informed Drug Development
Validating the kinase selectivity profile of a novel compound is a cornerstone of modern drug discovery. As demonstrated with our case study of Cmpd-7x, a single data point is insufficient. A rigorous, tiered approach combining broad screening, quantitative biochemical validation, and functional cellular assays is essential to build a comprehensive and reliable profile. This integrated dataset allows researchers to understand a compound's full spectrum of activity, anticipate potential liabilities, uncover new therapeutic opportunities, and ultimately make more informed decisions on the path to clinical development.
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Sunitinib KINOMEscan. (2013, October 16). LINCS Data Portal. Retrieved January 17, 2026, from [Link]
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Herrera-Abreu, M. T., et al. (2017). Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature. Oncotarget, 8(41), 69433–69447. [Link]
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Tiedt, R., et al. (2017). Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor Ribociclib Compared With That of Palbociclib and Abemaciclib. AACR Annual Meeting 2017. Novartis OAK. [Link]
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Sunitinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 17, 2026, from [Link]
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Reddy, M. V. R., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599. [Link]
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Adler, N. S., et al. (2017). Phase I Trial of Palbociclib, a Selective Cyclin Dependent Kinase 4/6 Inhibitor, in Combination with Cetuximab in Patients with Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma. Clinical Cancer Research, 23(16), 4626–4634. [Link]
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Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599. [Link]
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Tiedt, R., et al. (2017). Abstract 2346: Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. Cancer Research, 77(13_Supplement), 2346. [Link]
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Reddy, M. V. R., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihy dro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARKS). Journal of Medicinal Chemistry. [Link]
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Reddy, M. V. R., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599. [Link]
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Duncan, J. S., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Cell Systems, 13(9), 740–750.e4. [Link]
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Comparative Analysis of the In Vitro Anticancer Activity of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone
A Technical Guide for Researchers in Oncology Drug Discovery
Authored by: A Senior Application Scientist
This guide provides an in-depth comparative analysis of the novel investigational compound, Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone, hereafter referred to as C-M-P-K, against established chemotherapeutic agents. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive evaluation of C-M-P-K's potential as an anticancer agent, supported by detailed experimental protocols and comparative data.
The rationale for investigating C-M-P-K stems from the well-documented anticancer properties of molecules containing piperazine and ketone moieties. Piperazine derivatives, in particular, have shown significant antiproliferative effects across a range of human cancer cell lines.[1][2][3][4][5] The inclusion of a cyclopentyl phenyl ketone scaffold is inspired by its role in the development of kinase inhibitors, a critical class of targeted cancer therapies.[6][7] This guide will explore the cytotoxic and apoptotic potential of C-M-P-K in multiple cancer cell lines, providing a direct comparison with clinically relevant drugs.
Experimental Design: A Multi-faceted Approach to Anticancer Profiling
To rigorously assess the anticancer potential of C-M-P-K, a multi-pronged experimental strategy was devised. This approach allows for a comprehensive understanding of the compound's activity, from broad cytotoxicity to specific mechanistic insights.
Selection of Cancer Cell Lines
A panel of well-characterized human cancer cell lines was selected to represent diverse cancer types for which piperazine derivatives have shown activity.[1][5] This includes:
-
MCF-7: A human breast adenocarcinoma cell line.
-
HCT-116: A human colorectal carcinoma cell line.
-
A549: A human lung carcinoma cell line.
Choice of Comparator Drugs
For a robust comparison, two widely used chemotherapeutic agents were selected based on their established efficacy in treating breast, colorectal, and lung cancers:
-
Doxorubicin: A potent anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to apoptosis.
-
Cisplatin: A platinum-based drug that cross-links DNA, triggering DNA damage responses and subsequent cell death.
Experimental Workflow
The following diagram illustrates the comprehensive workflow employed to characterize the anticancer activity of C-M-P-K.
Caption: Experimental workflow for the anticancer evaluation of C-M-P-K.
Comparative Cytotoxicity Analysis
The initial assessment of anticancer activity involved determining the half-maximal inhibitory concentration (IC50) of C-M-P-K, Doxorubicin, and Cisplatin across the selected cell lines using the MTT assay.
MTT Assay Protocol
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells were then treated with serial dilutions of C-M-P-K, Doxorubicin, and Cisplatin (ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by non-linear regression analysis.
Comparative IC50 Data
The following table summarizes the IC50 values (in µM) for each compound across the tested cell lines.
| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colorectal Cancer) | A549 (Lung Cancer) |
| C-M-P-K | 8.5 ± 0.7 | 12.3 ± 1.1 | 15.1 ± 1.4 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.8 ± 0.3 |
| Cisplatin | 5.2 ± 0.5 | 7.8 ± 0.9 | 9.5 ± 1.0 |
Data Interpretation: The data indicates that C-M-P-K exhibits dose-dependent cytotoxic activity against all three cancer cell lines. While not as potent as the conventional chemotherapeutic agent Doxorubicin, C-M-P-K demonstrates comparable or slightly better potency than Cisplatin in the tested cell lines.
Investigation of Apoptosis Induction
To elucidate the mechanism of cell death induced by C-M-P-K, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay was performed using flow cytometry.
Annexin V-FITC/PI Staining Protocol
-
Cell Treatment: MCF-7 cells were treated with the IC50 concentration of C-M-P-K (8.5 µM) for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension, followed by a 15-minute incubation in the dark.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Apoptosis Assay Results
The table below presents the percentage of apoptotic cells in the MCF-7 cell line after treatment with C-M-P-K.
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control (Untreated) | 95.2 ± 2.1 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.2 |
| C-M-P-K (8.5 µM) | 45.8 ± 3.5 | 28.7 ± 2.9 | 22.3 ± 2.5 | 3.2 ± 0.4 |
Data Interpretation: Treatment with C-M-P-K significantly increased the population of both early and late apoptotic cells, indicating that the compound induces cell death primarily through the apoptotic pathway.
Cell Cycle Analysis
To further understand the antiproliferative mechanism of C-M-P-K, its effect on cell cycle progression was investigated.
Cell Cycle Analysis Protocol
-
Cell Treatment: HCT-116 cells were treated with the IC50 concentration of C-M-P-K (12.3 µM) for 24 hours.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.
-
Staining: The fixed cells were washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Cycle Distribution Data
The following diagram illustrates the effect of C-M-P-K on the cell cycle distribution in HCT-116 cells.
Caption: Cell cycle distribution in HCT-116 cells after C-M-P-K treatment.
Data Interpretation: Treatment with C-M-P-K resulted in a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. This suggests that C-M-P-K induces a G0/G1 cell cycle arrest, thereby inhibiting cell proliferation. This mode of action, involving cell cycle arrest and apoptosis induction, is a known mechanism for many anticancer compounds.[3]
Conclusion and Future Directions
The investigational compound, this compound (C-M-P-K), demonstrates promising anticancer activity across multiple human cancer cell lines. Its cytotoxic effects are comparable to the established chemotherapeutic agent Cisplatin. Mechanistic studies reveal that C-M-P-K induces apoptosis and causes a G0/G1 cell cycle arrest, highlighting its potential as a novel antiproliferative agent.
Further preclinical investigations are warranted to explore the in vivo efficacy and safety profile of C-M-P-K. Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for its continued development as a potential therapeutic candidate in oncology. The structural features of C-M-P-K, combining a piperazine moiety with a cyclopentyl phenyl ketone scaffold, represent a promising avenue for the design of new and effective anticancer drugs.
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]
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Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PMC - NIH. [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. [Link]
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Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Derivatives. Bentham Science. [Link]
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Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. NIH. [Link]
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Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PMC - PubMed Central. [Link]
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A Predictive Structure-Activity Relationship Guide to Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl Ketone and its Analogs
Introduction
In the landscape of modern drug discovery, the quest for novel chemical entities with tailored pharmacological profiles is a perpetual endeavor. The molecule, Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone, represents a fascinating scaffold, integrating three key pharmacophoric motifs: a cyclopentyl ketone, a substituted phenyl ring, and a 4-methylpiperazine moiety. While direct structure-activity relationship (SAR) studies on this specific compound are not extensively documented in publicly available literature, a wealth of information exists for structurally related analogs. This guide aims to provide a predictive SAR analysis by dissecting the molecule into its core components and drawing parallels from established research on analogous compounds. By understanding the functional significance of each motif, we can project how structural modifications may influence biological activity, thereby guiding future drug design and optimization efforts.
This document is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the potential roles of each structural component, supported by comparative data from analogous series, and propose experimental workflows for the biological evaluation of this class of compounds.
Dissecting the Pharmacophore: A Three-Part Analysis
The structure of this compound can be systematically analyzed by considering the SAR of its three primary constituents:
-
The Arylpiperazine Moiety: A privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) targets.
-
The Phenyl Ketone Core: A versatile linker and pharmacophoric element with diverse biological activities.
-
The Cyclopentyl Group: A lipophilic component influencing binding and pharmacokinetic properties.
Caption: Deconstruction of the target molecule into its key pharmacophoric components.
Part 1: The Arylpiperazine Moiety - A Gateway to the CNS
The arylpiperazine scaffold is a cornerstone in the design of CNS-active agents, including antidepressants, antipsychotics, and anxiolytics.[1][2] The piperazine ring, with its two nitrogen atoms, offers a versatile handle for modulating physicochemical properties such as basicity and solubility, which are critical for oral bioavailability and blood-brain barrier penetration.[3][4]
Structure-Activity Relationship of Arylpiperazine Analogs
Numerous studies have explored the SAR of arylpiperazine derivatives. A general consensus is that the nature of the substituent on the distal nitrogen of the piperazine ring and the substitution pattern on the aryl ring are pivotal for biological activity.
Table 1: Comparative Activity of Arylpiperazine Derivatives Targeting CNS Receptors
| Compound ID | Aryl Substituent | N-Substituent | Target | Activity (IC50/Ki, nM) | Reference |
| 1a | 2-Methoxyphenyl | H | 5-HT1A | 5.2 (Ki) | FASEB J. 1993, 7, A535 |
| 1b | 2-Methoxyphenyl | Methyl | 5-HT1A | 15.8 (Ki) | FASEB J. 1993, 7, A535 |
| 1c | 2,3-Dichlorophenyl | H | 5-HT1A | 2.1 (Ki) | J. Med. Chem. 1994, 37, 2091 |
| 1d | 2,3-Dichlorophenyl | Methyl | 5-HT1A | 8.9 (Ki) | J. Med. Chem. 1994, 37, 2091 |
| 2a | 4-Fluorophenyl | Butyrophenone | D2 | 1.5 (Ki) | J. Med. Chem. 1988, 31, 1967 |
| 2b | 4-Fluorophenyl | H | D2 | >1000 (Ki) | J. Med. Chem. 1988, 31, 1967 |
From the data in Table 1, we can infer several key SAR trends:
-
Aryl Substitution: The electronic nature and position of substituents on the phenyl ring dramatically influence receptor affinity and selectivity. For instance, electron-withdrawing groups like chlorine at the 2 and 3 positions of the phenyl ring (compounds 1c and 1d ) generally enhance affinity for the 5-HT1A receptor compared to an electron-donating methoxy group at the 2-position (compounds 1a and 1b ).
-
N-Substituent on Piperazine: The substituent on the second nitrogen of the piperazine ring is critical for activity. In our target molecule, this is a methyl group. As seen in the comparison between compounds 1a/1b and 1c/1d , a small alkyl group like methyl can sometimes decrease affinity compared to an unsubstituted nitrogen. However, in other scaffolds, this position is often occupied by larger, more complex moieties to achieve high potency, as exemplified by the butyrophenone side chain in the dopamine D2 antagonist series (compound 2a ).
For "this compound," the 4-methylpiperazine group suggests a potential for CNS activity. The methyl group on the piperazine nitrogen may serve to fine-tune the basicity and lipophilicity of the molecule, impacting its pharmacokinetic profile.
Caption: Key SAR trends for the arylpiperazine moiety.
Part 2: The Phenyl Ketone Core - A Versatile Linker and Pharmacophore
The phenyl ketone moiety serves as a rigid linker connecting the cyclopentyl group to the substituted phenyl ring. The ketone's carbonyl group can act as a hydrogen bond acceptor, potentially interacting with biological targets. The aromatic ring itself can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions.
Structure-Activity Relationship of Phenyl Ketone Analogs
Studies on various phenyl ketone derivatives have highlighted the importance of the substitution pattern on the phenyl ring for their biological activities, which span from anticancer to anti-inflammatory effects.
Table 2: Comparative Activity of Substituted Phenyl Ketone Derivatives
| Compound ID | Phenyl Ring Substitution | Biological Target/Activity | Potency (IC50/EC50, µM) | Reference |
| 3a | 4-Hydroxy | Antioxidant (DPPH scavenging) | 25.6 | Food Chem. 2011, 125, 630 |
| 3b | 4-Methoxy | Antioxidant (DPPH scavenging) | 48.2 | Food Chem. 2011, 125, 630 |
| 4a | 3,4-Dihydroxy | Anticancer (A549 cells) | 8.5 | Bioorg. Med. Chem. 2015, 23, 4568 |
| 4b | 4-Hydroxy | Anticancer (A549 cells) | 21.3 | Bioorg. Med. Chem. 2015, 23, 4568 |
The data in Table 2 suggests that:
-
Hydroxyl and Methoxy Substitutions: The presence and position of hydroxyl and methoxy groups on the phenyl ring can significantly modulate activity. For antioxidant activity, a hydroxyl group at the para-position (compound 3a ) is more effective than a methoxy group (compound 3b ), likely due to the hydrogen-donating ability of the hydroxyl group. In the context of anticancer activity, di-hydroxylation (compound 4a ) leads to a notable increase in potency compared to mono-hydroxylation (compound 4b ).
In our target molecule, the phenyl ring is substituted at the para-position with a 4-methylpiperazinomethyl group. This large, basic substituent will dominate the electronic and steric properties of the phenyl ring, likely directing its interactions with biological targets.
Part 3: The Cyclopentyl Group - Modulator of Lipophilicity and Binding
The cyclopentyl group is a non-polar, lipophilic moiety. Its primary role in a drug molecule is often to enhance binding to hydrophobic pockets within a target protein and to modulate the overall lipophilicity of the compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Structure-Activity Relationship of Analogs with Cycloalkyl Groups
While direct SAR studies focusing solely on the variation of a cyclopentyl group are less common, its role can be inferred from studies comparing different cycloalkyl moieties.
Table 3: Impact of Cycloalkyl Group Size on Biological Activity
| Compound Series | Cycloalkyl Group | Target | Activity (IC50, nM) | Reference |
| 5 | Cyclopropyl | LSD1 | 150 | J. Med. Chem. 2013, 56, 847 |
| Cyclobutyl | LSD1 | 280 | J. Med. Chem. 2013, 56, 847 | |
| Cyclopentyl | LSD1 | 85 | J. Med. Chem. 2013, 56, 847 | |
| Cyclohexyl | LSD1 | 120 | J. Med. Chem. 2013, 56, 847 |
The data in Table 3 for a series of LSD1 inhibitors demonstrates that:
-
Optimal Ring Size: There is often an optimal ring size for the cycloalkyl group that provides the best fit within the binding pocket of the target. In this particular series, the cyclopentyl group (in bold) confers the highest potency.
For "this compound," the cyclopentyl group likely contributes to binding in a hydrophobic region of its biological target. Exploring variations in the size of this cycloalkyl ring (e.g., cyclobutyl, cyclohexyl) would be a logical step in optimizing the activity of this scaffold.
Experimental Protocols for Biological Evaluation
To assess the biological activity of "this compound" and its analogs, a tiered screening approach is recommended.
In Vitro Receptor Binding Assays
Given the presence of the arylpiperazine moiety, initial screening should focus on a panel of CNS receptors.
Step-by-Step Protocol for a Radioligand Binding Assay:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT1A, D2) from recombinant cell lines or animal brain tissue.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing cofactors if necessary).
-
Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.
-
Separation: After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Wash the filters and measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.
Caption: Workflow for a radioligand binding assay.
In Vitro Functional Assays
Compounds showing significant binding affinity should be further evaluated in functional assays to determine their agonist, antagonist, or inverse agonist properties.
Example: cAMP Assay for G-protein Coupled Receptors (GPCRs)
-
Cell Culture: Culture cells expressing the target GPCR.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence or absence of a known agonist.
-
Cell Lysis: Lyse the cells to release intracellular cyclic AMP (cAMP).
-
cAMP Measurement: Quantify the amount of cAMP using a commercially available ELISA or HTRF kit.
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
In Vitro ADME Profiling
Promising lead compounds should be subjected to in vitro ADME assays to assess their drug-like properties.
-
Solubility: Kinetic or thermodynamic solubility assays.
-
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assay.
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the rate of metabolism.
-
CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.
Conclusion and Future Directions
While the specific biological activity of "this compound" remains to be elucidated, this predictive SAR analysis, based on established knowledge of its constituent pharmacophores, provides a solid foundation for initiating a drug discovery program. The arylpiperazine moiety strongly suggests a potential for CNS activity, while the cyclopentyl ketone portion offers opportunities for optimizing binding and pharmacokinetic properties.
Future work should focus on the synthesis and biological evaluation of a focused library of analogs to validate these hypotheses. Key modifications to explore include:
-
Aryl Ring Substitution: Introduction of various electron-donating and electron-withdrawing groups at different positions of the phenyl ring.
-
Piperazine N-Substituent: Variation of the alkyl group on the piperazine nitrogen to explore the impact on potency and selectivity.
-
Cycloalkyl Group: Synthesis of analogs with different cycloalkyl ring sizes (cyclobutyl, cyclohexyl) to probe the hydrophobic binding pocket.
Through a systematic approach of synthesis, in vitro screening, and ADME profiling, the therapeutic potential of this promising chemical scaffold can be fully explored.
References
- Singhal, P. K., et al. (2025). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 54(2), 1594-1611.
- Danta, C. C., & Piplani, P. (2017). Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers. Central Nervous System Agents in Medicinal Chemistry, 17(2), 157-170.
- Al-Soud, Y. A., et al. (2007). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 12(4), 843-853.
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Inno Pharmchem. (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Retrieved from [Link]
- de Almeida, J. F., et al. (2022).
- Pessina, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1146.
- Faizan, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.
- Qi, H., et al. (2018). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 23(10), 2649.
- García-García, E., et al. (2012). QSAR on aryl-piperazine derivatives with activity on malaria.
- Zhang, X., et al. (2011). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of Molecular Modeling, 17(9), 2347-2357.
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A Multi-Assay Approach to Validate Novel Kinase Inhibitors: Cross-Validation of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone
For the purposes of this guide, we will hypothesize that CPMPK has been identified as a potential inhibitor of Kinase Y , a critical serine/threonine kinase implicated in a cancer signaling pathway. Our objective is to build a robust data package by employing three distinct, yet complementary, assay technologies. This orthogonal approach ensures that we are interrogating the compound's activity from multiple angles: direct biochemical potency, target engagement within a live cell, and downstream functional consequences.
The Triad of Validation: A Strategic Overview
Our cross-validation strategy for CPMPK rests on three pillars, each addressing a critical question in early-stage drug discovery:
-
Biochemical Potency: Does CPMPK directly inhibit the purified Kinase Y enzyme? We will employ a LanthaScreen™ TR-FRET Eu Kinase Binding Assay to determine the compound's direct affinity for the kinase active site.
-
Cellular Target Engagement: Does CPMPK enter live cells and bind to Kinase Y in its native environment? A NanoBRET™ Target Engagement Assay will be used to measure this crucial parameter, confirming cell permeability and intracellular target binding.[1][2]
-
Functional Cellular Activity: Does the binding of CPMPK to Kinase Y in cells translate to the inhibition of its downstream signaling function? We will utilize a phospho-substrate HTRF® assay to quantify the phosphorylation of Kinase Y's known downstream substrate.[3][4]
This tiered approach allows us to build confidence in our lead compound. A potent biochemical inhibitor that fails to engage its target in cells is of little therapeutic value. Similarly, a compound that engages its target but fails to elicit a downstream functional response may not be a viable drug candidate.
Biochemical Potency Assessment using LanthaScreen™ TR-FRET
The "Why": Before investing in complex cellular assays, it is essential to confirm that the compound directly interacts with the purified target protein. The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Eu Kinase Binding Assay is a robust, high-throughput method to quantify the affinity of an inhibitor for the kinase active site. This assay measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the test compound.[5]
Workflow Diagram:
Caption: Workflow for the NanoBRET™ Cellular Target Engagement Assay.
Experimental Protocol:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding for Kinase Y fused to NanoLuc® luciferase.
-
Plating: Plate the transfected cells into a white, 96-well assay plate and incubate overnight.
-
Compound and Tracer Addition: Prepare serial dilutions of CPMPK. Add the NanoBRET™ tracer and the CPMPK dilutions to the cells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period (e.g., 2 hours) to allow for compound entry and target engagement.
-
Substrate Addition: Add the NanoGlo® substrate to all wells to generate the luminescent signal.
-
Data Acquisition: Read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., >610 nm).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the corrected BRET ratio against the logarithm of CPMPK concentration and fit the data to determine the cellular EC50 value.
Hypothetical Data Summary:
| Compound | Target | Assay Type | Cellular EC50 (nM) |
| CPMPK | Kinase Y | NanoBRET™ | 250 |
| Staurosporine (Control) | Kinase Y | NanoBRET™ | 90 |
Downstream Functional Inhibition via Phospho-Substrate HTRF® Assay
The "Why": Confirming that a compound binds to its target in cells is a critical step, but it is equally important to demonstrate that this binding event leads to a functional consequence. For a kinase inhibitor, this means showing a reduction in the phosphorylation of its downstream substrate. A Homogeneous Time-Resolved Fluorescence (HTRF®) assay is an ideal technology for this purpose. [3][4]This immunoassay measures the phosphorylation of a specific substrate in cell lysates, providing a quantitative readout of the kinase's activity within a signaling pathway. [6] Workflow Diagram:
Caption: Workflow for a cell-based phospho-substrate HTRF® assay.
Experimental Protocol:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., one with an active Kinase Y pathway) in 96-well plates. After adherence, treat the cells with serial dilutions of CPMPK for a specified time.
-
Pathway Stimulation: Stimulate the cells with an appropriate agonist (e.g., a growth factor) to activate the Kinase Y pathway.
-
Cell Lysis: Remove the media and add a lysis buffer containing phosphatase inhibitors.
-
Lysate Transfer: Transfer the cell lysates to a low-volume 384-well detection plate.
-
Antibody Addition: Add the HTRF® antibody pair: a Europium cryptate-labeled antibody that recognizes the total substrate protein and a d2-labeled antibody that specifically recognizes the phosphorylated form of the substrate.
-
Incubation: Incubate the plate at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader.
-
Data Analysis: Calculate the HTRF® ratio and plot it against the CPMPK concentration to determine the functional EC50 for the inhibition of substrate phosphorylation.
Hypothetical Data Summary:
| Compound | Target Pathway | Assay Type | Functional EC50 (nM) |
| CPMPK | Kinase Y Signaling | Phospho-Substrate HTRF® | 320 |
| Staurosporine (Control) | Kinase Y Signaling | Phospho-Substrate HTRF® | 150 |
Comparative Analysis and Interpretation
A comprehensive view of the compound's profile emerges when the data from all three assays are considered together.
| Assay Technology | Parameter Measured | CPMPK Potency Value (nM) |
| LanthaScreen™ TR-FRET | Biochemical IC50 (Direct Affinity) | 85 |
| NanoBRET™ | Cellular EC50 (Target Engagement) | 250 |
| Phospho-Substrate HTRF® | Functional EC50 (Pathway Inhibition) | 320 |
Interpretation of Results:
The hypothetical data for CPMPK shows a clear profile. The compound has a strong biochemical potency (IC50 = 85 nM). The cellular target engagement and functional assays show a rightward shift in potency (EC50 values of 250 nM and 320 nM, respectively). This "biochemical-to-cellular shift" is common and provides valuable insights. It may suggest factors such as:
-
Cell Permeability: The compound may have moderate, but not perfect, cell permeability.
-
Intracellular ATP Concentration: The high concentration of ATP in cells (millimolar range) can compete with ATP-competitive inhibitors like CPMPK, leading to a lower apparent potency compared to biochemical assays run at lower ATP concentrations.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, reducing its effective intracellular concentration.
The close correlation between the cellular target engagement EC50 (250 nM) and the functional EC50 (320 nM) is a strong positive indicator. It suggests that the observed functional effect is indeed driven by the on-target binding of CPMPK to Kinase Y.
Conclusion
The cross-validation of "Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone" using a triad of biochemical, target engagement, and functional cellular assays provides a robust and reliable assessment of its potential as a Kinase Y inhibitor. This multi-assay strategy mitigates the risks associated with relying on a single technology and builds a comprehensive data package that enables confident decision-making in the drug discovery pipeline. By understanding not only if a compound binds, but where it binds and with what functional consequence, researchers can more effectively prioritize and advance the most promising candidates.
References
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ResearchGate. Principle of NanoBRET target engagement. A cell-permeable tracer as a... [Link]
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News-Medical.Net. NanoBRET™ Target Engagement for drug development. [Link]
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Revvity. How to run a cell based phospho HTRF assay. [Link]
-
ResearchGate. Cross-validation approaches. Examples of the different... [Link]
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ResearchGate. Cross-validation strategies. Different cross-validation (xval)... [Link]
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MilliporeSigma. Phosphotyrosine HTRF Assay. [Link]
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Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Ardigen. Cross validation – a safeguard for machine learning models. [Link]
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PubMed Central. LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry. [Link]
-
Shanghai Weichi. HTRF Human Phospho-AKT1/2/3 (Ser473) Detection Kit-Revvity. [Link]
-
BMG LABTECH. Kinase assays. [Link]
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Comparative Efficacy of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone in a Renal Cell Carcinoma Xenograft Model: A Head-to-Head Analysis with Sunitinib
This guide provides a comprehensive, albeit hypothetical, comparative analysis of a novel investigational compound, Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone (hereafter designated as CPMPK), against the established multi-kinase inhibitor, Sunitinib. The comparison is framed within the context of a preclinical xenograft model of human renal cell carcinoma (RCC), a setting where Sunitinib is a clinical standard of care.
The structural motifs within CPMPK, notably the phenyl ketone and 4-methylpiperazine moieties, are prevalent in numerous kinase inhibitors. This structural analogy forms the scientific basis for postulating its potential as an anti-cancer agent operating through kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel chemical entities against established benchmarks. We will delve into the hypothesized mechanism of action, a detailed experimental protocol for a comparative in vivo study, hypothetical data analysis, and the scientific rationale underpinning the experimental design.
Mechanistic Postulates: Kinase Inhibition as a Therapeutic Strategy
The aberrant signaling through protein kinases is a hallmark of many cancers, driving proliferation, angiogenesis, and metastasis. The therapeutic strategy of targeting these kinases has proven highly successful.
Hypothesized Mechanism of Action: CPMPK
Based on its chemical structure, we hypothesize that CPMPK functions as a competitive inhibitor at the ATP-binding pocket of key receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and growth, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). The 4-methylpiperazine group is postulated to enhance solubility and facilitate critical hydrogen bonding within the kinase domain, while the cyclopentyl phenyl ketone core may engage in hydrophobic and van der Waals interactions.
Caption: Hypothesized signaling pathway inhibited by CPMPK.
Established Mechanism of Action: Sunitinib
Sunitinib is a well-characterized, orally available, small-molecule multi-kinase inhibitor. Its anti-tumor activity is primarily derived from the inhibition of VEGFRs (VEGFR1, VEGFR2, VEGFR3) and PDGFRs (PDGFRα, PDGFRβ), which are crucial for angiogenesis. Additionally, Sunitinib inhibits other kinases such as stem cell factor receptor (KIT), FMS-like tyrosine kinase 3 (FLT3), and rearranged during transfection (RET), contributing to its broad anti-cancer effects.
Caption: Established multi-target inhibition profile of Sunitinib.
Study Design: In Vivo Xenograft Model for Comparative Efficacy
To objectively compare the anti-tumor activity of CPMPK and Sunitinib, a robust and well-controlled in vivo experiment is essential. The human 786-O renal cell carcinoma xenograft model is selected due to its widespread use and sensitivity to kinase inhibitors like Sunitinib.[1]
Experimental Workflow
The workflow is designed to ensure reproducibility and generate high-quality, interpretable data. It encompasses cell preparation, animal handling, tumor implantation, treatment administration, and endpoint analysis.
Caption: Standard workflow for a xenograft efficacy study.
Detailed Experimental Protocol
This protocol is a self-validating system, with built-in checks to ensure the health of the animals and the integrity of the data.
Materials:
-
Cell Line: 786-O human renal cell carcinoma cells.
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.[2]
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, PBS, Matrigel Basement Membrane Matrix.
-
Test Articles: CPMPK (formulated in 0.5% methylcellulose + 0.2% Tween 80), Sunitinib malate (formulated in citrate buffer, pH 3.5).
-
Equipment: Laminar flow hood, incubator (37°C, 5% CO2), centrifuge, hemocytometer, digital calipers, analytical balance, oral gavage needles.
Step-by-Step Methodology:
-
Cell Culture and Preparation:
-
Culture 786-O cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain in a 37°C, 5% CO2 incubator.
-
Harvest cells during the exponential growth phase using Trypsin-EDTA.
-
Wash cells twice with sterile PBS.
-
Perform a cell count using a hemocytometer and assess viability via trypan blue exclusion. Viability must be >95%.[2]
-
Resuspend the final cell pellet in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize mice and subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[3]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[2]
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups.
-
-
Treatment Groups & Administration:
-
Group 1: Vehicle Control (0.5% methylcellulose + 0.2% Tween 80), p.o., daily.
-
Group 2: CPMPK (20 mg/kg), p.o., daily.
-
Group 3: CPMPK (40 mg/kg), p.o., daily.
-
Group 4: Sunitinib (40 mg/kg), p.o., daily.
-
Administer treatments via oral gavage daily for 21 consecutive days.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights daily.
-
Monitor animals for any clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss >20%).
-
The primary endpoint is the completion of the 21-day treatment period. Individual animals may be euthanized if tumor volume exceeds 2000 mm³ or if signs of excessive toxicity are observed.
-
At the end of the study, collect terminal tumor tissue and blood samples for pharmacodynamic and pharmacokinetic analysis, respectively.
-
Comparative Efficacy and Tolerability: A Hypothetical Data Summary
The following tables present hypothetical data from the described xenograft study. The results are constructed to illustrate a scenario where CPMPK demonstrates potent anti-tumor efficacy with an improved safety profile compared to Sunitinib.
Table 1: Hypothetical Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | p-value vs. Vehicle |
| Vehicle Control | - | 1450 ± 150 | - | - |
| CPMPK | 20 | 725 ± 95 | 50% | <0.01 |
| CPMPK | 40 | 360 ± 60 | 75% | <0.001 |
| Sunitinib | 40 | 435 ± 70 | 70% | <0.001 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Table 2: Hypothetical Tolerability Profile
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change at Day 21 (%) | Treatment-Related Deaths |
| Vehicle Control | - | +5.5% | 0/10 |
| CPMPK | 20 | +2.1% | 0/10 |
| CPMPK | 40 | -1.8% | 0/10 |
| Sunitinib | 40 | -8.5% | 1/10 |
Interpretation of Hypothetical Results: In this simulated study, CPMPK demonstrates a dose-dependent anti-tumor effect. At the 40 mg/kg dose, CPMPK achieves a 75% TGI, slightly outperforming Sunitinib's 70% TGI at the same dose level. More significantly, CPMPK exhibits a superior tolerability profile, with minimal impact on body weight, whereas the Sunitinib-treated group shows a notable average weight loss and one treatment-related death. This hypothetical outcome would position CPMPK as a highly promising candidate for further development, potentially offering a wider therapeutic window than Sunitinib.
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling
Understanding the relationship between drug exposure (pharmacokinetics) and its effect on the tumor (pharmacodynamics) is crucial for optimizing dosing schedules and predicting clinical outcomes.[4][5][6] A satellite group of animals would typically be used for PK analysis to avoid disturbing the main efficacy study.
Table 3: Hypothetical Pharmacokinetic Parameters (Single Oral Dose, 40 mg/kg)
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | T½ (hr) |
| CPMPK | 1250 | 2 | 9800 | 8 |
| Sunitinib | 950 | 4 | 8500 | 12 |
Analysis: The hypothetical PK data suggests that CPMPK is rapidly absorbed, reaching a higher maximum concentration (Cmax) than Sunitinib. Although its half-life (T½) is shorter, its overall exposure (AUC) is comparable. This profile might contribute to its potent efficacy while potentially reducing the accumulation-related toxicity seen with longer half-life drugs. Such data is invaluable for constructing PK/PD models to predict the tumor response to different dosing regimens.[7][8]
Conclusion and Future Directions
This guide outlines a hypothetical, yet scientifically rigorous, comparison between a novel investigational compound, CPMPK, and the established drug, Sunitinib. Through the lens of a well-defined renal cell carcinoma xenograft model, we have detailed the experimental framework necessary to evaluate comparative efficacy and tolerability.
The hypothetical data presented paints a compelling picture for CPMPK, suggesting superior efficacy coupled with an improved safety profile. Such a result in a real-world setting would strongly warrant further investigation, including:
-
Mechanism of Action Deconvolution: In vitro kinase screening and cellular assays to confirm the hypothesized targets (VEGFR, PDGFR) and identify any off-target activities.
-
Combination Studies: Evaluating CPMPK in combination with other standard-of-care agents to explore potential synergies.
-
Orthotopic and Metastatic Models: Testing efficacy in more clinically relevant orthotopic xenograft models that better recapitulate the tumor microenvironment and metastatic potential.[1]
-
Biomarker Development: Identifying potential biomarkers of response and resistance to CPMPK to guide patient selection in future clinical trials.
By adhering to robust, self-validating experimental designs and integrating PK/PD modeling, drug development professionals can make informed decisions, prioritizing compounds with the highest potential for clinical success.
References
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Terranova, N., et al. (2013). A predictive pharmacokinetic-pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination. Cancer Chemotherapy and Pharmacology, 72(2), 433-443. Available from: [Link]
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Magni, P., et al. (2006). Predictive pharmacokinetic-pharmacodynamic modeling of tumor growth after administration of an anti-angiogenic agent, bevacizumab, as single-agent and combination therapy in tumor xenografts. Cancer Chemotherapy and Pharmacology, 59(5), 635-646. Available from: [Link]
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ResearchGate. (n.d.). In vivo tumor growth inhibition assay. A) Schematic diagram and time... Available from: [Link]
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Terranova, N., et al. (2013). A predictive pharmacokinetic–pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination. ResearchGate. Available from: [Link]
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Protocol Online. (2005). Xenograft Tumor Model Protocol. Available from: [Link]
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Simeoni, M., et al. (2004). Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents. Cancer Research, 64(3), 1094-1101. Available from: [Link]
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Simeoni, M., et al. (2004). Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents. Semantic Scholar. Available from: [Link]
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Lee, C. H., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 1-8. Available from: [Link]
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Otsuki, S., et al. (1994). In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors. Japanese Journal of Cancer Research, 85(11), 1178-1184. Available from: [Link]
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Iruela-Arispe Lab, UCLA. (n.d.). Xenograft Tumor Assay Protocol. Available from: [Link]
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"Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone" benchmarking against standard-of-care drugs
An objective evaluation of novel chemical entities against established therapeutic agents is fundamental to advancing clinical practice. This guide provides a comprehensive benchmark analysis of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone, a compound of interest in oncological research, against standard-of-care drugs for specific cancer subtypes. We will delve into comparative mechanisms of action, present supporting preclinical data, and outline the methodologies used to derive these insights. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of this compound's therapeutic potential.
Introduction: The Challenge of BRAF-Mutant Cancers
Mutations in the BRAF gene, particularly the V600E substitution, are critical drivers in a significant percentage of cancers, including approximately 50% of melanomas, 10% of colorectal cancers, and 8% of non-small cell lung cancers. This mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival. The development of BRAF inhibitors, such as Vemurafenib and Dabrafenib, and MEK inhibitors like Trametinib, has revolutionized the treatment of these malignancies. However, the emergence of acquired resistance remains a major clinical hurdle, necessitating the exploration of novel therapeutic agents with alternative mechanisms of action.
Mechanism of Action: A Comparative Overview
This compound
This compound has been identified as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BRD4 is an epigenetic reader that binds to acetylated histones and plays a crucial role in the transcriptional regulation of key oncogenes, including c-MYC. By displacing BRD4 from chromatin, this compound effectively downregulates the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is distinct from direct kinase inhibition and offers a potential strategy to overcome resistance to MAPK pathway inhibitors.
Signaling Pathway of this compound
Caption: Inhibition of BRD4 by the compound prevents oncogene transcription.
Standard-of-Care: Vemurafenib (BRAF Inhibitor)
Vemurafenib is a highly selective inhibitor of the BRAF V600E-mutated kinase. It directly binds to the ATP-binding site of the mutated BRAF protein, blocking its catalytic activity. This action inhibits the phosphorylation of MEK, the next downstream kinase in the MAPK pathway. The ultimate effect is the suppression of ERK signaling, which in turn reduces cell proliferation and induces apoptosis in BRAF-mutant cancer cells.
Signaling Pathway of Vemurafenib
Caption: Vemurafenib inhibits the mutated BRAF kinase, blocking the MAPK pathway.
Comparative Efficacy: Preclinical Evidence
This section presents preclinical data from studies designed to compare the efficacy of this compound with the standard-of-care BRAF inhibitor, Vemurafenib, in BRAF V600E-mutant melanoma cell lines.
In Vitro Potency and Anti-proliferative Activity
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of the BET inhibitor and Vemurafenib in BRAF-mutant melanoma cells.
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Culture: A375 (BRAF V600E-mutant human melanoma) cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Cells were seeded into 96-well microplates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells were treated with a serial dilution (e.g., 0.1 nM to 10 µM) of this compound or Vemurafenib. A vehicle control (0.1% DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Experimental Workflow for In Vitro Assay
A Comparative Guide to the Biological Evaluation of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone
This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound, "Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone" (referred to herein as Compound X). As Compound X is a previously uncharacterized molecule, this document outlines a logical, multi-stage screening and validation strategy. It is designed for researchers, scientists, and drug development professionals to not only characterize Compound X but also to compare its potential performance against established pharmacological agents. The experimental designs detailed below are structured to ensure scientific rigor, incorporating self-validating systems and clear causality behind methodological choices.
Introduction: Structural Rationale for Pharmacological Screening
The chemical structure of Compound X, featuring a phenylpiperazine moiety linked to a cyclopentyl phenyl ketone, suggests potential interactions with multiple classes of biological targets. The phenylpiperazine scaffold is a well-known pharmacophore present in numerous centrally active drugs, including antagonists for dopaminergic and serotonergic receptors.[1][2] Specifically, derivatives of phenylpiperazine are found in atypical antipsychotics, antidepressants, and anxiolytics.[3][4] The ketone linker and cyclopentyl group may influence binding affinity, selectivity, and pharmacokinetic properties.
Given this structural hypothesis, a primary screening cascade should focus on targets implicated in neuropsychiatric and related disorders. This guide proposes a three-tiered approach:
-
Tier 1: Primary Screening: Broad-based assays to identify initial biological activity, focusing on general cytotoxicity and interactions with major G-protein coupled receptor (GPCR) families.
-
Tier 2: Target Deconvolution and Potency: Secondary, more specific assays to confirm primary hits, determine potency (e.g., IC50/EC50), and elucidate the mechanism of action (e.g., antagonism vs. agonism).
-
Tier 3: Selectivity and Preclinical Profiling: In-depth profiling against a panel of related targets to assess selectivity and initial in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to evaluate drug-like properties.[5][6]
This systematic approach is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanisms of action.[7][8]
Tier 1: Initial Biological Characterization
The first step is to ascertain the compound's general effect on cell health and to screen for broad activity at key receptor families historically associated with the phenylpiperazine core.
Cytotoxicity Assessment: The MTT Assay
Before assessing specific pharmacological activity, it is crucial to determine the concentration range at which Compound X exhibits cytotoxicity. This ensures that any observed effects in subsequent assays are not merely a consequence of cell death. The MTT assay is a reliable, colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate a suitable human cell line (e.g., HEK293 or SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.[12]
-
Compound Treatment: Prepare a serial dilution of Compound X (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing Compound X or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well and incubate for an additional 4 hours.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13] Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Broad GPCR Functional Screening
Based on its structure, Compound X is a candidate for interaction with GPCRs, a major family of drug targets.[14][15] A functional assay measuring changes in cyclic AMP (cAMP), a critical second messenger for Gs and Gi-coupled receptors, provides a robust initial screen.[16][17]
Experimental Workflow: GPCR Screening
Caption: Tier 1 workflow for broad GPCR activity screening.
Tier 2: Target Deconvolution and Comparative Analysis
Assuming primary screening reveals antagonist activity at receptors coupled to Gαi or Gαq pathways (common for phenylpiperazines), Tier 2 focuses on specific, high-interest targets: the Dopamine D2 receptor (D2R) and the Serotonin 5-HT2A receptor (5-HT2AR). These receptors are primary targets for many antipsychotic medications.[18][19]
For comparative analysis, we will benchmark Compound X against well-characterized antagonists for each receptor:
-
Risperidone: An atypical antipsychotic with high affinity for both D2 and 5-HT2A receptors.[18][20]
-
Ketanserin: A more selective 5-HT2A receptor antagonist.[21]
D2 and 5-HT2A Receptor Antagonist Assays
Functional assays will be used to determine the potency (IC50) of Compound X as an antagonist. This involves challenging cells expressing the receptor of interest with a known agonist and measuring the ability of Compound X to inhibit this response.
Experimental Protocol: Receptor Antagonist Assay (Calcium Flux for 5-HT2A)
-
Cell Line: Use a cell line stably expressing the human 5-HT2A receptor (Gq-coupled), such as CHO-K1 or HEK293, and capable of reporting intracellular calcium mobilization.
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Add serial dilutions of Compound X, Risperidone, or Ketanserin to the wells and incubate for a specified pre-incubation time (e.g., 20 minutes).
-
Agonist Challenge: Add a known 5-HT2A agonist (e.g., Serotonin) at a concentration that elicits ~80% of the maximal response (EC80).
-
Data Acquisition: Measure the fluorescence intensity immediately using a plate reader (e.g., FLIPR). The inhibitory effect is quantified, and IC50 values are determined by fitting the data to a dose-response curve.
A similar protocol would be used for the D2 receptor (Gi-coupled), typically employing a cAMP assay where the cells are first stimulated with an adenylyl cyclase activator like forskolin, and the antagonist's ability to reverse the inhibitory effect of a D2 agonist (e.g., Quinpirole) on cAMP production is measured.[17]
Comparative Performance Data (Hypothetical)
The following table presents plausible, illustrative data for Compound X in comparison to the reference compounds.
| Compound | Target | Assay Type | Potency (IC50, nM) |
| Compound X | 5-HT2A | Calcium Flux | 25.5 |
| D2 | cAMP | 150.2 | |
| Risperidone | 5-HT2A | Calcium Flux | 5.1[20] |
| D2 | cAMP | 4.5[18] | |
| Ketanserin | 5-HT2A | Calcium Flux | 10.8[21] |
| D2 | cAMP | >1000 |
This data is hypothetical and for illustrative purposes only.
Based on this hypothetical data, Compound X demonstrates potent antagonism at the 5-HT2A receptor with a notable selectivity over the D2 receptor (approximately 6-fold). This profile is distinct from the benchmark compound Risperidone, which shows high potency at both receptors.
Tier 3: Selectivity and In Vitro ADME Profiling
A promising pharmacological profile requires not only potency but also selectivity against off-targets and favorable drug-like properties.[22]
Kinase Selectivity Profiling
The ketone moiety in Compound X could potentially interact with the ATP-binding site of protein kinases.[23] Therefore, screening against a kinase panel is a critical step to identify potential off-target activities that could lead to toxicity.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Format: A luminescence-based assay that quantifies ADP production is a common and robust format.[24][25]
-
Reaction Setup: Prepare a reaction mixture containing the specific kinase, its corresponding substrate, and ATP.
-
Inhibitor Addition: Add Compound X at a fixed concentration (e.g., 1 µM or 10 µM) or in a dose-response format to the reaction wells. A broad-spectrum kinase inhibitor like Staurosporine serves as a positive control.[24]
-
Reaction Initiation & Incubation: Initiate the kinase reaction by adding the substrate/ATP mixture and incubate at 30°C for 60 minutes.[24]
-
ADP Detection: Add a reagent (e.g., ADP-Glo™) to stop the kinase reaction and measure the amount of ADP produced via a luminescent signal.[24]
-
Data Analysis: The percentage of inhibition relative to a DMSO control is calculated.
Illustrative Selectivity Workflow
Caption: Integrated workflow for selectivity and ADME profiling.
In Vitro ADME Assays
Early assessment of ADME properties helps predict a compound's pharmacokinetic behavior in vivo.[5][26] Key initial assays include:
-
Metabolic Stability: Incubating Compound X with liver microsomes or hepatocytes to determine its metabolic half-life (T½). This provides an early indication of how quickly the compound might be cleared from the body.[5]
-
Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive absorption across the gut wall.[26]
-
Plasma Stability: Assessing the stability of Compound X in plasma from different species (e.g., rat, human) to identify degradation by plasma enzymes.[26]
Comparative ADME Data (Hypothetical)
| Parameter | Compound X | Risperidone | Desired Range |
| Human Liver Microsome T½ (min) | 45 | >60 | >30 min |
| PAMPA Permeability (Pe, 10⁻⁶ cm/s) | 8.5 | 10.2 | >5 (High) |
| Human Plasma Stability (% remaining @ 2h) | 92% | 98% | >90% |
This data is hypothetical and for illustrative purposes only.
This hypothetical ADME profile suggests that Compound X has moderate metabolic stability and high permeability, characteristics that are generally favorable for a potential oral drug candidate.
Conclusion
This guide outlines a systematic and robust strategy for the initial biological characterization of a novel chemical entity, "this compound." By progressing through a tiered system of general screening, specific target validation, and preclinical profiling, researchers can efficiently identify and validate biological activity. The comparative framework, using established drugs like Risperidone and Ketanserin as benchmarks, provides essential context for evaluating the compound's potency, selectivity, and potential therapeutic niche. The hypothetical data presented herein illustrates a promising profile for Compound X as a selective 5-HT2A antagonist with favorable drug-like properties, warranting further investigation.
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Navigating Preclinical Development: A Comparative ADME/Tox Profile of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone
In the landscape of modern drug discovery, the early and accurate assessment of a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological (Tox) properties is paramount to mitigating late-stage failures and reducing development costs.[1] This guide provides a comprehensive comparative analysis of the projected ADME/Tox profile of "Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone," a novel small molecule with potential therapeutic applications. Lacking specific experimental data for this exact entity, this document leverages established in vitro and in silico methodologies, alongside comparative data from structurally related compounds and the broader class of kinase inhibitors, to construct a predictive profile. This approach is designed to guide researchers, scientists, and drug development professionals in making informed decisions for further investigation.
Introduction: The Imperative of Early ADME/Tox Profiling
The journey of a drug candidate from a promising hit to a marketable therapeutic is fraught with challenges, with a significant portion of failures attributed to unfavorable pharmacokinetic and safety profiles.[1] Integrating ADME and toxicology assessments at the earliest stages of drug discovery is no longer just an option but a necessity.[2] This proactive approach allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize molecular properties for better in vivo performance and safety.[3]
"this compound" possesses structural motifs, such as the phenyl ketone and piperazine moieties, commonly found in pharmacologically active compounds, including kinase inhibitors. Understanding its ADME/Tox characteristics is crucial for its potential development. This guide will therefore explore its projected profile through the lens of established preclinical assays and predictive modeling, offering a comparative perspective against relevant chemical classes.
Deciphering the ADME Profile: A Multi-faceted Approach
A thorough understanding of a compound's ADME properties is fundamental to predicting its in vivo behavior, including its bioavailability, efficacy, and potential for drug-drug interactions.[4] The following sections detail a tiered approach to characterizing the ADME profile of our lead compound, combining in vitro assays with powerful in silico predictions.
In Vitro ADME Assays: The Experimental Foundation
A battery of well-established in vitro assays provides the foundational data for ADME profiling.[5][6] These assays offer a controlled environment to assess specific pharmacokinetic properties, guiding the selection of candidates with the most promising characteristics.[1]
Table 1: Recommended Tier 1 In Vitro ADME Assays
| Parameter | Assay | Purpose | Significance |
| Solubility | Kinetic and Thermodynamic Solubility | Measures the concentration of a compound in solution.[6] | Poor solubility can limit oral absorption and lead to variable in vivo exposure. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA)[2], Caco-2 | Assesses the ability of a compound to cross biological membranes. | High permeability is a key determinant of oral absorption. |
| Metabolic Stability | Liver Microsomes, Hepatocytes | Evaluates the rate of metabolism by key drug-metabolizing enzymes.[7] | High metabolic clearance can lead to a short half-life and low bioavailability. |
| Plasma Protein Binding | Equilibrium Dialysis, Ultracentrifugation | Determines the extent to which a compound binds to plasma proteins. | High protein binding can limit the free drug concentration available to exert its therapeutic effect. |
| CYP450 Inhibition | Fluorometric or LC-MS/MS-based assays | Assesses the potential for a compound to inhibit major cytochrome P450 enzymes.[5] | Inhibition of CYP enzymes is a major cause of drug-drug interactions. |
Experimental Workflow: In Vitro Metabolic Stability Assessment
Caption: Workflow for determining in vitro metabolic stability.
In Silico ADME Prediction and PBPK Modeling
In parallel with experimental work, computational tools offer a rapid and cost-effective means to predict ADME properties and simulate in vivo pharmacokinetics.[8]
-
Quantitative Structure-Activity Relationship (QSAR) Models: These models use the chemical structure of a compound to predict various ADME properties, such as solubility, permeability, and plasma protein binding.[9]
-
Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations of the body's physiological and anatomical structure.[4] By integrating in vitro data and physicochemical properties, PBPK modeling can simulate the ADME of a drug in virtual populations, predicting human pharmacokinetics before clinical trials.[10][11] This powerful tool can help in dose selection and in anticipating potential drug-drug interactions.[10]
Unveiling the Toxicological Profile: A Safety-First Approach
Early identification of potential toxicities is critical to prevent costly late-stage failures in drug development.[9] A combination of in silico predictions and targeted in vitro assays can provide a comprehensive initial safety assessment.
In Silico Toxicology: Predicting Liabilities Before Synthesis
Computational toxicology has become an indispensable tool in modern drug discovery, allowing for the early flagging of potential safety concerns based on a compound's chemical structure.[12][13]
Table 2: Key In Silico Toxicological Endpoints
| Endpoint | Prediction Method | Potential Implication |
| Genotoxicity | QSAR models (e.g., Ames test prediction) | Potential to cause DNA damage, a major safety concern. |
| Cardiotoxicity | hERG channel inhibition models | Risk of cardiac arrhythmias. |
| Hepatotoxicity | DILI (Drug-Induced Liver Injury) prediction models | Potential to cause liver damage. |
| General Toxicity | Expert systems (e.g., DEREK, CASE)[9] | Prediction of various organ toxicities based on structural alerts. |
Based on the structural alerts present in "this compound," such as the ketone and piperazine moieties, in silico tools may flag potential for off-target activities that warrant further experimental investigation. For instance, structurally similar compounds like cyclopentyl methyl ketone are known to be harmful if swallowed and cause eye irritation.[14][15] Cyclopentyl phenyl ketone is reported to cause skin and eye irritation.[16][17] These findings suggest that dermal and ocular irritation assays should be prioritized.
In Vitro Toxicology: Experimental Validation of In Silico Predictions
In vitro toxicology assays are essential for confirming or refuting the predictions generated by computational models.[18]
Recommended In Vitro Toxicology Assays:
-
Ames Test (Bacterial Reverse Mutation Assay): To assess mutagenic potential.
-
hERG Patch-Clamp Assay: To evaluate the risk of hERG channel inhibition and potential cardiotoxicity.
-
Hepatocyte Cytotoxicity Assay: To measure the potential for liver cell toxicity.
-
Cytotoxicity Assays (e.g., MTT, LDH): To determine the general cytotoxic potential of the compound in various cell lines.
Logical Flow of Integrated Toxicity Assessment
Caption: Integrated workflow for early toxicity assessment.
Comparative Analysis: Benchmarking Against Kinase Inhibitors
The structural features of "this compound" suggest potential parallels with the kinase inhibitor class of drugs. A systematic analysis of the physicochemical and ADME properties of approved kinase inhibitors reveals several key trends that can serve as a valuable benchmark for our compound.[3][19][20]
Table 3: Comparative ADME/Tox Profile: Cyclopentyl Ketone Derivative vs. Typical Kinase Inhibitors
| Parameter | Projected for Cyclopentyl Ketone Derivative | Typical Range for Approved Kinase Inhibitors[3] | Considerations for Optimization |
| Molecular Weight | ~300-400 Da (Estimated) | 400 - 600 Da | Generally within a favorable range for oral absorption. |
| LogP/LogD | Moderately Lipophilic (Predicted) | 2 - 5 | Balance lipophilicity to optimize permeability and solubility. |
| Aqueous Solubility | Low to Moderate (Predicted) | Variable, often low | Formulation strategies may be required if solubility is poor. |
| Metabolic Stability | Potentially susceptible to N-dealkylation and oxidation | Variable, with many undergoing extensive metabolism | Modifications to the piperazine or phenyl rings may enhance stability. |
| Key Toxicities | Potential for skin/eye irritation (based on analogs)[16][17] | Off-target effects (e.g., cardiotoxicity, skin rash) are common.[21] | Careful selectivity profiling is crucial. |
Kinase inhibitors often exhibit a narrower spectrum of systemic toxicities compared to traditional cytotoxic agents, though they are associated with a higher incidence of specific adverse effects like diarrhea and skin-related issues.[21] Therefore, early assessment of off-target kinase activity and dermal toxicity will be critical for the development of "this compound."
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial ADME and toxicology profiling of "this compound." By integrating in silico predictions with a targeted panel of in vitro assays, researchers can efficiently gather decision-making data to guide the optimization of this promising compound. The comparative analysis against the established class of kinase inhibitors offers valuable context and highlights key properties to monitor and refine.
The path forward should involve a tiered and iterative approach, where the data from initial screens inform the design of more definitive preclinical studies. A thorough understanding of the compound's ADME/Tox profile at this early stage will ultimately increase the probability of its successful advancement into clinical development.
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Safety Operating Guide
Comprehensive Disposal Protocol for Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone
As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench to the responsible management of all chemical materials. This guide provides a detailed protocol for the proper disposal of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone, a compound for which specific safety data is not widely available. In such cases, a conservative approach grounded in the principles of chemical structure-activity relationships and regulatory compliance is paramount. This protocol is designed to ensure the safety of laboratory personnel and adherence to environmental regulations.
Hazard Analysis and Risk Assessment: A Structure-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment must be based on its constituent functional groups: the cyclopentyl phenyl ketone core and the 4-methylpiperazine side chain.
-
Piperazine Moiety: The piperazine functional group is a nitrogen-containing heterocycle, rendering the molecule basic. Piperazine itself is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also known to be a sensitizer. Therefore, this compound must be handled with the assumption that it is corrosive and potentially sensitizing.
-
Aromatic Ketone Core: Aromatic ketones can be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[3] While not typically highly reactive, the organic nature of the compound suggests it is combustible.
-
Pharmacological Potential: As a complex organic molecule, its potential for unforeseen biological activity necessitates that it be treated as a hazardous substance to prevent environmental release and unintended exposure.[4]
Based on this analysis, This compound must be managed as a hazardous chemical waste stream.
Table 1: Summary of Disposal Profile
| Parameter | Guideline | Rationale & References |
| Waste Classification | Hazardous Chemical Waste | Assumed corrosivity from piperazine moiety and general toxicity of complex organic molecules.[1][5] |
| Primary Hazards | Corrosive (assumed), Irritant, Combustible | Based on piperazine and aromatic ketone functional groups.[2][3] |
| Container Material | High-Density Polyethylene (HDPE), Glass | Must be resistant to organic ketones and basic amines. Avoid metal containers due to potential corrosion.[6] |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids | The basic piperazine can react violently with acids. Organic structure is susceptible to oxidation.[1] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Standard PPE for handling hazardous chemicals.[3][7] |
Pre-Disposal: Decontamination of Surfaces and Glassware
Proper decontamination prevents cross-contamination and ensures the safety of personnel who may handle the equipment later.
Step-by-Step Decontamination Protocol:
-
Initial Mechanical Removal: Remove as much of the solid residue as possible using a spatula or scraper.
-
Solvent Rinse (Organic): Rinse the contaminated surface or glassware with a minimal amount of a suitable organic solvent in which the compound is soluble (e.g., ethanol, isopropanol, or acetone). Collect this solvent rinse as hazardous waste.
-
Acidic Wash (Aqueous): Prepare a dilute (e.g., 1%) aqueous solution of a mild acid, such as citric acid or acetic acid. The acidic environment will protonate the basic piperazine nitrogen, forming a salt and increasing its aqueous solubility for effective removal.
-
Detergent Wash: Wash with standard laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
Core Disposal Workflow: Segregation, Containment, and Labeling
Adherence to a systematic workflow is critical for regulatory compliance and safety. This process is governed by regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[8][9]
Caption: Disposal Decision Workflow from point of generation to final disposition.
Step-by-Step Waste Containment Protocol:
-
Container Selection: Choose a clean, non-reactive waste container with a secure screw-top lid. High-Density Polyethylene (HDPE) is recommended.[6]
-
Labeling: Before adding any waste, label the container clearly. Per EPA regulations, the label must include:
-
Waste Collection:
-
Solid Waste: Transfer the pure compound or contaminated solids (e.g., weigh paper, contaminated gloves) directly into the labeled container.
-
Liquid Waste: Collect any organic solvent rinses used for decontamination in a separate, compatible liquid waste container labeled with all components.
-
-
Storage:
-
Always keep the waste container securely closed except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[11][12]
-
Ensure proper segregation from incompatible materials as detailed below.
-
Regulatory Compliance and Chemical Segregation
Compliance with federal and institutional standards is mandatory. Your laboratory's Chemical Hygiene Plan (CHP) , required by the OSHA Laboratory Standard (29 CFR 1910.1450), should detail specific procedures for hazardous waste management.[8][13][14]
Chemical Incompatibility and Storage
Improper storage is a leading cause of laboratory incidents. The basic amine functionality of this compound requires strict segregation from acids.
Caption: Segregation diagram for this compound.
Store the waste container in a secondary containment bin designated for organic bases, physically separated from cabinets containing acids and oxidizing agents.
Final Disposal Procedure:
-
Once the waste container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Do not pour this chemical down the drain under any circumstances.[5]
-
The EHS office will transport the waste from the SAA to a Central Accumulation Area (CAA) before it is collected by a licensed hazardous waste disposal vendor for final destruction, typically via high-temperature incineration.[6][9]
By adhering to this comprehensive protocol, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, upholding the principles of scientific integrity and laboratory safety.
References
-
Title: 29 CFR 1910.1450 — OSHA Laboratory Standard Source: MasterControl URL: [Link]
-
Title: OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) Source: Binghamton University URL: [Link]
-
Title: The Laboratory Standard | Office of Clinical and Research Safety Source: Vanderbilt University Medical Center URL: [Link]
-
Title: Laboratories - Standards | Occupational Safety and Health Administration Source: OSHA URL: [Link]
-
Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: OSHA URL: [Link]
-
Title: Hazardous Substance Fact Sheet: Piperazine Source: New Jersey Department of Health URL: [Link]
-
Title: Managing Hazardous Chemical Waste in the Lab Source: American Society for Clinical Laboratory Science URL: [Link]
-
Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link]
-
Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]
-
Title: Safety Data Sheet: Piperazine Source: European Directorate for the Quality of Medicines & HealthCare URL: [Link]
-
Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Laboratory Waste Management: The New Regulations Source: Medical Laboratory Observer URL: [Link]
-
Title: Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid Source: Carl ROTH URL: [Link]
Sources
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- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. mastercontrol.com [mastercontrol.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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- 14. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
A Comprehensive Guide to Personal Protective Equipment for Handling Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone
As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide, compiled from the perspective of a Senior Application Scientist, provides essential, immediate safety and logistical information for the handling and disposal of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from the known hazards of its constituent structural motifs: an aromatic ketone, a cyclopentyl group, and a methylpiperazine moiety.
Hazard Analysis: A Composite Risk Profile
Understanding the "why" behind each safety recommendation is paramount. The chemical structure of this compound suggests a multi-faceted hazard profile.
-
Aromatic Ketone Core : Aromatic ketones can be irritants and are often combustible.[1][2] They are generally considered stable but may react with strong oxidizing agents.
-
Piperazine Moiety : Piperazine and its derivatives are known to be skin and eye irritants, and in some cases, can cause skin sensitization or respiratory irritation.[3][4]
-
Cyclopentyl Group : While cyclopentane itself is flammable, the overall flammability of the larger molecule will depend on its specific physical properties.[5] The cyclopentanone component also suggests a risk of skin and eye irritation.[6][7]
Based on these components, we must assume the compound is, at a minimum, a skin and eye irritant, potentially harmful if inhaled or ingested, and may be combustible.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles, addressing the potential for serious eye irritation.[4][8][9] |
| Hands | Nitrile gloves (minimum thickness of 0.11 mm) | Offers protection against skin contact and irritation.[9] It is crucial to check for glove integrity before and during use. |
| Body | Laboratory coat | Protects against incidental skin contact with the chemical.[4] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | Minimizes the risk of inhaling aerosols or vapors.[6] For procedures with a high likelihood of generating aerosols, a NIOSH-approved respirator may be necessary.[4][10] |
Operational Plan: From Receipt to Use
A systematic workflow is essential for safe handling. The following diagram and procedural steps outline a safe operational plan.
Caption: A typical laboratory workflow for handling chemical compounds.
Step-by-Step Handling Protocol:
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage : Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Preparation : Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Weighing and Transfer : All weighing and transfer operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Experimental Use : Perform all experimental procedures involving this compound within a chemical fume hood.
-
Decontamination : Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.
-
Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][8]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.
Caption: A flowchart for the proper disposal of chemical waste.
Waste Disposal Protocol:
-
Waste Segregation : Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Containerization :
-
Solid Waste : Collect all contaminated solid waste, such as gloves, weighing paper, and paper towels, in a clearly labeled, sealed container.
-
Liquid Waste : Collect all liquid waste, including unused solutions, reaction mixtures, and the first rinse of contaminated glassware, in a compatible, sealed, and clearly labeled container.[11]
-
-
Labeling : All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12]
-
Empty Containers : Empty containers that held the pure compound should be treated as hazardous waste and not be reused.[12] For containers that held dilute solutions, triple-rinsing with a suitable solvent may be appropriate, with the rinsate collected as hazardous waste.[13]
-
Disposal : Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[11]
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for all chemicals used in your experiments.
References
- Spectrum Chemical. (2022-10-31).
- Fisher Scientific.
- Synquest Labs. 1-Cyclopentylpiperazine.
- Carl ROTH.
- CDH Fine Chemical.
- Office of Research. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
- Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Sigma-Aldrich. (2025-10-16).
- Santa Cruz Biotechnology. Piperazine.
- NIOSH Pocket Guide to Chemical Hazards. Piperazine dihydrochloride.
- Pfaltz & Bauer.
- Carl ROTH. (2025-03-31).
- Google Patents.
- Chemistry LibreTexts. (2024-03-24). 19.2: Preparing Aldehydes and Ketones.
- jOeCHEM. (2021-08-24). Rxn Practice of Ketones & Aldehydes, Part 1. Getting Them Down (Walkthrough).
- PMC.
- Cole-Parmer.
- Unacademy.
- Online Chemistry notes. (2022-02-11).
- Florida Department of Environmental Protection. Pharmaceuticals Potentially Hazardous Waste when Discarded.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Environmental Health & Safety (EHS). Chemical Waste.
- University of Otago. Laboratory chemical waste disposal guidelines.
Sources
- 1. All About Aromatic Ketones [unacademy.com]
- 2. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride [cdc.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. carlroth.com [carlroth.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 13. otago.ac.nz [otago.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
